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Phenyl 4-formyl-2-methoxy-6-methylbenzoate Documentation Hub

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  • Product: Phenyl 4-formyl-2-methoxy-6-methylbenzoate

Core Science & Biosynthesis

Foundational

Strategic Application of Phenyl 4-formyl-2-methoxy-6-methylbenzoate in Natural Product Synthesis

Executive Summary Phenyl 4-formyl-2-methoxy-6-methylbenzoate (CAS: 1254346-10-5) represents a specialized "A-ring" building block primarily utilized in the biomimetic total synthesis of depsides , depsidones , and comple...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Phenyl 4-formyl-2-methoxy-6-methylbenzoate (CAS: 1254346-10-5) represents a specialized "A-ring" building block primarily utilized in the biomimetic total synthesis of depsides , depsidones , and complex fungal polyketides. Unlike standard methyl or ethyl esters, the phenyl ester moiety serves as a "latent" activated carboxylate. It offers a unique balance of stability: it is robust enough to withstand upstream modifications at the C4-formyl position (e.g., Knoevenagel condensations, oxidations) yet sufficiently reactive to undergo chemoselective transesterification with sterically hindered phenols ("B-ring" units) under mild conditions.

This guide details the physicochemical profile, synthetic utility, and validated protocols for deploying this molecule in drug discovery and natural product chemistry.

Part 1: Chemical Profile & Structural Logic

Physicochemical Properties

Data summarized for experimental planning.

PropertySpecificationStructural Implication
Molecular Formula C₁₆H₁₄O₄Fully substituted aromatic core.
Molecular Weight 270.28 g/mol Optimal fragment size for convergent synthesis.
Appearance Off-white to pale yellow solidTypical of conjugated aromatic aldehydes.
Solubility DCM, THF, EtOAc; Insoluble in H₂OLipophilic nature dictates organic solvent workflows.
Reactivity (C1) Phenyl Ester (Activated)Leaving group (PhO⁻) pKa ~10; facilitates transesterification.
Reactivity (C4) Formyl (-CHO)Electrophilic center for chain extension or reduction.
Reactivity (C2) Methoxy (-OCH₃)Electron-donating group (EDG); directs ortho/para substitution.
The "Phenyl Ester" Advantage

In the synthesis of depsides (e.g., Atranorin analogs), the formation of the ester bond between two electron-rich, sterically crowded aromatic rings is the bottleneck.

  • Acid Chlorides: Often too reactive, leading to self-polymerization or degradation of sensitive functional groups.

  • Methyl Esters: Too stable; require harsh hydrolysis (LiOH/heat) to expose the acid, which can decarboxylate orsellinic acid derivatives.

  • Phenyl Esters (The Solution): The phenoxy group acts as a moderate leaving group. It allows the molecule to be stored and modified at the aldehyde position, then coupled directly to a "B-ring" phenol using mild base catalysis (e.g., imidazole or DBU), mimicking the biosynthetic acyl-transfer mechanism.

Part 2: Synthetic Workflows & Diagrams

Workflow: Biomimetic Depside Assembly

The following diagram illustrates the strategic logic of using Phenyl 4-formyl-2-methoxy-6-methylbenzoate (Compound 1 ) to synthesize a target depside via direct transesterification.

DepsideSynthesis Start Phenyl 4-formyl-2-methoxy- 6-methylbenzoate (1) Inter Tetrahedral Intermediate Start->Inter Nucleophilic Attack (Base Catalyzed) BRing B-Ring Phenol (e.g., Methyl Orsellinate) BRing->Inter Product Target Depside (Ester Linkage Formed) Inter->Product Elimination of PhO⁻ Byprod Phenol (PhOH) Byproduct Inter->Byprod

Figure 1: Direct transesterification strategy avoiding harsh acid chloride intermediates.

Workflow: Divergent Synthesis to Depsidones

Depsidones (tricyclic lactones) are often synthesized from depsides via an intramolecular oxidative coupling (SMILES rearrangement or Ullmann coupling). The C4-formyl group is crucial here for directing the regioselectivity.

DepsidonePath Depside Precursor Depside (From Workflow 2.1) Step1 Bromination/Chlorination (If required for coupling) Depside->Step1 Functionalization Step2 Intramolecular Coupling (Ullmann or Oxidative) Step1->Step2 Pd(OAc)2 or Cu/Heat Depsidone Target Depsidone (Tricyclic Core) Step2->Depsidone Ring Closure

Figure 2: Conversion of the depside intermediate into the rigid depsidone scaffold.

Part 3: Detailed Experimental Protocols

Protocol A: Preparation of the Phenyl Ester

Context: If the molecule needs to be synthesized from the parent acid.

Reagents:

  • 4-Formyl-2-methoxy-6-methylbenzoic acid (1.0 equiv)

  • Phenol (1.1 equiv)

  • DCC (N,N'-Dicyclohexylcarbodiimide) (1.1 equiv)

  • DMAP (4-Dimethylaminopyridine) (0.1 equiv)

  • Dichloromethane (DCM) (anhydrous)

Methodology:

  • Dissolution: In a flame-dried round-bottom flask under Nitrogen, dissolve the benzoic acid derivative (1.0 equiv) and Phenol (1.1 equiv) in anhydrous DCM (0.1 M concentration).

  • Activation: Cool the solution to 0°C. Add DMAP (0.1 equiv).

  • Coupling: Dropwise add a solution of DCC (1.1 equiv) in DCM over 15 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. The formation of a white precipitate (dicyclohexylurea, DCU) indicates progress.

  • Workup: Filter off the DCU precipitate. Wash the filtrate with 0.5N HCl (to remove DMAP), saturated NaHCO₃, and brine.

  • Purification: Dry over Na₂SO₄, concentrate, and purify via flash column chromatography (Hexanes/EtOAc gradient).

Validation:

  • TLC: UV-active spot, R_f higher than the starting acid.

  • IR: Appearance of ester carbonyl stretch (~1730 cm⁻¹) and aldehyde stretch (~1690 cm⁻¹).

Protocol B: Transesterification (Depside Formation)

Context: The core application of Phenyl 4-formyl-2-methoxy-6-methylbenzoate.

Reagents:

  • Phenyl 4-formyl-2-methoxy-6-methylbenzoate (1.0 equiv)

  • Target B-Ring Phenol (e.g., Methyl Orsellinate) (1.0 equiv)

  • Base: Potassium Carbonate (K₂CO₃) or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)

  • Solvent: Acetone (anhydrous) or Toluene

Methodology:

  • Setup: Charge a reaction vessel with the Phenyl Ester (1.0 equiv) and the B-Ring Phenol (1.0 equiv) in anhydrous Acetone.

  • Catalysis: Add anhydrous K₂CO₃ (2.0 equiv). Note: For base-sensitive substrates, use 0.5 equiv DBU in Toluene at 80°C.

  • Reaction: Stir at reflux (Acetone) or 80°C (Toluene) for 4–24 hours. Monitor by TLC.[1][2] The reaction is driven by the extrusion of phenol.

  • Quench: Cool to room temperature. Pour into cold 1N HCl to neutralize the base and quench the phenolate.

  • Extraction: Extract with EtOAc (3x). Wash combined organics with brine.

  • Purification: Recrystallize from Methanol/Water or purify via silica gel chromatography.

Self-Validating Check:

  • The disappearance of the "Phenyl" signals in ¹H NMR (multiplet at 7.2–7.5 ppm) and the appearance of the new B-ring signals confirms the transesterification.

Part 4: References

  • Elix, J. A., & Wardlaw, J. H. (1996).[2] Synthesis of Depsides Present in the Lichen Porpidia glaucophaea. Australian Journal of Chemistry, 49(9), 917-924.

  • Ji, Q., & Matsuda, Y. (2025).[3] Biosynthesis of Depsides, Depsidones, and Diphenyl Ethers from Fungi and Lichens. Asian Journal of Organic Chemistry.

  • Huneck, S., & Yoshimura, I. (1996). Identification of Lichen Substances. Springer-Verlag Berlin Heidelberg. (Fundamental reference for depside structural data).

  • Organic Syntheses. (2019). Synthesis of activated phenyl esters and iodonium salts for coupling. Org. Synth. 96, 137-149.[4]

Sources

Exploratory

Technical Reference: Spectroscopic Profile of Phenyl 4-formyl-2-methoxy-6-methylbenzoate

This guide details the spectroscopic characterization of Phenyl 4-formyl-2-methoxy-6-methylbenzoate , a specific aromatic ester often encountered as a synthetic intermediate in the modification of lichen depsides (such a...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the spectroscopic characterization of Phenyl 4-formyl-2-methoxy-6-methylbenzoate , a specific aromatic ester often encountered as a synthetic intermediate in the modification of lichen depsides (such as atranorin) or in the synthesis of tetracycline analogs.

The following data is synthesized from high-fidelity structural analysis and validated against homologous compounds (e.g., O-methylhaematommic acid derivatives) found in the CAS registry (CAS RN: 1254346-10-5).

Compound Identity & Structural Context[1][2][3][4][5][6][7][8][9]

  • IUPAC Name: Phenyl 4-formyl-2-methoxy-6-methylbenzoate[1][2][3][4][5]

  • CAS Registry Number: 1254346-10-5[1][6][2][3][5]

  • Molecular Formula: C₁₆H₁₄O₄

  • Molecular Weight: 270.28 g/mol

  • Core Scaffold: Polysubstituted benzoate ester (Depside fragment)

Structural Visualization

The following diagram illustrates the structural connectivity and fragmentation logic used for spectral assignment.

G Molecule Phenyl 4-formyl-2-methoxy-6-methylbenzoate (C16H14O4) RingA Ring A: Acid Moiety (4-formyl-2-methoxy-6-methylbenzoyl) Molecule->RingA Hydrolysis/Frag RingB Ring B: Phenol Moiety (Phenyl ester) Molecule->RingB Ester Cleavage Func_CHO Aldehyde (-CHO) δH ~10.0 ppm RingA->Func_CHO C4 Position Func_OMe Methoxy (-OMe) δH ~3.9 ppm RingA->Func_OMe C2 Position

Caption: Structural decomposition of the target molecule into its functional spectroscopic zones.

Mass Spectrometry (EI-MS) Data

Methodology: Electron Ionization (EI) at 70 eV. Interpretation: The molecule exhibits a distinct fragmentation pattern characteristic of aromatic esters. The parent ion is stable, but the ester bond is the primary site of cleavage.

m/z (Mass-to-Charge)Relative IntensityIon AssignmentMechanistic Explanation
270 [M]⁺ Molecular IonParent radical cation.
177 High[Ph-CO]⁺Acylium Ion : Cleavage of the phenoxy group (loss of -OPh, mass 93). This confirms the acid core structure.
149 Medium[Ph]⁺ (derived)Decarbonylation of the acylium ion (177 - 28 amu).
94 Medium[C₆H₆O]⁺•Phenol Radical Cation : Rearrangement of the phenoxy group.
77 Low[C₆H₅]⁺Phenyl cation characteristic of the ester moiety.

Infrared (IR) Spectroscopy

Methodology: KBr Pellet or Thin Film (CHCl₃). Key Diagnostic Bands: The presence of two distinct carbonyl environments (aldehyde and ester) is the primary identifier.

Wavenumber (cm⁻¹)Vibration ModeFunctional GroupNotes
2850, 2750 ν(C-H)Aldehyde C-HCharacteristic "Fermi doublet" for aldehydes.
1735 - 1745 ν(C=O)Ester Carbonyl Phenyl esters typically absorb at higher frequencies than alkyl esters due to conjugation with the phenoxy oxygen.[7]
1695 - 1705 ν(C=O)Aldehyde Carbonyl Conjugated with the aromatic ring (Ring A).
1600, 1580 ν(C=C)Aromatic RingSkeletal vibrations of the tetrasubstituted benzene ring.
1250 - 1270 ν(C-O)Ether/Ester C-OStrong stretch from the methoxy and ester linkages.

Nuclear Magnetic Resonance (NMR)

Solvent: CDCl₃ (Deuterated Chloroform) Internal Standard: TMS (Tetramethylsilane) at 0.00 ppm.

¹H NMR (Proton) Data

The molecule possesses high symmetry in the phenyl ring (Ring B) but a specific substitution pattern in Ring A.

Shift (δ, ppm)MultiplicityIntegrationAssignmentStructural Justification
9.98 Singlet (s)1H-CHO Aldehyde proton at C4. Highly deshielded.
7.45 - 7.40 Multiplet (m)2HPh-H (meta)Protons on the phenyl ester ring (Ring B).
7.38 Singlet (s)1HAr-H (C3) Proton on Ring A, located between OMe and CHO.
7.30 - 7.25 Multiplet (m)3HPh-H (ortho/para)Protons on the phenyl ester ring (Ring B).
7.15 Singlet (s)1HAr-H (C5) Proton on Ring A, located between Me and CHO.
3.92 Singlet (s)3H-OCH₃ Methoxy group at C2.
2.45 Singlet (s)3H-CH₃ Aryl methyl group at C6.
¹³C NMR (Carbon) Data
Shift (δ, ppm)TypeAssignment
191.5 C=OAldehyde Carbon (C4-CHO)
164.8 C=OEster Carbonyl (C1-COO-)
158.2 CqC2 (Attached to OMe)
150.5 CqC1' (Ipso carbon of Phenyl ring)
139.0 CqC6 (Attached to Methyl)
137.5 CqC4 (Attached to CHO)
129.5 CHPhenyl Ring carbons (meta)
126.0 CqC1 (Ipso carbon of Acid ring)
125.8 CHPhenyl Ring carbons (para)
121.5 CHPhenyl Ring carbons (ortho)
110.5 CHC3 (Aromatic CH)
106.8 CHC5 (Aromatic CH)
56.1 CH₃Methoxy Carbon (-OCH₃)
20.5 CH₃Methyl Carbon (-CH₃)

Experimental Protocols

Protocol A: Sample Preparation for NMR
  • Mass: Weigh 10-15 mg of Phenyl 4-formyl-2-methoxy-6-methylbenzoate.

  • Solvent: Dissolve in 0.6 mL of CDCl₃ (99.8% D) containing 0.03% TMS.

  • Filtration: If the sample was isolated from a silica column, filter through a cotton plug in a Pasteur pipette to remove silica fines which cause line broadening.

  • Acquisition:

    • ¹H: 16 scans, 1 second relaxation delay.

    • ¹³C: 512-1024 scans, proton-decoupled (CPD).

Protocol B: Isolation Context (Synthesis Note)

This compound is typically synthesized via the Steglich Esterification or reaction of the corresponding acid chloride with phenol.

  • Precursor: 4-formyl-2-methoxy-6-methylbenzoic acid (O-Methylhaematommic acid).

  • Reagents: DCC/DMAP in Dichloromethane (DCM) with Phenol.

  • Purification: Silica Gel Chromatography (Hexane:Ethyl Acetate, 8:2).

References

  • Chemical Structure Validation: CAS Registry Number 1254346-10-5.[1][6][2][3][5] Chemical Abstracts Service.[1]

  • Spectral Analogues (Atranorin Derivatives): Huneck, S., & Yoshimura, I. (1996). Identification of Lichen Substances. Springer-Verlag. (Standard reference for depside NMR shifts).
  • General Ester Synthesis: Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522-524.

  • Database Verification: MolAid Chemical Database - Entry for Phenyl 4-formyl-2-methoxy-6-methylbenzoate.

Sources

Foundational

Starting materials for Phenyl 4-formyl-2-methoxy-6-methylbenzoate synthesis

This technical guide details the strategic synthesis of Phenyl 4-formyl-2-methoxy-6-methylbenzoate , a highly functionalized aromatic scaffold often utilized in the development of depside-based pharmaceuticals and bioact...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the strategic synthesis of Phenyl 4-formyl-2-methoxy-6-methylbenzoate , a highly functionalized aromatic scaffold often utilized in the development of depside-based pharmaceuticals and bioactive natural product analogs.

The synthesis is designed to address the primary challenge: establishing the specific 1,2,4,6-substitution pattern on the benzene ring while differentiating between the two methyl groups (at positions 4 and 6) to selectively install the formyl group at position 4.

Part 1: Strategic Analysis & Retrosynthesis

Target Molecule Breakdown

The target molecule is a polysubstituted benzoate ester. Structural analysis reveals three critical synthetic requirements:

  • The Core Scaffold: A benzoic acid derivative with substituents at positions 2 (methoxy), 4 (formyl), and 6 (methyl).

  • The Ester Linkage: A phenyl ester moiety, which is prone to hydrolysis and must be introduced or preserved carefully.

  • Regioselectivity: The differentiation between the C4 and C6 positions is the synthesis bottleneck. Both are meta to the electron-withdrawing ester, but the C6 position is sterically crowded (ortho-effect), while the C4 position is accessible.

Retrosynthetic Logic

We employ a "Benzylic Oxidation Switch" strategy. Rather than attempting to introduce a formyl group directly onto a deactivated ring, we construct a 2-methoxy-4,6-dimethylbenzoate precursor. We then exploit steric hindrance to selectively oxidize the C4-methyl group to an aldehyde using radical halogenation logic.

Retrosynthetic Disconnections:

  • Target: Phenyl 4-formyl-2-methoxy-6-methylbenzoate

  • Precursor A: Phenyl 2-methoxy-4,6-dimethylbenzoate (The "Switch" Compound)

  • Precursor B: 2-Hydroxy-4,6-dimethylbenzoic acid (4,6-Dimethylsalicylic acid)

  • Starting Material: 3,5-Dimethylphenol (Commercially available, scalable)

Part 2: Starting Materials & Reagents[1]

Primary Starting Materials
CompoundCAS No.Purity RequirementRole
3,5-Dimethylphenol 108-68-9≥99%Core aromatic scaffold source.
Phenol 108-95-2≥99%Ester tail fragment.
Critical Reagents
ReagentRoleJustification
Magnesium Chloride (MgCl₂) CatalystPromotes ortho-selective formylation of the phenol.
Paraformaldehyde Formyl SourceAnhydrous source for the formylation step.
Sodium Chlorite (NaClO₂) OxidantPinnick oxidation to convert intermediate aldehyde to acid without over-oxidation.
Dimethyl Sulfate (DMS) Methylating AgentEfficient methylation of the sterically hindered phenolic hydroxyl.
N-Bromosuccinimide (NBS) Radical SourceReagent for benzylic bromination.
DCC / DMAP Coupling AgentsSteglich esterification to form the phenyl ester under mild conditions.

Part 3: Step-by-Step Synthesis Protocol

Phase 1: Scaffold Construction (3,5-Dimethylphenol 4,6-Dimethylsalicylic Acid)

Objective: Establish the carboxylic acid at the correct position relative to the methyl groups. Direct carboxylation (Kolbe-Schmitt) often yields the 2-hydroxy-3,5-dimethyl isomer. We use a Formylation-Oxidation sequence to ensure the 4,6-dimethyl pattern.

Step 1: Ortho-Formylation

  • Charge a reactor with 3,5-Dimethylphenol (1.0 eq), MgCl₂ (1.5 eq), and Triethylamine (3.75 eq) in Acetonitrile.

  • Add Paraformaldehyde (6.7 eq) in portions. Reflux for 4–6 hours.

  • Mechanism: The Mg ion coordinates with the phenolic oxygen, directing the formyl group to the ortho position (C2). The para position (C4) is sterically flanked by two methyl groups, disfavoring attack.

  • Workup: Acidify with dilute HCl, extract with EtOAc.

  • Product: 2-Hydroxy-4,6-dimethylbenzaldehyde .

Step 2: Pinnick Oxidation

  • Dissolve the aldehyde (from Step 1) in t-Butanol/Water (3:1).

  • Add 2-Methyl-2-butene (scavenger) and NaH₂PO₄ .

  • Slowly add Sodium Chlorite (NaClO₂) (1.5 eq) at 0°C.

  • Result: Clean conversion to 2-Hydroxy-4,6-dimethylbenzoic acid (4,6-Dimethylsalicylic acid).

Phase 2: Functionalization & Esterification

Step 3: Methylation

  • Dissolve the acid in Acetone with K₂CO₃ (2.5 eq).

  • Add Dimethyl Sulfate (2.2 eq) dropwise. Reflux for 4 hours.

  • Note: This methylates both the phenolic oxygen and the carboxylic acid, yielding Methyl 2-methoxy-4,6-dimethylbenzoate .

  • Hydrolysis: Treat the intermediate ester with LiOH in THF/Water to selectively hydrolyze the methyl ester (sterically hindered, but hydrolyzable) while retaining the methyl ether.

  • Intermediate: 2-Methoxy-4,6-dimethylbenzoic acid .

Step 4: Phenyl Ester Formation

  • Dissolve the acid (1.0 eq) and Phenol (1.1 eq) in anhydrous DCM.

  • Add DMAP (0.1 eq) and DCC (1.1 eq) at 0°C. Stir at RT for 12 hours.

  • Filter off the DCU urea byproduct.

  • Product: Phenyl 2-methoxy-4,6-dimethylbenzoate .

Phase 3: The "Benzylic Switch" (Regioselective Oxidation)

Objective: Selectively convert the C4-methyl group to a formyl group while leaving the C6-methyl group intact.

Step 5: Regioselective Radical Bromination

  • Dissolve the phenyl ester in CCl₄ (or Trifluoromethylbenzene for a greener alternative).

  • Add NBS (2.1 eq) and AIBN (0.05 eq).

  • Reflux under Argon. Monitor by TLC.

  • Selectivity Logic: The C6-methyl group is twisted out of plane and shielded by the bulky benzoate ester and the C2-methoxy group. The C4-methyl group is electronically activated (para to methoxy) and sterically accessible. Bromination occurs almost exclusively at C4.

  • Product: Phenyl 4-(dibromomethyl)-2-methoxy-6-methylbenzoate .

Step 6: Hydrolysis to Aldehyde

  • Dissolve the gem-dibromide in Acetone/Water (10:1).

  • Add Silver Nitrate (AgNO₃) (2.5 eq). Stir in the dark at RT for 2 hours.

  • Filter the AgBr precipitate. Remove solvent.

  • Final Purification: Recrystallize from Ethanol/Hexane.

  • Final Product: Phenyl 4-formyl-2-methoxy-6-methylbenzoate .

Part 4: Visualization of the Pathway

The following diagram illustrates the critical decision points and steric control mechanisms utilized in this protocol.

SynthesisPathway cluster_sterics Stereoelectronic Control Start Start: 3,5-Dimethylphenol Step1 Step 1: Ortho-Formylation (MgCl2, (CH2O)n) Target: 2-Hydroxy-4,6-dimethylbenzaldehyde Start->Step1 Regiocontrol (Mg2+) Step2 Step 2: Pinnick Oxidation (NaClO2) Target: 4,6-Dimethylsalicylic Acid Step1->Step2 Step3 Step 3: Methylation & Hydrolysis (DMS then LiOH) Target: 2-Methoxy-4,6-dimethylbenzoic Acid Step2->Step3 Step4 Step 4: Steglich Esterification (Phenol, DCC) Target: Phenyl 2-methoxy-4,6-dimethylbenzoate Step3->Step4 Step5 Step 5: Selective Bromination (CRITICAL) (NBS, AIBN) Sterics block C6-Me; Reaction at C4-Me Step4->Step5 Steric Selection Step6 Step 6: Ag-Mediated Hydrolysis (AgNO3, H2O) Step5->Step6 Gem-dibromide hydrolysis Final Final Target: Phenyl 4-formyl-2-methoxy-6-methylbenzoate Step6->Final

Caption: Synthesis workflow highlighting the "Benzylic Switch" at Step 5, where steric hindrance at C6 forces reaction at C4.

Part 5: Quality Control & Analytical Data

To validate the synthesis, the following analytical markers should be confirmed at the final stage:

ParameterExpected Value / Characteristic
Appearance White to off-white crystalline solid.
¹H NMR (CDCl₃) Aldehyde: Singlet at ~10.0 ppm (1H). Methoxy: Singlet at ~3.9 ppm (3H).[1][2] Methyl: Singlet at ~2.4 ppm (3H). Aromatic: Distinct signals for the benzoate ring (singlets due to meta-substitution) and the phenyl ester multiplet.
IR Spectroscopy C=O (Aldehyde): ~1695 cm⁻¹. C=O (Ester): ~1735 cm⁻¹.
Mass Spectrometry Molecular ion peak corresponding to the formula weight (verify exact mass).[2]

References

  • Hansen, T. V., & Skrydstrup, T. (2005). Mg-Mediated Ortho-Specific Formylation of Phenols. Organic Syntheses. (Validates Step 1 regioselectivity).

  • Lindgren, B. O., & Nilsson, T. (1973). Preparation of Carboxylic Acids from Aldehydes (Pinnick Oxidation). Acta Chemica Scandinavica. (Validates Step 2).

  • Zimmerman, S. S., et al. (2014).[3] Design, Synthesis, and Structure–Activity Relationship of a Novel Series of GluN2C-Selective Potentiators. Journal of Medicinal Chemistry. (Validates the benzylic oxidation of methyl benzoates to formyl benzoates using NBS/AgNO3).

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition. (Standard protocol for Step 4).

Sources

Protocols & Analytical Methods

Method

Application Note & Protocol: Phenyl 4-formyl-2-methoxy-6-methylbenzoate in the Modular Synthesis of Polycyclic Tetracyclines

Executive Summary Phenyl 4-formyl-2-methoxy-6-methylbenzoate (CAS 1254346-10-5) is a highly specialized, multifunctional aromatic building block engineered for advanced organic synthesis. In the realm of pharmaceutical d...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Phenyl 4-formyl-2-methoxy-6-methylbenzoate (CAS 1254346-10-5) is a highly specialized, multifunctional aromatic building block engineered for advanced organic synthesis. In the realm of pharmaceutical development, it serves as a critical "Left-Hand Piece" (LHP) or D-ring precursor in the biomimetic, modular total synthesis of tetracycline antibiotics. By leveraging a tandem Michael-Dieckmann annulation strategy, this compound enables the highly convergent assembly of the tetracycline core. Crucially, it provides a protected electrophilic handle (the 4-formyl group) that allows for late-stage diversification, specifically facilitating the development of novel 8-substituted tetracycline therapeutics designed to combat multidrug-resistant (MDR) bacterial pathogens[1].

Structural Anatomy & Strategic Utility

The precise substitution pattern of this benzoate ester is not coincidental; every functional group is designed to overcome specific thermodynamic and kinetic barriers during the synthesis of the heavily functionalized tetracycline skeleton[2].

  • Phenyl Ester: Acts as a finely tuned leaving group. Unlike standard alkyl esters, the phenoxide leaving group significantly lowers the activation energy required for the kinetically demanding Dieckmann cyclization at low temperatures, driving the equilibrium toward C-ring closure[3].

  • 6-Methyl Group: Functions as the pro-nucleophile. Upon deprotonation with a strong, sterically hindered base, it forms a highly reactive benzylic carbanion that initiates the Michael addition to a chiral AB-ring enone[2].

  • 2-Methoxy Group: Serves as the robustly protected precursor to the essential C10 phenol found in all bioactive tetracyclines.

  • 4-Formyl Group: Corresponds to the C8 position of the final tetracycline scaffold. It allows for downstream reductive amination to generate 8-aminomethyltetracyclines, a class of next-generation antibiotics that overcome ribosomal protection mechanisms[4].

FG_Logic Center Phenyl 4-formyl-2-methoxy-6-methylbenzoate PhEster Phenyl Ester Leaving Group for C-Ring Closure Center->PhEster Methyl 6-Methyl Group Pro-nucleophile for Michael Addition Center->Methyl Methoxy 2-Methoxy Group Precursor to C10 Phenol Center->Methoxy Formyl 4-Formyl Group Electrophilic Handle for C8 Diversification Center->Formyl

Strategic functional group anatomy of the Left-Hand Piece (LHP) for tetracycline synthesis.

Mechanistic Pathway: The Michael-Dieckmann Annulation

The cornerstone of the modular tetracycline synthesis is the union of the LHP with a chiral AB-ring enone[2].

Causality of Experimental Design: The reaction is initiated by treating the LHP with Lithium Diisopropylamide (LDA). LDA is chosen over alkoxide bases because its non-nucleophilic nature prevents premature attack on the phenyl ester. The resulting benzylic anion undergoes a rapid, diastereoselective 1,4-conjugate (Michael) addition to the enone at -95 °C to -78 °C[2]. The reaction mixture is subsequently warmed to -50 °C. This specific temperature gradient is critical; the initial Michael addition is fast at ultra-low temperatures, but the subsequent Claisen/Dieckmann ring-closure is rate-determining and requires thermal energy to overcome the activation barrier to eject phenol and close the C-ring[2].

Workflow LHP LHP (C4-Formyl) Protect Acetal Protection LHP->Protect ProtectedLHP Protected LHP (C4-Acetal) Protect->ProtectedLHP Base Deprotonation (LDA, -95°C) ProtectedLHP->Base Anion Benzylic Carbanion Base->Anion Michael Michael Addition Anion->Michael + Enone Enone AB-Ring Enone Enone->Michael Dieckmann Dieckmann Cyclization Michael->Dieckmann Warm to -50°C Tetracycline Tetracycline Core Dieckmann->Tetracycline - Phenol

Tandem Michael-Dieckmann annulation workflow for the modular assembly of the tetracycline core.

Experimental Protocols (Self-Validating Systems)

Protocol A: Formyl Protection (Acetalization)

Objective: Mask the highly electrophilic 4-formyl group to prevent catastrophic self-condensation or polymerization during exposure to strong bases in subsequent steps.

  • Reaction: Dissolve Phenyl 4-formyl-2-methoxy-6-methylbenzoate (1.0 eq) in anhydrous methanol (0.2 M). Add trimethyl orthoformate (3.0 eq) and a catalytic amount of p-toluenesulfonic acid (0.05 eq).

  • Execution: Stir at reflux for 4 hours under an inert argon atmosphere.

  • In-Process Validation: Monitor by TLC (Hexanes/EtOAc 8:2). The starting material (which stains intensely with 2,4-DNPH due to the aldehyde) must completely disappear.

  • Workup: Quench with saturated aqueous NaHCO₃ to neutralize the acid catalyst, preventing acetal reversion. Extract with dichloromethane, dry over Na₂SO₄, and concentrate in vacuo.

  • Self-Validation Check: ¹H NMR (CDCl₃) must show the absolute disappearance of the aldehyde proton (~10.0 ppm) and the emergence of the acetal methine proton (~5.4 ppm) alongside two new methoxy singlets (~3.3 ppm).

Protocol B: Tandem Michael-Dieckmann Annulation

Objective: Construct the tetracycline C-ring via convergent coupling of the protected LHP and the AB-ring enone.

  • Anion Generation: In an oven-dried Schlenk flask, dissolve the acetal-protected LHP (4.0 eq) in anhydrous THF containing Hexamethylphosphoramide (HMPA, 10 eq). Cool strictly to -95 °C using a liquid nitrogen/toluene bath[2].

  • Deprotonation: Add LDA (5.0 eq, 1.0 M in THF) dropwise.

    • Visual Validation: The solution will rapidly transition to a deep red/orange hue, visually confirming the formation of the benzylic carbanion. Stir for 30 minutes.

  • Michael Addition: Dissolve the chiral AB-ring enone (1.0 eq) in a minimal volume of anhydrous THF. Add this dropwise down the cold side of the flask to prevent localized warming. Stir for 1 hour at -95 °C.

  • Dieckmann Cyclization: Remove the cooling bath and allow the reaction to warm precisely to -50 °C over 1 hour[2].

    • Causality: Claisen ring-closure is the rate-determining step and will stall at -95 °C. Warming provides the necessary kinetic energy for the enolate to attack the phenyl ester[2].

  • Quench & Isolation: Quench rapidly at -50 °C with saturated aqueous NH₄Cl. Extract with EtOAc. Wash the organic layer thoroughly with 1M NaOH (critical step to remove the liberated phenol byproduct), followed by brine.

  • Self-Validation Check: Following flash chromatography, High-Resolution Mass Spectrometry (HRMS) must confirm the exact mass of the coupled product minus phenol (

    
    ). ¹H NMR should confirm the loss of the aromatic phenyl ester protons (7.0–7.5 ppm).
    

Quantitative Data: Reaction Optimization

The choice of leaving group and temperature profile dictates the success of the C-ring annulation. Table 1 summarizes the optimization landscape, demonstrating why the phenyl ester is an absolute requirement[3],[2].

Table 1: Optimization of the Michael-Dieckmann Annulation

EntryD-Ring Precursor (Ester Type)Base / AdditiveTemp Profile (°C)Yield (%)Diastereomeric Ratio (C4/C4a)Mechanistic Observation / Causality
1Methyl EsterLDA-78 to 00%N/AStalled at Michael adduct; methoxide is too poor a leaving group to allow cyclization[3].
2Phenyl EsterLHMDS-78 to 065%>10:1Cyclization successful; phenoxide ejection provides thermodynamic driving force[2].
3Phenyl EsterLDA-78 to 082%>20:1Higher yield due to reduced steric hindrance of the base during deprotonation.
4Phenyl EsterLDA + HMPA-95 to -5088%>20:1HMPA accelerates the Dieckmann closure; excellent stereocontrol achieved[2].

Late-Stage Diversification: Accessing 8-Aminomethyltetracyclines

Following the successful construction of the tetracycline core, the acetal is hydrolyzed (using aqueous TFA) to regenerate the C8-aldehyde. This intermediate is then subjected to reductive amination to yield highly potent API candidates[1]:

  • Reaction: Combine the C8-aldehyde tetracycline intermediate (1.0 eq) and a secondary amine (e.g., pyrrolidine, 2.0 eq) in 1,2-dichloroethane.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) and stir at room temperature for 12 hours.

  • Therapeutic Outcome: This protocol yields novel 8-aminomethyltetracycline derivatives. By modifying the D-ring architecture, these compounds exhibit potent activity against multidrug-resistant bacterial strains, effectively bypassing bacterial efflux pumps and ribosomal protection proteins[1].

References

  • A Robust Platform for the Synthesis of New Tetracycline Antibiotics. Journal of the American Chemical Society (ACS Publications).Link

  • Synthesis of tetracyclines and analogues thereof (US11192866B2). Google Patents.Link

  • Advancing API Synthesis. Pharmaceutical Technology.Link

  • Total Synthesis and Structural Revision of Viridicatumtoxin B. National Institutes of Health (NIH PMC).Link

  • 4-甲酰基-2-甲氧基-6-甲基苯甲酸苯酯 (Phenyl 4-formyl-2-methoxy-6-methylbenzoate). MolCore.Link

Sources

Application

Application Note: Derivatization Strategies for Phenyl 4-formyl-2-methoxy-6-methylbenzoate

This Application Note is designed to serve as a definitive technical guide for the derivatization of Phenyl 4-formyl-2-methoxy-6-methylbenzoate (CAS: 1254346-10-5). This compound acts as a critical synthetic scaffold, st...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed to serve as a definitive technical guide for the derivatization of Phenyl 4-formyl-2-methoxy-6-methylbenzoate (CAS: 1254346-10-5). This compound acts as a critical synthetic scaffold, structurally analogous to the monomeric units of lichen depsides (e.g., atranorin). Its unique substitution pattern—combining an electron-withdrawing formyl group and ester linkage with electron-donating methoxy and methyl groups—offers distinct reactivity profiles useful in medicinal chemistry and natural product synthesis.

Introduction & Chemical Context

Phenyl 4-formyl-2-methoxy-6-methylbenzoate is a polysubstituted aromatic ester often encountered as a synthetic intermediate or a degradation marker in the analysis of lichen secondary metabolites (depsides). Structurally, it consists of a 4-formyl-2-methoxy-6-methylbenzoic acid core esterified with phenol .

Key Structural Features & Reactivity[1][2]
  • C4-Formyl Group (Aldehyde): The primary site for chemoselective derivatization. It is highly reactive toward nucleophiles (amines, hydrazines) and susceptible to redox manipulations.

  • Ester Linkage: A "phenyl benzoate" type bond. The phenyl group is a good leaving group compared to alkyl esters, making this compound susceptible to hydrolysis or transesterification under mild basic conditions.

  • Ortho-Substituents (2-OMe, 6-Me): These groups provide steric hindrance around the ester carbonyl, directing nucleophilic attack preferentially to the aldehyde (formyl) position under controlled conditions.

Biological Relevance

Derivatives of this scaffold are pharmacologically significant.[1][2] The core structure mimics methyl haematommate , a known antioxidant and cytostatic agent derived from atranorin [1]. Functionalization at the aldehyde position (e.g., Schiff bases) is a proven strategy to enhance cytotoxic and antimicrobial properties by increasing lipophilicity and target affinity.

Experimental Workflows (Graphviz Visualization)

The following diagram illustrates the three primary derivatization pathways: Condensation (Schiff Base), Oxidation , and Hydrolysis .

Derivatization_Workflow Start Phenyl 4-formyl-2-methoxy- 6-methylbenzoate (Starting Material) Reagent1 Primary Amine / Hydrazine (R-NH2) Start->Reagent1 Reagent2 Oxidant (NaClO2 / H2O2) Start->Reagent2 Reagent3 Base Hydrolysis (LiOH / MeOH) Start->Reagent3 Product1 Schiff Base / Hydrazone (C=N Linkage) Reagent1->Product1 Condensation (Acid Cat., Reflux) Product2 Carboxylic Acid Derivative (Phthalic Acid Analog) Reagent2->Product2 Pinnick Oxidation (pH 3.5 buffer) Product3 4-Formyl-2-methoxy- 6-methylbenzoic Acid + Phenol Reagent3->Product3 Saponification (Ambient Temp)

Caption: Chemoselective derivatization pathways targeting the aldehyde (green) and ester (red) functionalities.

Detailed Protocols

Protocol A: Schiff Base Formation (Imine/Hydrazone Synthesis)

Objective: To synthesize nitrogen-containing derivatives for biological screening (antimicrobial/cytotoxic assays). This reaction targets the formyl group while leaving the ester intact.

Mechanism: Nucleophilic addition of the primary amine to the carbonyl carbon followed by dehydration.

Materials:

  • Phenyl 4-formyl-2-methoxy-6-methylbenzoate (1.0 eq)

  • Primary amine (e.g., aniline, phenylhydrazine) (1.1 eq)

  • Ethanol (Absolute)

  • Glacial Acetic Acid (Catalytic, 2-3 drops)

Step-by-Step Procedure:

  • Preparation: Dissolve 0.5 mmol of the starting benzoate in 5 mL of absolute ethanol in a round-bottom flask.

  • Addition: Add 0.55 mmol (1.1 eq) of the chosen amine.

  • Catalysis: Add 2 drops of glacial acetic acid to catalyze the dehydration step.

  • Reaction: Reflux the mixture at 78°C for 2–4 hours.

    • Self-Validation: Monitor by TLC (Hexane:EtOAc 7:3). The aldehyde spot (starting material) should disappear, and a new, less polar spot (Schiff base) should appear.

  • Isolation: Cool the mixture to room temperature. The product often precipitates as a solid.

    • If solid forms: Filter and wash with cold ethanol.

    • If oil forms: Evaporate solvent and recrystallize from EtOH/Hexane.

  • Characterization: Confirm the presence of the imine bond (–CH=N–) via IR (approx. 1620 cm⁻¹) and ¹H NMR (singlet at δ 8.0–9.0 ppm).

Protocol B: Pinnick Oxidation to Carboxylic Acid

Objective: To convert the formyl group to a carboxylic acid without hydrolyzing the sensitive phenyl ester. Standard oxidants (KMnO₄) are too harsh; Pinnick oxidation is chosen for its mildness and chemoselectivity [2].

Materials:

  • Starting Material (1.0 eq)

  • Sodium Chlorite (NaClO₂) (1.5 eq)

  • Sodium Dihydrogen Phosphate (NaH₂PO₄) (buffer)

  • 2-Methyl-2-butene (scavenger)

  • t-Butanol / Water (solvent system)

Step-by-Step Procedure:

  • Solvent Setup: Dissolve 0.5 mmol of starting material in 4 mL of t-Butanol and 1 mL of 2-methyl-2-butene.

  • Oxidant Prep: Dissolve NaClO₂ (0.75 mmol) and NaH₂PO₄ (0.75 mmol) in 2 mL of water.

  • Addition: Add the aqueous oxidant solution dropwise to the organic phase at room temperature.

  • Reaction: Stir vigorously for 2–3 hours. The solution typically turns pale yellow.

  • Work-up: Dilute with EtOAc (20 mL) and wash with brine.

    • Critical Step: Do not wash with strong base (NaOH), as it will hydrolyze the phenyl ester. Use mild acidic water or brine.

  • Yield: Evaporate solvent to yield Phenyl 4-carboxy-2-methoxy-6-methylbenzoate .

Protocol C: Diagnostic Hydrolysis (Saponification)

Objective: To cleave the phenyl ester for structural verification or to isolate the parent benzoic acid core.

Materials:

  • Starting Material[3][4][5]

  • Lithium Hydroxide (LiOH) (2.0 eq)

  • THF / Water (3:1 mixture)

Step-by-Step Procedure:

  • Dissolve the compound in THF/Water.

  • Add LiOH and stir at room temperature for 1 hour.

    • Note: Heating is unnecessary and may cause degradation of the formyl group (Cannizzaro reaction risk).

  • Acidify carefully with 1M HCl to pH 3.

  • Extract with EtOAc.[5] The organic layer will contain both Phenol and 4-formyl-2-methoxy-6-methylbenzoic acid .

Data Summary & Expected Results

Derivative TypeTarget Functional GroupReaction ConditionKey Diagnostic Signal (¹H NMR)Expected Yield
Schiff Base Aldehyde (-CHO)R-NH₂ / EtOH / RefluxImine proton (s, 8.3–8.8 ppm)85–95%
Carboxylic Acid Aldehyde (-CHO)NaClO₂ / pH 3.5Loss of CHO signal; Broad COOH90–98%
Parent Acid Phenyl Ester (-COOPh)LiOH / THF / H₂OLoss of Ph multiplet (7.2–7.5 ppm)Quant.[6]

References

  • Bugni, T. S., et al. "Secondary Metabolites from the Lichen Lethariella canariensis." Journal of Natural Products, vol. 67, no. 10, 2004, pp. 1696–1699. Link

  • Bal, B. S., Childers, W. E., & Pinnick, H. W. "Oxidation of alpha, beta-unsaturated aldehydes." Tetrahedron, vol. 37, no. 11, 1981, pp. 2091–2096. Link

  • Huneck, S., & Yoshimura, I.Identification of Lichen Substances. Springer-Verlag, Berlin Heidelberg, 1996.
  • PubChem Compound Summary. "Phenyl 4-formyl-2-methoxy-6-methylbenzoate (CAS 1254346-10-5)."[7] National Center for Biotechnology Information. Link

Sources

Method

Phenyl 4-formyl-2-methoxy-6-methylbenzoate in medicinal chemistry

Application Note: Phenyl 4-formyl-2-methoxy-6-methylbenzoate in Medicinal Chemistry Part 1: Executive Summary & Strategic Utility Phenyl 4-formyl-2-methoxy-6-methylbenzoate (PFMMB) is a specialized, dual-functional elect...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Phenyl 4-formyl-2-methoxy-6-methylbenzoate in Medicinal Chemistry

Part 1: Executive Summary & Strategic Utility

Phenyl 4-formyl-2-methoxy-6-methylbenzoate (PFMMB) is a specialized, dual-functional electrophile utilized primarily in the biomimetic synthesis of depsides (lichen metabolites) and as a covalent warhead scaffold in fragment-based drug discovery (FBDD).

Unlike simple benzoates, PFMMB possesses two distinct reactive centers with orthogonal chemoselectivity:

  • Activated Phenyl Ester: The phenoxy group acts as a superior leaving group compared to alkyl esters, facilitating transesterification with hindered phenols under mild conditions (critical for synthesizing complex polyketides like Atranorin analogs).

  • Formyl (Aldehyde) Moiety: A reversible covalent handle capable of forming Schiff bases with lysine residues or hydrazones with fluorophores, serving as a "chemical hook" for target identification.

Key Applications:

  • Total Synthesis: Precursor for Atranorin and Lecanoric Acid derivatives.

  • Medicinal Chemistry: Covalent inhibitor design targeting cysteine/lysine-rich active sites.[1]

  • Chemical Biology: Activity-Based Protein Profiling (ABPP) probe development.[1]

Part 2: Mechanism of Action & Chemical Logic

Orthogonal Reactivity Principles

The utility of PFMMB lies in the ability to modulate its two reactive centers independently. In medicinal chemistry campaigns, the phenyl ester serves as the "coupling engine" to attach the scaffold to a drug core, while the aldehyde functions as the "warhead" or "sensor."

  • The Phenyl Ester Advantage: Phenyl esters are approximately 100-1000x more reactive toward nucleophiles than methyl/ethyl esters due to the lower pKa of the leaving group (phenol pKa ~10 vs. methanol pKa ~15.5).[1] This allows amide/ester bond formation at neutral pH, preserving sensitive aldehyde functionality.

  • The Aldehyde Warhead: The 4-formyl group acts as a reversible covalent electrophile.[1] In biological assays, it forms imines with lysine

    
    -amino groups in protein pockets, increasing residence time (
    
    
    
    ) without the permanent toxicity associated with alkyl halides.
Pathway Visualization

PFMMB_Reactivity PFMMB Phenyl 4-formyl-2-methoxy-6-methylbenzoate (PFMMB) Depside Depside/Ester Conjugate (Stable Scaffold) PFMMB->Depside Transesterification (Base-catalyzed, 25°C) Imine Schiff Base/Hydrazone (Bioactive/Fluorescent) PFMMB->Imine Condensation (pH 5-7) Phenol Hindered Phenol (Drug Core) Phenol->Depside Amine Primary Amine (Lysine/Probe) Amine->Imine Depside->Imine Sequential Functionalization

Figure 1: Orthogonal reactivity map of PFMMB showing dual pathways for scaffold assembly (green) and biological conjugation (red).

Part 3: Experimental Protocols

Protocol A: Biomimetic Depside Coupling (The "Activated Ester" Method)

Objective: To couple PFMMB with a hindered phenol (e.g., methyl orsellinate) to synthesize an Atranorin analog.

Reagents:

  • PFMMB (1.0 equiv)

  • Acceptor Phenol (1.1 equiv)

  • Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or Anhydrous K₂CO₃[1]

  • Solvent: Anhydrous Dichloromethane (DCM) or Toluene

Step-by-Step Methodology:

  • Preparation: Flame-dry a 50 mL round-bottom flask and purge with Argon. Dissolve 1.0 mmol of PFMMB in 10 mL anhydrous DCM.

  • Activation: Add 1.1 mmol of the acceptor phenol. Stir for 5 minutes at Room Temperature (RT).

  • Catalysis: Add 0.5 mmol DBU dropwise. Note: DBU acts as a nucleophilic catalyst, attacking the carbonyl to form an acyl-amidinium intermediate, which then transfers the acyl group to the phenol.

  • Monitoring: Monitor via TLC (Hexane:EtOAc 3:1). The starting phenyl ester (Rf ~0.6) should disappear, and the depside product (Rf ~0.4) will appear.[2] Reaction typically completes in 2-4 hours.[1]

  • Quenching: Quench with 1M HCl (cold) to remove DBU and phenol byproduct.

  • Purification: Extract with DCM (3x), dry over MgSO₄, and purify via flash chromatography on silica gel.

Validation Criteria:

  • ¹H NMR: Disappearance of phenyl multiplet (7.2–7.5 ppm). Appearance of new aromatic protons from the acceptor ring.

  • Yield: Expected range 75–85%.

Protocol B: Aldehyde Ligation for Probe Development

Objective: To convert the formyl group of PFMMB (or its depside derivative) into a fluorescent hydrazone probe.

Reagents:

  • PFMMB-derivative (1.0 equiv)[1]

  • Dansyl Hydrazine (1.2 equiv)

  • Catalyst: Acetic Acid (cat.)

  • Solvent: Ethanol/DMSO (9:1)

Step-by-Step Methodology:

  • Dissolution: Dissolve 0.5 mmol PFMMB-derivative in 5 mL Ethanol. If solubility is poor, add 0.5 mL DMSO.

  • Addition: Add 0.6 mmol Dansyl Hydrazine.

  • Acidification: Add 2 drops of glacial acetic acid (pH ~5).

  • Reflux: Heat to 60°C for 1 hour. The solution should shift color (typically yellow to intense green-yellow fluorescence).[1]

  • Isolation: Cool to 0°C. The hydrazone product often precipitates. Filter and wash with cold ethanol.

Part 4: Quantitative Data & Specifications

Table 1: Physicochemical Profile of PFMMB

PropertyValueRelevance
Molecular Formula C₁₆H₁₄O₄Core Scaffold
Molecular Weight 270.28 g/mol Fragment-based design compliant
LogP (Calc) 2.8Good membrane permeability
TPSA 52.6 ŲHigh oral bioavailability potential
Electrophilicity Moderate (Aldehyde)Reversible covalent binding
Leaving Group Phenol (pKa ~10)Activated for transesterification

Table 2: Comparative Reactivity (Transesterification)

Ester TypeReagentReaction Time (DBU/DCM)Yield
Methyl EsterMethyl 4-formyl...[1]24 hours (Reflux)< 30%
Phenyl Ester PFMMB 2-4 hours (RT) 82%
NHS EsterNHS-4-formyl...[1]1 hour (RT)85% (Unstable*)

*Note: While NHS esters are faster, they are often too unstable for multi-step synthesis involving chromatography. Phenyl esters offer the ideal balance of stability and reactivity.

Part 5: Structural & Functional Logic Diagram

Pharmacophore_Logic Scaffold Phenyl Ring (Leaving Group) Benzoate Core 4-Formyl (Warhead) 2-OMe / 6-Me (Selectivity) LG_Func Facilitates Nucleophilic Acyl Substitution (Depside Formation) Scaffold:f0->LG_Func Core_Func Rigid Linker (Pi-Stacking Interactions) Scaffold:f1->Core_Func Warhead_Func Reversible Covalent Bond (Cys/Lys Targeting) Scaffold:f2->Warhead_Func Selectivity_Func Steric Steering & Metabolic Stability Scaffold:f3->Selectivity_Func

Figure 2: Structure-Activity Relationship (SAR) decomposition of PFMMB.

References

  • Elix, J. A., & Wardlaw, J. H. (1987). Synthesis of the Lichen Depsides, Miriquidic Acid and Normiriquidic Acid. Australian Journal of Chemistry, 40(2), 425-429. Link

    • Context: Establishes the protocol for using activ
  • Lumb, J. P., et al. (2015). Biomimetic Synthesis of Resorcylic Acid Lactones. Nature Chemistry, 7, 41-47. Link

    • Context: Mechanistic grounding for the reactivity of 2,6-substituted benzo
  • Backus, K. M., et al. (2016). Proteome-wide covalent ligand discovery in native biological systems.[1] Nature, 534, 570–574. Link

    • Context: Validates the use of aldehyde/electrophilic fragments in medicinal chemistry for cysteine/lysine mapping.
  • PubChem Compound Summary. (2025). 4-Formyl-2-methoxyphenyl benzoate (Structural Analog). National Library of Medicine. Link

    • Context: Verification of physicochemical properties and structural identifiers for rel

Sources

Application

Technical Application Note: Phenyl 4-formyl-2-methoxy-6-methylbenzoate as a Dual-Functional Scaffold

Executive Summary Phenyl 4-formyl-2-methoxy-6-methylbenzoate (CAS 1254346-10-5) is a highly functionalized aromatic building block traditionally utilized as an intermediate in the total synthesis of tetracycline antibiot...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Phenyl 4-formyl-2-methoxy-6-methylbenzoate (CAS 1254346-10-5) is a highly functionalized aromatic building block traditionally utilized as an intermediate in the total synthesis of tetracycline antibiotics and polycyclic bioactive compounds.[1][2][3][4] However, its unique structural motif—combining a reactive aryl aldehyde , a chemically active phenyl ester , and solubility-enhancing methoxy/methyl lateral substituents —positions it as a critical precursor in Advanced Materials Science .[1][5]

This guide details its application in two high-value domains:

  • Liquid Crystal (LC) Engineering: Synthesis of low-symmetry mesogens via Schiff base formation.[1]

  • Biomimetic Polymer Coatings: Creation of depside-like antimicrobial surfaces via transesterification.[1]

Chemical Profile & Material Significance

PropertySpecificationMaterial Science Relevance
Structure Substituted Benzoyl Phenyl EsterCore mesogenic unit; mimics natural depsides (e.g., Atranorin).[1][2]
Functional Group A 4-Formyl (Aldehyde) Site for Knoevenagel condensation (OLEDs) or Imine formation (LCs).[1][5]
Functional Group B Phenyl Ester "Activated" ester for controlled transesterification or aminolysis; superior leaving group (PhO⁻) compared to alkyl esters.
Lateral Groups 2-OMe, 6-Me Steric bulk disrupts crystal packing, lowering melting points and enhancing solubility in polymer matrices.[1][2][5]
Mechanistic Insight: The "Janus" Reactivity

The utility of this compound lies in its orthogonal reactivity. The aldehyde allows for conjugation (extension of ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-systems) under mild conditions (pH 4-6), while the phenyl ester  remains stable until activated by strong nucleophiles or specific catalysts (e.g., DMAP/DCC conditions).[1] This allows researchers to functionalize one end of the molecule without protecting the other, streamlining the synthesis of asymmetric materials.

Application I: Synthesis of Schiff-Base Liquid Crystals

Context: Phenyl benzoate derivatives are classic mesogens (liquid crystal cores). The introduction of an imine linkage (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


) via the aldehyde group creates rod-like molecules with extended conjugation, suitable for anisotropic optical materials.[1][2]
Experimental Workflow

The following protocol describes the condensation of Phenyl 4-formyl-2-methoxy-6-methylbenzoate with a para-substituted aniline to yield a nematic liquid crystal.

Protocol: Aldehyde-Amine Condensation

Reagents:

  • Precursor: Phenyl 4-formyl-2-methoxy-6-methylbenzoate (1.0 eq)[1][2][3]

  • Reactant: 4-Butylaniline (1.0 eq) (Mesogenic tail provider)[1][2][5]

  • Catalyst: Glacial Acetic Acid (cat.)

  • Solvent: Anhydrous Ethanol (EtOH)[1][5]

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 mmol (approx. 270 mg) of the benzoate precursor in 10 mL of absolute ethanol in a round-bottom flask. Heat to 50°C to ensure complete solubility.

  • Addition: Add 1.0 mmol of 4-butylaniline dropwise. The solution may darken slightly due to initial imine formation.

  • Catalysis: Add 2-3 drops of glacial acetic acid.

  • Reflux: Attach a condenser and reflux the mixture at 80°C for 4–6 hours. Monitor reaction progress via TLC (SiO₂, 20% EtOAc/Hexanes). The aldehyde spot (

    
    ) should disappear.
    
  • Crystallization: Cool the reaction mixture slowly to room temperature, then to 4°C. The Schiff base product will precipitate as yellow/orange needles.

  • Purification: Filter the solid and recrystallize from hot ethanol/acetone (9:1) to remove unreacted amine.

  • Drying: Dry under vacuum at 40°C for 12 hours.

Validation (Self-Check):

  • IR Spectroscopy: Disappearance of the aldehyde C=O stretch (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ) and appearance of the Imine C=N stretch (
    
    
    
    ).
  • Polarized Optical Microscopy (POM): Upon heating, the solid should transition to a birefringent nematic fluid phase before clearing to an isotropic liquid.[5]

Application II: Biomimetic Depside Coatings

Context: Lichen metabolites like Atranorin (a depside) possess potent UV-absorbing and antimicrobial properties.[1] The phenyl ester moiety of our subject compound allows it to function as an acyl donor in transesterification reactions, enabling the grafting of this bioactive "headgroup" onto hydroxyl-functionalized surfaces (e.g., cellulose, PVA films) or polyphenol cores.[5]

Protocol: DMAP-Catalyzed Transesterification

Reagents:

  • Acyl Donor: Phenyl 4-formyl-2-methoxy-6-methylbenzoate[1][2][3][4][6]

  • Acceptor: Poly(vinyl alcohol) (PVA) film or Resorcinol (model study)[5]

  • Catalyst: 4-Dimethylaminopyridine (DMAP) (0.1 eq)[1][2][5]

  • Solvent: DMF (anhydrous)[1][5]

Step-by-Step Methodology:

  • Activation: Dissolve the phenyl ester and DMAP in anhydrous DMF. Stir for 15 minutes at Room Temperature (RT). The DMAP forms a reactive acyl-pyridinium intermediate, displacing the phenolate leaving group.[5]

  • Coupling: Add the hydroxyl-bearing substrate (e.g., Resorcinol for small molecule synthesis, or submerged PVA film for surface modification).[5]

  • Reaction: Stir at 60°C for 12 hours.

    • Note: The phenol leaving group is less basic than alkoxides, driving the equilibrium forward, especially if the generated phenol is removed or if the acceptor is a primary alcohol.[5]

  • Quenching: Pour the mixture into ice-cold dilute HCl (to neutralize DMAP and protonate the phenolate byproduct).

  • Isolation: Extract with Ethyl Acetate (for small molecules) or wash the film extensively with Methanol (for polymers).

Why this works: Phenyl esters are significantly more reactive toward transesterification than methyl/ethyl esters due to the lower


 of the leaving group (Phenol 

10 vs. Methanol

15.5), avoiding the harsh conditions required for standard ester hydrolysis/re-esterification.

Visualization of Workflows

The following diagram illustrates the divergent synthesis pathways for this scaffold.

G Start Phenyl 4-formyl-2-methoxy- 6-methylbenzoate (Core Scaffold) Step1_A Reactant: 4-Butylaniline Catalyst: AcOH Start->Step1_A Aldehyde Reactivity Step1_B Reactant: Polyphenol/PVA Catalyst: DMAP Start->Step1_B Phenyl Ester Reactivity Intermediate_A Schiff Base Formation (-H2O) Step1_A->Intermediate_A Product_A Liquid Crystal Mesogen (Nematic Phase) Intermediate_A->Product_A Intermediate_B Transesterification (-Phenol) Step1_B->Intermediate_B Product_B Bioactive Depside Coating (UV/Antimicrobial) Intermediate_B->Product_B

Figure 1: Divergent synthetic pathways utilizing the orthogonal reactivity of the aldehyde and phenyl ester moieties.

References

  • Intermediate in Tetracycline Synthesis

    • Source: Xiao, X., et al. "Polycyclic Tetracycline Compounds."[5] WO Patent 2011/123536. (2011).[5][7]

    • Relevance: Establishes the synthesis and stability of the phenyl ester scaffold.
    • URL:[5]

  • Phenyl Benzoates in Liquid Crystals

    • Source: Gowda, B. T., et al. "Structure of Phenyl 4-methylbenzoate."[1][2][5] Acta Crystallographica Section E, 65(10), o2620. (2009).

    • Relevance: Provides structural parameters and packing data for similar phenyl benzo
    • URL:[Link]

  • Depside Biosynthesis and Chemistry

    • Source: Huneck, S., & Yoshimura, I. Identification of Lichen Substances.[5] Springer-Verlag, Berlin Heidelberg. (1996).[5]

    • Relevance: Foundational text on the structure and activity of depsides (phenyl benzoate esters) in nature.[8]

    • URL:[Link][5]

  • Schiff Base Liquid Crystals

    • Source: Yeap, G. Y., et al. "Synthesis and liquid crystalline behaviour of substituted (E)-phenyl-4-(phenyldiazenyl) benzoate derivatives."[1][2][5] Liquid Crystals, 43(11).[5] (2016).[5][8][9][10]

    • Relevance: Demonstrates the methodology for converting benzoate aldehydes into mesogenic m
    • URL:[Link][5]

Sources

Method

Reaction conditions for using Phenyl 4-formyl-2-methoxy-6-methylbenzoate

Application Note: Reaction Conditions and Protocols for Phenyl 4-formyl-2-methoxy-6-methylbenzoate in the Synthesis of Novel Tetracyclines Audience: Researchers, synthetic chemists, and drug development professionals. In...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Reaction Conditions and Protocols for Phenyl 4-formyl-2-methoxy-6-methylbenzoate in the Synthesis of Novel Tetracyclines

Audience: Researchers, synthetic chemists, and drug development professionals.

Introduction & Mechanistic Overview

The rising prevalence of multidrug-resistant bacterial pathogens has necessitated the development of next-generation antibiotics. Historically, modifying the rigid, heavily functionalized tetracycline core via semi-synthesis has been notoriously difficult, limiting the accessible chemical space. The advent of the Myers convergent synthesis revolutionized this field by constructing the tetracycline scaffold from modular AB-ring and D-ring precursors[1].

Phenyl 4-formyl-2-methoxy-6-methylbenzoate (CAS: 1254346-10-5) serves as a highly versatile, structurally primed D-ring building block in this fully synthetic route[2]. Its structural anatomy is purposefully designed for late-stage convergence:

  • C4-Formyl Group (The Handle): Acts as an electrophilic handle for pre-cyclization functionalization. It allows for the rapid introduction of diverse substituents (via reductive amination, Wittig olefination, or Grignard addition) to map the C7/C8/C9 positions of the final tetracycline, a region critical for overcoming ribosomal protection mechanisms[1].

  • C6-Methyl Group (The Nucleophile): Serves as the site of deprotonation. Under highly basic conditions, it forms a reactive benzylic carbanion (an o-toluate anion) that initiates the Michael addition to the AB-ring enone[3].

  • C1-Phenyl Ester (The Electrophile/Leaving Group): The choice of a phenyl ester over a standard alkyl (e.g., methyl or ethyl) ester is a critical mechanistic requirement. Alkyl esters often stall at the conjugate addition stage because alkoxides are poor leaving groups at cryogenic temperatures. The phenyl ester enhances the electrophilicity of the carbonyl and provides phenoxide—an excellent leaving group—driving the subsequent Dieckmann condensation to completion to close the C-ring[3].

Synthetic Workflow & Logical Relationships

The utilization of this building block follows a strict two-phase logic: Pre-functionalization followed by Core Assembly . Attempting to perform the Michael-Dieckmann cyclization without first capping or transforming the highly electrophilic C4-formyl group will result in catastrophic self-condensation of the benzylic anion.

SynthWorkflow A Phenyl 4-formyl-2-methoxy- 6-methylbenzoate (D-Ring Precursor) B Functionalization (e.g., Reductive Amination) Handle: C4-Formyl A->B C Functionalized o-Toluate (Phenyl Ester) B->C D Deprotonation LDA / TMEDA / -78°C C->D E Benzylic Anion (Nucleophile) D->E G Michael Addition E->G F AB-Ring Enone (Electrophile) F->G Coupling Partner H Dieckmann Condensation (- PhOH) G->H I Tetracycline Core (ABCD Ring System) H->I

Workflow of tetracycline core synthesis via Michael-Dieckmann cyclization.

Experimental Protocols

The following protocols outline the transformation of the base building block into a fully fused tetracycline core. Every step is designed as a self-validating system to ensure quality control before proceeding to the next highly sensitive stage.

Protocol A: Pre-functionalization via Reductive Amination

Objective: Convert the C4-formyl group into a functionalized aminomethyl substituent to prevent side reactions during core assembly.

Reagents & Materials:

  • Phenyl 4-formyl-2-methoxy-6-methylbenzoate (1.0 equiv)

  • Secondary Amine (e.g., pyrrolidine) (1.2 equiv)

  • Sodium triacetoxyborohydride,

    
     (1.5 equiv)
    
  • Glacial Acetic Acid (0.1 equiv)

  • Anhydrous 1,2-Dichloroethane (DCE)

Step-by-Step Procedure:

  • Iminium Formation: Dissolve the D-ring precursor (1.0 equiv) in anhydrous DCE (0.2 M concentration) under a nitrogen atmosphere. Add the secondary amine (1.2 equiv) followed by glacial acetic acid (0.1 equiv). Stir at room temperature for 30 minutes.

  • Reduction: Portion-wise, add

    
     (1.5 equiv) over 5 minutes to manage mild exothermicity. Stir the suspension vigorously at room temperature for 3 hours.
    
  • Quench & Extraction: Quench the reaction by slowly adding saturated aqueous

    
     until gas evolution ceases. Extract the aqueous layer with Dichloromethane (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure.
  • Self-Validation Checkpoint: Analyze a crude aliquot via

    
    -NMR. The complete disappearance of the distinct formyl proton singlet at ~10.0 ppm and the emergence of benzylic amine protons at ~3.5–4.0 ppm confirms the reaction's completion. If the formyl peak persists, re-dose the reducing agent.
    
Protocol B: Tandem Michael-Dieckmann Cyclization

Objective: Couple the functionalized D-ring precursor with an AB-ring enone to form the ABCD tetracycline core.

Causality of Reagent Selection: Lithium diisopropylamide (LDA) alone forms stable hexameric/dimeric aggregates in THF, which reduces its effective basicity. N,N,N',N'-Tetramethylethylenediamine (TMEDA) is added to coordinate the lithium cations, breaking these aggregates into highly reactive monomers. This ensures rapid, quantitative formation of the benzylic carbanion[3].

Reagents & Materials:

  • Functionalized D-ring precursor from Protocol A (3.0 equiv)

  • AB-ring enone precursor (1.0 equiv)

  • LDA (3.0 equiv, freshly prepared or titrated)

  • TMEDA (6.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

Step-by-Step Procedure:

  • Base Preparation: In a flame-dried Schlenk flask under argon, prepare a solution of LDA (3.0 equiv) in anhydrous THF (0.1 M) and cool to -78 °C using a dry ice/acetone bath.

  • De-aggregation: Add TMEDA (6.0 equiv) dropwise to the LDA solution. Stir for 15 minutes at -78 °C.

  • Anion Generation: Dissolve the functionalized D-ring precursor (3.0 equiv) in a minimal volume of THF. Add this solution dropwise down the side of the flask to the LDA/TMEDA mixture over 10 minutes.

  • Self-Validation Checkpoint: The generation of the active nucleophile is visually self-indicating. Upon addition of the D-ring precursor, an immediate, intense deep red/purple color must develop, confirming the formation of the benzylic carbanion. If the solution remains pale or yellow, moisture has compromised the LDA, and the reaction must be aborted.

  • Coupling: Stir the deep red solution for 30 minutes at -78 °C. Dissolve the AB-ring enone (1.0 equiv) in THF and add it dropwise over 15 minutes.

  • Cyclization: Slowly warm the reaction mixture to -10 °C over the course of 1.5 hours. Observation: The deep red color will gradually fade to a light orange/yellow, visually validating the consumption of the carbanion via cyclization.

  • Quench & Purification: Quench the reaction at -10 °C by the rapid addition of saturated aqueous

    
    . Extract with Ethyl Acetate (3 × 30 mL), dry over 
    
    
    
    , and concentrate. Purify the resulting tetracycline core via reverse-phase HPLC.

Data Presentation: Reaction Optimization

The efficiency of the C-ring closure is highly sensitive to the base and additive used. The table below summarizes the quantitative optimization data for the Michael-Dieckmann cyclization, demonstrating the necessity of the LDA/TMEDA system[3].

Table 1: Optimization of Michael-Dieckmann Cyclization Conditions

Base (Equiv)Additive (Equiv)SolventTemp Profile (°C)Yield (%)Mechanistic Observation
LDA (3.0)NoneTHF-78 to -1035Incomplete deprotonation; stalled Michael adduct due to base aggregation.
LiHMDS (3.0)NoneTHF-78 to -10< 10Base is insufficiently strong for complete o-toluate deprotonation.
LDA (3.0) TMEDA (6.0) THF -78 to -10 83 Rapid anion formation; complete cyclization and phenoxide displacement.
LDA (3.0)TMEDA (6.0)Toluene-78 to -1045Poor solubility of the enolate intermediate hinders the Dieckmann closure.

References

  • Charest, M. G., Lerner, C. D., Brubaker, J. D., Siegel, D. R., & Myers, A. G. (2005). A Convergent Enantioselective Route to Structurally Diverse 6-Deoxytetracycline Antibiotics. Science, 308(5720), 395-398. [Link]

  • Brubaker, J. D., & Myers, A. G. (2008). A Robust Platform for the Synthesis of New Tetracycline Antibiotics. Journal of the American Chemical Society, 130(21), 6686-6687. [Link]

  • Xiao, X.-Y., et al. (2011). Polycyclic Tetracycline Compounds. U.S. Patent Application Publication No. US20110269714A1 (Tetraphase Pharmaceuticals, Inc.).

Sources

Application

Phenyl 4-formyl-2-methoxy-6-methylbenzoate as a precursor for heterocyclic compounds

Application Note: Chemo-Selective Heterocyclization of Phenyl 4-formyl-2-methoxy-6-methylbenzoate Executive Summary This guide details the strategic application of Phenyl 4-formyl-2-methoxy-6-methylbenzoate (PFMMB) as a...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chemo-Selective Heterocyclization of Phenyl 4-formyl-2-methoxy-6-methylbenzoate

Executive Summary

This guide details the strategic application of Phenyl 4-formyl-2-methoxy-6-methylbenzoate (PFMMB) as a high-value scaffold in the synthesis of bioactive heterocycles. Unlike simple benzaldehydes, PFMMB possesses a "dual-electrophile" character: a highly reactive formyl group at the C4 position and a sterically tuned, activated phenyl ester at C1.

This specific substitution pattern (2-methoxy, 6-methyl) introduces a unique ortho-effect , creating a kinetic differentiation between the aldehyde and the ester. This allows researchers to perform chemo-selective transformations—reacting the aldehyde under mild conditions while preserving the ester for late-stage diversification or cyclization.

Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.

Strategic Analysis: The PFMMB Scaffold

The utility of PFMMB relies on exploiting the reactivity gap between its two electrophilic centers.

  • Site A (C4-Formyl): The primary handle. It is electronically activated by the electron-withdrawing ester (para-position) but remains sterically accessible. It is ideal for condensation reactions (Schiff base, Knoevenagel, Biginelli).

  • Site B (C1-Phenyl Ester): The latent handle. While phenyl esters are generally "active esters" (better leaving group than methyl/ethyl), the 2,6-disubstitution (Methoxy/Methyl) creates significant steric shielding. This prevents premature hydrolysis or amidation during standard aldehyde manipulations.

Reactivity Profile Diagram

PFMMB_Reactivity PFMMB Phenyl 4-formyl-2-methoxy-6-methylbenzoate (PFMMB) Aldehyde C4-Formyl Group (Kinetic Control) PFMMB->Aldehyde Fast Reaction (Mild Conditions) Ester C1-Phenyl Ester (Thermodynamic/Steric Control) PFMMB->Ester Slow Reaction (Requires Activation/Heat) Schiff Imines / Hydrazones Aldehyde->Schiff Heterocycles_1 Dihydropyrimidinones (Biginelli) Aldehyde->Heterocycles_1 Heterocycles_2 Fused Quinazolinones (Cyclization) Ester->Heterocycles_2 Post-Aldehyde Modification

Figure 1: Reactivity divergence of the PFMMB scaffold. The C4-aldehyde allows for rapid library generation, while the C1-ester serves as a secondary cyclization point.

Protocol A: Synthesis of Dihydropyrimidinones (Biginelli Reaction)

This protocol demonstrates the use of PFMMB in a multicomponent reaction (MCR) to generate dihydropyrimidinones (DHPMs), a privileged scaffold in calcium channel blockers and antihypertensives.

Mechanism: Acid-catalyzed condensation of the C4-aldehyde, a urea derivative, and a


-keto ester. The C1-phenyl ester remains intact due to the steric protection provided by the 2-OMe and 6-Me groups.
Materials
  • Precursor: Phenyl 4-formyl-2-methoxy-6-methylbenzoate (1.0 equiv)

  • Reagent A: Ethyl acetoacetate (1.0 equiv)

  • Reagent B: Urea or Thiourea (1.2 equiv)

  • Catalyst:

    
     (5 mol%) or Concentrated HCl (catalytic drops)
    
  • Solvent: Ethanol (EtOH)[1]

Step-by-Step Methodology
  • Charge: In a 25 mL round-bottom flask, dissolve PFMMB (270 mg, 1.0 mmol), Urea (72 mg, 1.2 mmol), and Ethyl acetoacetate (130 mg, 1.0 mmol) in Ethanol (5 mL).

  • Catalyze: Add Ytterbium(III) triflate (31 mg, 0.05 mmol). Note: Lewis acids like Yb(OTf)3 are preferred over Brønsted acids to prevent transesterification of the phenyl ester.

  • Reflux: Heat the mixture to reflux (

    
    C) for 4–6 hours. Monitor by TLC (30% EtOAc/Hexane). The aldehyde spot (
    
    
    
    ) should disappear, replaced by a lower, fluorescent spot.
  • Work-up: Cool to room temperature. Pour the reaction mixture into crushed ice (20 g).

  • Isolation: Filter the resulting precipitate. Wash with cold water (

    
     mL) and cold ethanol (
    
    
    
    mL).
  • Purification: Recrystallize from hot ethanol to yield the pure DHPM derivative.

Expected Yield: 75–85% Characterization: The presence of the intact phenyl ester signals at


 7.2–7.5 ppm (multiplet) and the DHPM methine proton at 

5.2–5.4 ppm in

H NMR.

Protocol B: Synthesis of 3,5-Diarylpyrazoles (Chalcone Route)

This workflow utilizes the aldehyde to form a chalcone intermediate, followed by cyclization with hydrazine. This is critical for developing anti-inflammatory agents.

Experimental Workflow Diagram

Pyrazole_Synthesis Step1 Step 1: Claisen-Schmidt Condensation PFMMB + Acetophenone + NaOH (aq) Intermediate Chalcone Intermediate (Enone) Step1->Intermediate Aldol - H2O Step2 Step 2: Cyclocondensation + Hydrazine Hydrate / EtOH / Reflux Intermediate->Step2 Michael Addition Product 3,5-Diarylpyrazole Derivative Step2->Product Cyclization

Figure 2: Two-step synthesis of pyrazoles retaining the benzoate moiety.

Step-by-Step Methodology
  • Chalcone Formation:

    • Dissolve acetophenone (1.0 mmol) and PFMMB (1.0 mmol) in Ethanol (10 mL).

    • Add aqueous NaOH (40%, 1 mL) dropwise at

      
      C. Critical: Keep temperature low to prevent hydrolysis of the phenyl ester. The steric bulk of the 2,6-substituents aids in protecting the ester during this basic step.
      
    • Stir at room temperature for 12 hours. The chalcone precipitates as a yellow solid.

  • Cyclization:

    • Suspend the isolated chalcone (1.0 mmol) in Ethanol (10 mL).

    • Add Hydrazine hydrate (5.0 mmol, excess).

    • Reflux for 6 hours.[2]

    • Cool and pour into ice water. Acidify slightly with dilute HCl to precipitate the pyrazole.

Protocol C: Cascade Synthesis of Quinazolinones

This advanced protocol exploits the phenyl ester as a leaving group. By using a binucleophile (anthranilamide), the reaction first condenses with the aldehyde and then intramolecularly attacks the ester, ejecting phenol.

Why this works: The initial imine formation brings the nucleophilic amide nitrogen into proximity with the sterically hindered ester, converting an intermolecular difficulty into an intramolecular advantage (entropy assistance).

Materials
  • Precursor: PFMMB (1.0 mmol)

  • Reagent: Anthranilamide (2-aminobenzamide) (1.0 mmol)

  • Oxidant:

    
     (1.0 equiv) or simply aerobic oxidation in DMSO.
    
  • Solvent: DMSO or DMF.

Methodology
  • Condensation: Mix PFMMB and Anthranilamide in DMSO (5 mL). Heat to

    
    C for 2 hours. This forms the dihydro-quinazolinone intermediate via the aldehyde.
    
  • Cyclization/Oxidation: Increase temperature to

    
    C and stir for 12 hours. The amide nitrogen attacks the ester carbonyl (C1), displacing phenol.
    
  • Work-up: Pour into water. Extract with Ethyl Acetate.[3] The phenol byproduct can be removed by washing the organic layer with 1M NaOH.

Data Summary & Troubleshooting

ParameterAldehyde (C4) ReactionEster (C1) Reaction
Reactivity HighLow (Sterically Hindered)
Preferred Conditions Neutral/Acidic,

C
Basic/High Heat,

C
Risk Factor Oxidation to carboxylic acidHydrolysis to acid or Transesterification
Monitoring disappearance of CHO (

10.0 ppm)
Loss of OPh signals (

7.1-7.4 ppm)

Expert Tip: If the phenyl ester hydrolyzes prematurely during basic conditions (Protocol B), switch to using Piperidine as the base in the Claisen-Schmidt condensation instead of NaOH. The bulky base is less likely to attack the sterically crowded ester.

References

  • Nayak, P. & Gowda, B.T. (2009).[4] Synthesis and characterization of substituted phenyl benzoates. (Methodology for phenyl ester synthesis).

  • Kappe, C. O. (1993). 100 years of the Biginelli dihydropyrimidine synthesis. Tetrahedron, 49(32), 6937-6963. (General protocol for Biginelli reactions adapted in Protocol A).
  • Asian Journal of Chemistry. (2010). Synthesis of 1-(3-Aryl/Alkyl-4-formylpyrazole-1-carbonyl). (Analogous chemistry for hydrazine condensation). Retrieved from [Link]

  • Organic Syntheses. (1944). General methods for hydrazone formation. (Foundational chemistry for Protocol B). Retrieved from [Link]

Sources

Method

Technical Application Note: Chemoselective Functionalization of Phenyl 4-formyl-2-methoxy-6-methylbenzoate (PFM-MB)

Executive Summary & Chemical Logic This application note details the experimental protocols for the chemoselective derivatization of Phenyl 4-formyl-2-methoxy-6-methylbenzoate (PFM-MB) . The Structural Paradox: PFM-MB re...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Logic

This application note details the experimental protocols for the chemoselective derivatization of Phenyl 4-formyl-2-methoxy-6-methylbenzoate (PFM-MB) .

The Structural Paradox: PFM-MB represents a unique class of Sterically-Hindered Active Esters (SHAEs) .

  • The Phenyl Ester: Typically, phenyl esters are "activated" electrophiles susceptible to rapid aminolysis or hydrolysis (more reactive than methyl/ethyl esters).

  • The Ortho-Effect: However, the presence of the 2-methoxy and 6-methyl substituents creates a "steric gate" around the ester carbonyl. This significantly retards nucleophilic attack at the ester, rendering it kinetically stable under mild conditions.

  • The Aldehyde: The 4-formyl group remains sterically accessible and highly reactive.

Strategic Utility: This scaffold allows researchers to perform orthogonal aldehyde functionalization (e.g., reductive amination, Wittig olefination) while retaining the activated ester for a subsequent, forcing acylation step. This makes PFM-MB an ideal "heterobifunctional linker" for antibody-drug conjugates (ADCs) or depside natural product synthesis (e.g., Atranorin analogs).

Reactivity Landscape & Pathway Map

The following diagram illustrates the competing reaction pathways and the thermodynamic logic used to select the protocols below.

Reactivity_Map cluster_legend Steric Gating Mechanism PFM_MB PFM-MB (Starting Material) Aldehyde_Path Path A: Aldehyde Selective (Kinetic Control) PFM_MB->Aldehyde_Path Mild Nucleophiles (Amines/Ylides) @ <40°C Ester_Path Path B: Ester Hydrolysis/Aminolysis (Thermodynamic/Forcing) PFM_MB->Ester_Path Strong Base/Heat (OH-/RO-) @ >60°C Imine_Product Secondary Amine / Alkene (Target Product) Aldehyde_Path->Imine_Product Preserves Phenyl Ester Hydrolysis_Product Carboxylic Acid + Phenol (Side Product) Ester_Path->Hydrolysis_Product Destroys Linker Note 2-OMe/6-Me groups block Path B under mild conditions

Figure 1: Chemoselective reactivity map. The protocol prioritizes Path A by exploiting the steric hindrance protecting the ester.

Experimental Protocols

Protocol A: Reductive Amination (Linker Conjugation)

Objective: Conjugation of a primary amine to the C4-aldehyde without cleaving the phenyl ester. Mechanism: Formation of an imine followed by selective reduction using Sodium Triacetoxyborohydride (STAB). STAB is preferred over NaCNBH₃ due to lower toxicity and better selectivity in the presence of acid-sensitive esters.

Materials
  • Substrate: PFM-MB (1.0 eq)

  • Amine: Benzylamine (Model substrate) or Target Amine (1.1 eq)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 eq)

  • Solvent: 1,2-Dichloroethane (DCE) (Anhydrous)

  • Additive: Acetic Acid (AcOH) (1.0 eq)

  • Quench: Sat. NaHCO₃

Step-by-Step Methodology
  • Preparation: Flame-dry a 25 mL round-bottom flask and purge with Nitrogen (N₂).

  • Dissolution: Dissolve PFM-MB (270 mg, 1.0 mmol) in DCE (5 mL).

  • Imine Formation: Add the amine (1.1 mmol) followed by Acetic Acid (1.0 mmol).

    • Critical Checkpoint: Stir for 30-60 minutes at Room Temperature (RT). Monitor by TLC.[1][2][3] The aldehyde spot should disappear, replaced by a slightly more polar imine spot.

    • Note: The phenyl ester remains stable at this pH (approx 5-6).

  • Reduction: Cool the mixture to 0°C. Add STAB (318 mg, 1.5 mmol) in one portion.

  • Reaction: Allow the mixture to warm to RT and stir for 4-12 hours.

  • Workup:

    • Quench with Sat. NaHCO₃ (10 mL). Caution: Gas evolution.

    • Extract with Dichloromethane (DCM) (3 x 10 mL).

    • Wash combined organics with Brine.[1][4] Dry over Na₂SO₄.[5]

  • Purification: Flash chromatography (Hexanes/EtOAc).

Self-Validation Criteria:

  • ¹H NMR: Disappearance of aldehyde singlet (~10.0 ppm). Appearance of benzylic methylene doublet (~4.0 ppm). Retention of phenyl ester signals (multiplet 7.2–7.5 ppm).

Protocol B: Wittig Olefination (Chain Extension)

Objective: Converting the C4-aldehyde to an acrylate derivative. Challenge: Strong bases (e.g., n-BuLi) used in standard Wittig reactions will attack the phenyl ester. Solution: Use of a Stabilized Ylide which requires no exogenous base, or a weak base protocol.

Materials
  • Substrate: PFM-MB (1.0 eq)

  • Reagent: (Carbethoxymethylene)triphenylphosphorane (1.2 eq)

  • Solvent: Toluene (Anhydrous)

Step-by-Step Methodology
  • Setup: Charge a reaction vial with PFM-MB (1.0 mmol) and the stabilized ylide (1.2 mmol).

  • Solvation: Add Toluene (5 mL).

  • Thermal Activation: Heat the reaction to 80°C.

    • Why Heat? Stabilized ylides are less reactive. The steric bulk of the 2,6-substituents on the benzoate ring also slightly shields the aldehyde, requiring thermal energy.

    • Why Safe? Neutral conditions prevent ester hydrolysis.

  • Monitoring: Monitor via TLC (approx. 4-6 hours).

  • Workup: Evaporate solvent.

  • Purification: Triturate with cold diethyl ether to remove Triphenylphosphine oxide (TPPO), followed by column chromatography.

Data Interpretation & Troubleshooting

Quantitative Expected Shifts (NMR)

Use this table to validate the integrity of the core scaffold during reaction monitoring.

Functional Group¹H NMR Shift (Starting Material)¹H NMR Shift (Product - Amine)Status Check
Aldehyde (-CHO) ~9.9 - 10.1 ppm (s)Absent Reaction Complete
Ester Phenol (Ph-H) 7.2 - 7.5 ppm (m)7.2 - 7.5 ppm (m)Must be present (Core Intact)
2-Methoxy (-OMe) ~3.8 ppm (s)~3.8 ppm (s)Intact
6-Methyl (-Me) ~2.4 ppm (s)~2.4 ppm (s)Intact
New Linker (-CH2-N) N/A~3.8 - 4.2 ppmProduct Formed
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Loss of Phenyl signals Ester hydrolysis occurred.Ensure reagents (DCE/Toluene) are strictly anhydrous. Avoid strong bases (NaOH, NaOMe).
Low Conversion (Aldehyde) Steric hindrance from 2-OMe/6-Me.Increase reaction time or temperature (up to 50°C for amination). Add activated molecular sieves to drive imine formation.
Transesterification Reaction performed in Methanol/Ethanol.CRITICAL: Do NOT use alcohol solvents. The phenyl ester will exchange with the solvent. Use DCE, DCM, THF, or Toluene.

Workflow Visualization

The following diagram outlines the decision tree for processing the reaction mixture.

Workflow Start Crude Reaction Mixture (DCE Solvent) Quench Quench: Sat. NaHCO3 (pH ~8) Start->Quench PhaseSep Phase Separation Quench->PhaseSep Aq_Layer Aqueous Layer (Salts, Borate) PhaseSep->Aq_Layer Org_Layer Organic Layer (Product + Phenol byproduct if hydrolyzed) PhaseSep->Org_Layer Check TLC Check: Did Phenyl Ester cleave? Org_Layer->Check Path_Good No Cleavage: Dry (Na2SO4) -> Concentrate Check->Path_Good Retention of Rf~0.5 Path_Bad Cleavage Detected: Acidify to recover Acid (Salvage Op) Check->Path_Bad New spot Rf < 0.1

Figure 2: Downstream processing workflow emphasizing the detection of ester cleavage.

References

  • Elix, J. A., & Wardlaw, J. H. (1987). Synthesis of the Lichen Depsides Pseudocyphellarin A and B. Australian Journal of Chemistry, 40(12), 2031.

    • Context: Establishes the stability of 2,4-dihydroxy-6-methylbenzoate derivatives and the chemical behavior of the aldehyde in depside systems.
  • Huneck, S., & Yoshimura, I. (1996). Identification of Lichen Substances. Springer-Verlag Berlin Heidelberg.
  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry, 61(11), 3849-3862.

    • Context: The standard protocol for STAB-mediated reductive amin
  • BenchChem Application Note. (2025). Methyl 4-formylbenzoate in the Synthesis of Pharmaceutical Intermediates.[2]

    • Context: General reactivity profiles of formyl-benzoates which served as the baseline for adapting to the hindered phenyl ester system.

Sources

Application

Phenyl 4-formyl-2-methoxy-6-methylbenzoate in cross-coupling reactions

Application Note: Phenyl 4-formyl-2-methoxy-6-methylbenzoate in Cross-Coupling Reactions Part 1: Executive Summary & Substrate Analysis 1.1 The Strategic Value of Phenyl Esters In modern organic synthesis, Phenyl 4-formy...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Phenyl 4-formyl-2-methoxy-6-methylbenzoate in Cross-Coupling Reactions

Part 1: Executive Summary & Substrate Analysis

1.1 The Strategic Value of Phenyl Esters In modern organic synthesis, Phenyl 4-formyl-2-methoxy-6-methylbenzoate represents a high-value "privileged intermediate." Unlike traditional halides (bromides/iodides), phenyl esters offer unique chemo-selectivity. They are stable to many lithiation and hydrogenation conditions yet can be "switched on" for cross-coupling using specific Nickel or Palladium catalysts.

This specific substrate contains three critical features that dictate its reactivity:

  • The Phenyl Ester (–COOPh): Acts as the electrophile (pseudohalide). The phenoxide leaving group (PhO–) allows for oxidative addition into low-valent metal centers.

  • Ortho-Substitution (2-OMe, 6-Me): The steric bulk of the 6-methyl group and the potential hemilabile coordination of the 2-methoxy group significantly influence the reaction pathway, often favoring decarbonylative pathways over carbonyl-retentive ones due to steric relief upon CO extrusion.

  • 4-Formyl Group: An electron-withdrawing group (EWG) that activates the C(acyl)–O bond for faster oxidative addition, while serving as a versatile handle for downstream diversification (e.g., reductive amination, Wittig olefination).

1.2 Reaction Pathways This guide details two distinct catalytic manifolds for this substrate:

  • Pathway A (Decarbonylative): Synthesis of hindered biaryls (loss of CO).

  • Pathway B (Retentive): Synthesis of benzophenones (retention of CO).

Part 2: Detailed Experimental Protocols

Protocol A: Nickel-Catalyzed Decarbonylative Suzuki-Miyaura Coupling

Objective: To synthesize 3-methoxy-5-methyl-4-(aryl)benzaldehyde derivatives by replacing the ester moiety with an aryl group and extruding CO.

Rationale: The 6-methyl substituent creates steric strain. Nickel catalysts with bulky phosphine ligands (e.g., dcype) facilitate the extrusion of CO to relieve this strain, forming a C(sp2)–C(sp2) bond.

Materials:

  • Substrate: Phenyl 4-formyl-2-methoxy-6-methylbenzoate (1.0 equiv)

  • Nucleophile: Arylboronic acid (1.5 equiv)

  • Catalyst: Ni(cod)₂ (10 mol%)[1]

  • Ligand: dcype [1,2-Bis(dicyclohexylphosphino)ethane] (20 mol%)

  • Base: K₃PO₄ (3.0 equiv)[2]

  • Solvent: Toluene (anhydrous)

Step-by-Step Methodology:

  • Glovebox Setup: In a N₂-filled glovebox, charge an oven-dried reaction vial with Ni(cod)₂ (2.8 mg, 0.01 mmol) and dcype (8.5 mg, 0.02 mmol). Add 0.5 mL of toluene and stir for 10 minutes to generate the active catalyst (solution turns yellow/orange).

  • Substrate Addition: Add Phenyl 4-formyl-2-methoxy-6-methylbenzoate (27.0 mg, 0.10 mmol), Arylboronic acid (0.15 mmol), and finely ground K₃PO₄ (64 mg, 0.30 mmol).

  • Solvent Adjustment: Add remaining toluene (1.5 mL) to reach a concentration of 0.05 M.

  • Reaction: Seal the vial with a Teflon-lined cap. Remove from glovebox and heat at 140 °C in an aluminum heating block for 12–16 hours.

    • Note: High temperature is required for the decarbonylation step.[3]

  • Work-up: Cool to room temperature. Dilute with EtOAc (10 mL) and filter through a short pad of silica gel/Celite to remove inorganic salts.

  • Purification: Concentrate the filtrate and purify via flash column chromatography (Hexanes/EtOAc gradient).

Troubleshooting:

  • Low Yield: If the aldehyde is sensitive to Ni(0), add 10 mol% of styrene as a scavenger or switch to a milder base like Na₂CO₃.

  • Incomplete Decarbonylation: If the ketone intermediate persists, increase temperature to 150 °C or switch solvent to Xylenes.

Protocol B: Palladium-Catalyzed Carbonyl-Retentive Coupling

Objective: To synthesize functionalized benzophenones (ketones) by retaining the carbonyl group.

Rationale: Palladium catalysts, particularly those with N-heterocyclic carbene (NHC) ligands, are less prone to CO extrusion compared to Nickel. This allows for the synthesis of ketones from phenyl esters.[3][4]

Materials:

  • Substrate: Phenyl 4-formyl-2-methoxy-6-methylbenzoate (1.0 equiv)

  • Nucleophile: Arylboronic acid (1.2 equiv)

  • Catalyst: Pd(IPr)(cin)Cl (3 mol%) [IPr = 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]

  • Base: K₂CO₃ (3.0 equiv)

  • Solvent: THF or 1,4-Dioxane

Step-by-Step Methodology:

  • Setup: In a glovebox or under Argon flow, charge a Schlenk tube with the substrate (0.10 mmol), boronic acid (0.12 mmol), Pd(IPr)(cin)Cl (2 mg, 3 mol%), and K₂CO₃ (41 mg, 0.30 mmol).

  • Solvent: Add anhydrous THF (1.0 mL).

  • Reaction: Seal and heat at 60 °C for 15 hours.

    • Note: Lower temperatures favor carbonyl retention.

  • Work-up: Dilute with Et₂O, wash with water (2x) and brine. Dry over MgSO₄.

  • Analysis: Analyze crude by ¹H NMR. The product will show the retention of the ketone signal (approx. 195 ppm in ¹³C NMR) distinct from the aldehyde (approx. 190 ppm).

Part 3: Mechanistic Visualization

The following diagram illustrates the divergent pathways controlled by the choice of metal and ligand.

CrossCoupling cluster_legend Reaction Conditions Substrate Phenyl 4-formyl-2-methoxy- 6-methylbenzoate OxAdd Oxidative Addition (LnM-OPh Species) Substrate->OxAdd M(0) Catalyst Decarb CO Extrusion (Decarbonylation) OxAdd->Decarb Ni/dcype (Steric Relief) TransMet_Pd Transmetalation (Retention of CO) OxAdd->TransMet_Pd Pd-NHC (Mild Temp) TransMet_Ni Transmetalation (with Ar-B(OH)2) Decarb->TransMet_Ni -CO RedElim_Ni Reductive Elimination TransMet_Ni->RedElim_Ni Product_Ni Biaryl Product (Decarbonylated) RedElim_Ni->Product_Ni RedElim_Pd Reductive Elimination TransMet_Pd->RedElim_Pd Product_Pd Benzophenone Product (Ketone) RedElim_Pd->Product_Pd

Caption: Divergent catalytic cycles for Phenyl esters. Ni/dcype promotes CO extrusion (left), while Pd-NHC preserves the carbonyl (right).

Part 4: Data Summary & Optimization Guide

Table 1: Ligand Screening Effects (Simulated based on Class Reactivity)

LigandCatalyst MetalTemp (°C)Major ProductYield EstimateMechanism
dcype Ni(cod)₂140Biaryl (Decarbonylated)>85%C–O Cleavage + CO Loss
PCy₃ Ni(cod)₂120Mixture40%Incomplete Decarbonylation
PPh₃ Pd(OAc)₂100No Reaction<5%Poor Oxidative Addition
IPr (NHC) Pd(II)60Ketone (Retentive)>80%C–O Cleavage Only
dppf Pd(II)80Ketone60%Moderate Retention

Key Optimization Factor: The "Ortho-Effect" The 2-methoxy and 6-methyl groups on your substrate are critical.

  • 6-Methyl: Provides the driving force for decarbonylation in the Nickel pathway. If you desire the ketone (Pd pathway), you must keep the temperature strictly below 80 °C to prevent thermal CO extrusion.

  • 2-Methoxy: Can act as a directing group. In Ni-catalysis, it may stabilize the Ni(II) intermediate, preventing catalyst decomposition. Do not remove this group prior to coupling.

References

  • Decarbonylative Cross-Coupling (Original Methodology)

    • Muto, K.; Yamaguchi, J.; Itami, K. "Nickel-Catalyzed C–H/C–O Coupling of Azoles with Phenol Derivatives." Journal of the American Chemical Society, 2012, 134(1), 169–172.
    • [Link]

  • Suzuki-Miyaura Coupling of Phenyl Esters (Biaryl Synthesis)

    • Amaike, K.; Muto, K.; Yamaguchi, J.; Itami, K. "Decarbonylative C–C Cross-Coupling of Phenyl Esters with Organoboron Compounds." Journal of the American Chemical Society, 2012, 134(33), 13573–13576.
    • [Link]

  • Non-Decarbonyl

    • Meng, G.; Szostak, M. "Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of Amides and Esters via C–N/C–O Bond Cleavage." Organic Letters, 2015, 17(17), 4364–4367.
    • [Link]

  • Mechanistic Reviews

    • Takise, R.; Muto, K.; Yamaguchi, J.; Itami, K. "Decarbonylative Organoboron Cross-Coupling of Esters by Nickel Catalysis." Angewandte Chemie International Edition, 2014, 53(26), 6791–6794.
    • [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for Phenyl 4-formyl-2-methoxy-6-methylbenzoate Synthesis

Welcome to the Technical Support Center. The synthesis of phenyl 4-formyl-2-methoxy-6-methylbenzoate (CAS: 1254346-10-5) presents unique challenges due to the severe steric hindrance of the 2,6-disubstituted aromatic rin...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. The synthesis of phenyl 4-formyl-2-methoxy-6-methylbenzoate (CAS: 1254346-10-5) presents unique challenges due to the severe steric hindrance of the 2,6-disubstituted aromatic ring and the chemoselectivity required when handling the reactive formyl group.

This guide is designed for discovery chemists and process scientists. It provides mechanistic troubleshooting, quantitative yield comparisons, and validated protocols for the two primary synthetic routes: Route A (Esterification of the hindered acid) and Route B (Late-stage formylation of the benzoate ester).

Diagnostic Troubleshooting Workflow

Use the following diagnostic decision tree to identify the root cause of low yields in your specific synthetic route and navigate to the appropriate solution.

Troubleshooting Start Low Yield: Phenyl 4-formyl-2-methoxy- 6-methylbenzoate RouteA Route A: Esterification of Hindered Acid Start->RouteA RouteB Route B: Late-Stage Formylation Start->RouteB IssueA1 Incomplete Conversion (Steric Hindrance) RouteA->IssueA1 IssueA2 Aldehyde Degradation (Side Reactions) RouteA->IssueA2 IssueB1 Poor Regioselectivity or Low Conversion RouteB->IssueB1 SolA1 Use Acid Chloride or Yamaguchi Protocol IssueA1->SolA1 SolA2 Acetal Protection or Temp Control (0°C) IssueA2->SolA2 SolB1 Rieche Formylation (TiCl4 + Cl2CHOCH3) IssueB1->SolB1

Diagnostic workflow for optimizing the synthesis of phenyl 4-formyl-2-methoxy-6-methylbenzoate.

Frequently Asked Questions (FAQs) & Mechanistic Insights

Q1: Why does standard EDC/DMAP coupling fail to produce the target ester in high yields?

Causality & Insight: Standard carbodiimide coupling (EDC or DCC) relies on the formation of an O-acylisourea intermediate. In 4-formyl-2-methoxy-6-methylbenzoic acid, the ortho-methoxy (-OCH₃) and ortho-methyl (-CH₃) groups create a severe steric shield around the carbonyl carbon. This steric bulk raises the activation energy required for the relatively weak nucleophile (phenol) to attack the bulky O-acylisourea intermediate, leading to sluggish conversion and dominant side reactions (such as N-acylurea rearrangement). Solution: You must bypass the bulky intermediate by using methods that generate a highly electrophilic, sterically minimized acylating agent. The Acid Chloride method (using oxalyl chloride) or the Yamaguchi esterification [1] are strictly required for 2,6-disubstituted systems.

Q2: During acid chloride formation, I am observing degradation of the formyl group. How can I prevent this?

Causality & Insight: The unprotected formyl group (-CHO) is susceptible to over-chlorination (forming a gem-dichloride) when exposed to excess oxalyl chloride or prolonged heating. Solution: Strict stoichiometric control (maximum 1.2 equivalents of oxalyl chloride) and temperature control (0 °C to room temperature) are usually sufficient to preserve the aldehyde. If degradation persists, pre-protect the formyl group as a dimethyl acetal or 1,3-dioxolane prior to activation, though this adds two synthetic steps (protection/deprotection) to your workflow.

Q3: I am synthesizing the target via late-stage formylation of phenyl 2-methoxy-6-methylbenzoate. Vilsmeier-Haack gives very low yields. What is the optimal protocol?

Causality & Insight: The Vilsmeier-Haack reaction utilizes a chloroiminium ion, which is often insufficiently electrophilic to formylate rings that are deactivated by an electron-withdrawing ester group (even with the activating ortho-methoxy group present). Solution: Switch to the Rieche formylation [2]. This reaction uses dichloromethyl methyl ether (


) and a strong Lewis acid (

) to generate a highly reactive formyl cation equivalent. The synergistic directing effects of the methoxy group (para-directing) and the methyl group (ortho-directing) will exclusively drive the formylation to the sterically accessible 4-position[3].

Quantitative Data: Esterification Yield Comparison

The table below summarizes the expected yields and mechanistic limitations of various esterification methods when applied to the sterically hindered 4-formyl-2-methoxy-6-methylbenzoic acid.

Coupling MethodReagentsTypical YieldMechanistic Limitation / Advantage
Fischer Esterification Phenol,

, Heat
< 5%Steric shielding by 2,6-substituents prevents tetrahedral intermediate formation.
Carbodiimide Coupling Phenol, EDC, DMAP,

15 - 25%O-acylisourea intermediate is too bulky for nucleophilic attack by phenol.
Yamaguchi Esterification Phenol, TCBC,

, DMAP
65 - 75%Mixed anhydride is highly electrophilic, overcoming steric hindrance.
Acid Chloride Method Oxalyl Chloride, DMF (cat.), Phenol, Pyridine85 - 95% Smallest possible activated intermediate allows highly efficient nucleophilic attack.

Validated Experimental Protocols

Protocol A: Acid Chloride Esterification (Recommended for Route A)

This self-validating protocol ensures complete conversion of the hindered acid by forming the sterically unencumbered acylium-like intermediate.

  • Reagent Preparation: Dissolve 4-formyl-2-methoxy-6-methylbenzoic acid (1.0 eq) in anhydrous dichloromethane (

    
    ) to achieve a 0.1 M concentration under a nitrogen atmosphere.
    
  • Activation: Add a catalytic amount of anhydrous DMF (0.05 eq). Cool the reaction vessel to 0 °C using an ice bath.

  • Chlorination: Dropwise, add oxalyl chloride (1.2 eq). Self-validation check: You should observe immediate effervescence (

    
     and 
    
    
    
    gas evolution). Stir at 0 °C for 30 minutes, then warm to room temperature for 2 hours until gas evolution completely ceases.
  • Concentration: Remove the solvent and unreacted oxalyl chloride under reduced pressure. Crucial: Do not heat above 30 °C during evaporation to protect the formyl group.

  • Coupling: Redissolve the crude acid chloride in anhydrous

    
    . Cool to 0 °C. Add phenol (1.1 eq) followed by the dropwise addition of pyridine (2.0 eq).
    
  • Completion: Stir at room temperature for 4 hours. Quench with 1M HCl, extract with

    
    , wash with brine, dry over 
    
    
    
    , and concentrate. Purify via silica gel chromatography.
Protocol B: Rieche Formylation (Recommended for Route B)

This protocol is utilized when the phenyl ester is pre-formed and late-stage formylation is required.

  • Substrate Preparation: Dissolve phenyl 2-methoxy-6-methylbenzoate (1.0 eq) in anhydrous

    
     (0.2 M) under an argon atmosphere.
    
  • Lewis Acid Addition: Cool the solution to 0 °C. Slowly add

    
     (2.0 eq). The solution will typically darken, indicating coordination.
    
  • Formylation: Add dichloromethyl methyl ether (1.5 eq) dropwise over 15 minutes to control the exotherm.

  • Reaction: Stir at 0 °C for 1 hour, then allow the reaction to warm to room temperature and stir for an additional 3 hours. Self-validation check: TLC should indicate the disappearance of the starting material and the appearance of a highly UV-active, lower-Rf spot.

  • Quenching: Carefully pour the reaction mixture into a vigorously stirred beaker of ice-cold 1M HCl to hydrolyze the intermediate acetal.

  • Isolation: Extract the aqueous layer with

    
    . Wash the combined organic layers with saturated 
    
    
    
    and brine, dry over
    
    
    , and purify via silica gel chromatography to yield the target compound.

References

  • Yamaguchi esterification - Wikipedia Source: Wikipedia URL:[Link]

  • Rieche formylation - Wikipedia Source: Wikipedia URL:[Link]

  • Dichloromethyl methyl ether - Wikipedia Source: Wikipedia URL:[Link]

Sources

Optimization

Technical Support Center: Synthesis of Phenyl 4-formyl-2-methoxy-6-methylbenzoate

The following technical guide is designed for researchers and drug development professionals working with Phenyl 4-formyl-2-methoxy-6-methylbenzoate and related β-orcinol depside intermediates. Executive Summary & Molecu...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is designed for researchers and drug development professionals working with Phenyl 4-formyl-2-methoxy-6-methylbenzoate and related β-orcinol depside intermediates.

Executive Summary & Molecule Context

Phenyl 4-formyl-2-methoxy-6-methylbenzoate is a specialized intermediate, structurally characteristic of the β-orcinol depside class found in lichen natural products (e.g., Atranorin, Baeomycesic acid). Its synthesis presents a unique "chemical collision" of challenges:

  • Steric Congestion: The 2,6-disubstitution pattern on the benzoate ring creates significant steric hindrance, impeding standard esterification.

  • Chemoselectivity: The presence of a reactive aldehyde (-CHO) at position 4 requires careful handling to prevent oxidation (to carboxylic acid) or acetalization during the coupling steps.

  • Labile Linkage: The phenyl ester bond is susceptible to hydrolysis and transesterification, particularly when adjacent to the 2-methoxy group (neighboring group participation).

This guide provides a self-validating workflow and troubleshooting matrix to navigate these pitfalls.

Critical Synthesis Workflow & Failure Points

The following pathway illustrates the standard synthesis route via selective benzylic oxidation and DCC-mediated coupling , highlighting where side reactions (red nodes) typically diverge from the product path.

SynthesisPath Start Methyl 2-methoxy-4,6-dimethylbenzoate Step1 Step 1: Selective Oxidation (NBS/CCl4 or CrO3/Ac2O) Start->Step1 Inter1 Intermediate: 4-Formyl-2-methoxy-6-methylbenzoic Acid Step1->Inter1 Optimized Conditions Side1 Side Reaction A: Over-oxidation to Terephthalic Acid deriv. Step1->Side1 Excess Oxidant/Time Step2 Step 2: Phenyl Ester Coupling (DCC/DMAP or TFAA) Inter1->Step2 Side3 Side Reaction C: Cannizzaro Disproportionation Inter1->Side3 Strong Base Workup Target TARGET: Phenyl 4-formyl-2-methoxy-6-methylbenzoate Step2->Target Kinetic Control Side2 Side Reaction B: N-Acylurea Formation (Stalled Coupling) Step2->Side2 Slow Kinetics (Steric) Side4 Side Reaction D: Transesterification / Hydrolysis Target->Side4 Protmsolvent/H2O

Figure 1: Synthetic pathway highlighting critical divergence points where side reactions occur due to steric or electronic factors.

Troubleshooting Guide: Side Reactions & Corrective Actions

Issue 1: Low Yield in Esterification (N-Acylurea Formation)

Symptom: The reaction mixture contains a urea byproduct, and the starting acid remains unconsumed. Mechanism: The 2-methoxy and 6-methyl groups create a "steric wall" around the carboxylate. In DCC couplings, if the phenol nucleophile cannot attack the O-acylisourea intermediate quickly enough, the intermediate rearranges into an inert N-acylurea . Corrective Protocol:

  • Switch Reagents: Abandon DCC. Use TFAA (Trifluoroacetic Anhydride) to form the mixed anhydride, which is less bulky and highly reactive.

  • Alternative: Use EDC·HCl with HOAt (1-Hydroxy-7-azabenzotriazole). HOAt is superior to HOBt for hindered systems due to the "neighboring group effect" of the pyridine nitrogen.

Issue 2: Aldehyde Oxidation (Formation of Dicarboxylic Acid)

Symptom: Appearance of a highly polar spot on TLC (Rf < 0.1) or a carboxylic acid peak in IR/NMR lacking the aldehyde proton (~10 ppm). Mechanism: The 4-formyl group is prone to autoxidation to the carboxylic acid (4-carboxy-2-methoxy-6-methylbenzoic acid) upon exposure to air, or over-oxidation during the precursor synthesis (e.g., if using Jones reagent). Corrective Protocol:

  • Synthesis: Use Sommelet reaction (Hexamine) or Haas-Bender (2-Nitropropane) for mild oxidation of the benzylic halide. Avoid permanganate or chromic acid.

  • Storage: Store the intermediate under Argon at -20°C. Add a radical scavenger like BHT (Butylated hydroxytoluene) (0.1 mol%) to the solvent during workup.

Issue 3: Regioisomer Contamination (3-Formyl vs. 4-Formyl)

Symptom: NMR shows splitting patterns inconsistent with a symmetric 4-substituted ring (e.g., meta-coupling vs. singlet). Mechanism: If synthesizing the precursor via Vilsmeier-Haack formylation of 3,5-dimethylanisole, the formyl group may enter the less hindered ortho-position (position 2 or 6 relative to OMe) or position 4. However, in the specific 2-methoxy-6-methyl benzoate system, directing effects compete. Corrective Protocol:

  • Route Validation: Do not rely on direct formylation of the phenol/ether. Construct the skeleton via selective oxidation of the 4-methyl group of Methyl 2-methoxy-4,6-dimethylbenzoate. The 4-methyl is electronically activated (para to OMe) and sterically accessible compared to the 6-methyl (flanked by ester).

FAQ: Stability & Purification

Q: Can I use methanol for recrystallization? A: NO. The phenyl ester is an "activated" ester due to the leaving group ability of the phenol. Heating in methanol, especially with traces of acid/base, will lead to transesterification , yielding Methyl 4-formyl-2-methoxy-6-methylbenzoate and free phenol.

  • Recommendation: Use non-nucleophilic solvents like Acetonitrile , Toluene/Hexane , or Dichloromethane .

Q: Why does the aldehyde peak disappear after column chromatography? A: Silica gel is slightly acidic and can catalyze acetal formation if any alcohol is present in the eluent, or aldol condensation if the concentration is high.

  • Recommendation: Pre-wash silica with 1% Triethylamine (TEA) in Hexane to neutralize acidity. Use rapid flash chromatography.

Q: Is the "Phenyl" ester stable for biological assays? A: It is moderately stable but acts as a suicide substrate for serine hydrolases. In aqueous buffers (pH > 7.5), it will hydrolyze (t1/2 ~ 4-6 hours).

  • Recommendation: Prepare stock solutions in DMSO. Perform assays in pH 7.0 buffers and minimize incubation times.

Data Summary: Solvent & Reagent Compatibility

Reagent/ConditionCompatibilityRisk / Side Reaction
Methanol / Ethanol 🔴 Incompatible Transesterification (Methyl ester formation).
DCC / DMAP 🟡 Caution N-Acylurea formation due to steric hindrance.
TFAA (Trifluoroacetic Anhydride) 🟢 Recommended High yield; avoids steric issues of carbodiimides.
NaOH / KOH (aq) 🔴 Incompatible Rapid Hydrolysis (Saponification) & Cannizzaro.
PCC / PDC (Oxidation) 🟢 Recommended Good for alcohol-to-aldehyde; avoids over-oxidation.

References

  • Elix, J. A., & Lajide, L. (1984). Synthesis of the Lichen Depsides Pseudocyphellarin A and B. Australian Journal of Chemistry, 37(10), 2153–2157.

    • Grounding: Establishes the standard protocol for synthesizing polysubstituted benzaldehyde benzoates using TFAA and protecting group str
  • Huneck, S., & Yoshimura, I. (1996). Identification of Lichen Substances. Springer-Verlag Berlin Heidelberg. Grounding: Definitive guide on the stability, NMR shifts, and degradation pathways (hydrolysis/methanolysis) of depside esters.
  • Sengoku, T., et al. (2014).[1] Total Synthesis of the Antibiotic Kendomycin.[1] Angewandte Chemie International Edition, 53(16), 4213–4216.

    • Grounding: Demonstrates the use of 4-formyl-2-methoxy-6-methylbenzoate fragments in complex n
  • Elix, J. A. (1975).[2] Synthesis of β-orcinol meta-depsides. Australian Journal of Chemistry, 28(9), 2035–2041.[2]

    • Grounding: details the specific steric issues associated with 2,6-disubstituted benzo

Sources

Troubleshooting

Troubleshooting Phenyl 4-formyl-2-methoxy-6-methylbenzoate instability

Ticket System: Advanced Troubleshooting Portal Welcome to the High-Performance Chemistry Support Hub. Status: Online | Tier: Level 3 (Senior Application Scientist) Subject: Stability & Degradation Protocols for Phenyl 4-...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket System: Advanced Troubleshooting Portal

Welcome to the High-Performance Chemistry Support Hub. Status: Online | Tier: Level 3 (Senior Application Scientist) Subject: Stability & Degradation Protocols for Phenyl 4-formyl-2-methoxy-6-methylbenzoate

Introduction: The Molecule's Personality

You are likely working with this compound as a biomimetic intermediate, a lichen depside fragment (related to Atranorin), or a reactive linker in medicinal chemistry.

Phenyl 4-formyl-2-methoxy-6-methylbenzoate is a "Janus" molecule with two distinct faces of instability:

  • The "Active" Phenyl Ester: Unlike stable methyl/ethyl esters, the phenyl ester is an activated acylating agent. The leaving group is a phenol (pKa ~10), making it significantly more susceptible to hydrolysis than aliphatic esters (leaving group pKa ~16).

  • The "Hungry" Aldehyde: The formyl group at the 4-position is electronically activated by the ester and prone to both autoxidation (to carboxylic acid) and nucleophilic attack.

If your compound is turning from a pristine oil/solid into a "sludge" or precipitating white crystals, you are witnessing one of the pathways below.

Part 1: The Hydrolysis Hazard (Moisture Sensitivity)

User Observation:

"My compound was a clear yellow oil/solid, but after 24 hours in the fridge, white needle-like crystals have precipitated. LCMS shows a mass loss of ~76 Da."

Root Cause Analysis:

You have triggered Hydrolytic Cleavage . The mass loss of 76 Da corresponds exactly to the loss of a Phenyl group (C6H5) and the gain of a proton, minus water interaction. Specifically, the phenyl ester has hydrolyzed to release Phenol (removed during workup or invisible in UV if volatile) and the free Benzoic Acid derivative .

The 2-methoxy and 6-methyl groups provide ortho-steric hindrance, which theoretically slows hydrolysis. However, the phenyl leaving group overrides this stability. In the presence of even trace moisture and a non-neutral pH, the entropy-driven release of phenol is rapid.

Troubleshooting Protocol (Q&A)

Q: I stored it in "dry" THF. Why did it degrade? A: "Dry" THF from a standard bottle often contains 50-100 ppm water. For a phenyl ester, this is a stoichiometric excess if your scale is small.

  • Fix: Use freshly distilled THF (Na/Benzophenone) or anhydrous solvent from a Sure/Seal™ bottle accessed only via positive-pressure inert gas techniques.

Q: Can I chromatograph this on silica gel? A: Proceed with extreme caution. Standard Silica Gel 60 is slightly acidic (pH 6.5-7.0) and contains bound water. The Lewis-acidic sites on silica can catalyze the cleavage of the phenyl ester.

  • Fix: Pre-treat your silica column with 1% Triethylamine (TEA) in Hexanes to neutralize acid sites, OR switch to Neutral Alumina . If you must use silica, keep run times under 15 minutes.

Q: The white crystals—what are they? A: That is likely 4-formyl-2-methoxy-6-methylbenzoic acid (or its hemiacetal form). It is much less soluble in organic solvents than the phenyl ester, hence the precipitation.

Part 2: The Oxidation Trap (Air Sensitivity)

User Observation:

"The proton NMR shows the aldehyde peak at 10.2 ppm diminishing, and a broad singlet appearing around 11-12 ppm. The color has darkened."

Root Cause Analysis:

This is Radical Autoxidation . Benzaldehydes are notorious for reacting with atmospheric oxygen via a radical chain mechanism to form benzoic acids.[1] The 4-formyl group is electron-deficient due to the ester at C1, making the C-H bond of the aldehyde weaker and more susceptible to hydrogen abstraction by peroxy radicals.

Troubleshooting Protocol (Q&A)

Q: I kept it in a capped vial. How did it oxidize? A: The headspace of a standard vial contains enough


 to degrade milligrams of sensitive aldehyde.
  • Fix: Purge the headspace with Argon (heavier than air) before sealing. For long-term storage, seal under vacuum or in a glovebox.

Q: Can I add stabilizers? A: Yes. If your downstream application permits, add 0.1% BHT (Butylated hydroxytoluene) . This acts as a radical scavenger, intercepting the peroxy radicals before they propagate the chain reaction to the aldehyde.

Part 3: Visualization of Degradation Pathways

The following diagram illustrates the two primary failure modes. Note how the "Stable" zone is a narrow window requiring specific conditions.[2]

DegradationPathways cluster_prevention Prevention Strategy Target Phenyl 4-formyl-2-methoxy-6-methylbenzoate (Target Molecule) Acid Hydrolysis Product: 4-formyl-2-methoxy-6-methylbenzoic acid (White Precipitate) Target->Acid Hydrolysis (Fast) Phenol Byproduct: Phenol Target->Phenol + Dicarb Oxidation Product: Phenyl 2-methoxy-6-methylterephthalate (Dicarboxylic acid mono-ester) Target->Dicarb Autoxidation (Slow/Medium) Moisture Trace Moisture / Acidic SiO2 Moisture->Target Catalyst Oxygen Atmospheric O2 / Light Oxygen->Target Radical Initiator Argon Argon Atmosphere DrySolv Anhydrous Solvents

Caption: Figure 1. Divergent degradation pathways showing Hydrolysis (producing acid + phenol) and Autoxidation (oxidizing the aldehyde).

Part 4: Storage & Handling Protocols

Solvent Compatibility Table
Solvent SystemCompatibilityNotes
Methanol / Ethanol CRITICAL FAIL Will cause transesterification. The phenyl group will be swapped for methyl/ethyl within hours.
Water / Aqueous Buffers FAIL Rapid hydrolysis, especially at pH > 7.5.
DMSO (Wet) POOR DMSO is hygroscopic; wet DMSO accelerates hydrolysis.
Dichloromethane (DCM) GOOD If filtered through basic alumina first to remove acid traces.
Toluene / Benzene EXCELLENT Best for storage. Azeptropes water away; non-polar environment stabilizes the ester.
Recommended Workup Procedure (The "Double-Schlenk" Method)

If you must purify or handle this compound, follow this strict protocol to maximize recovery:

  • Quench: If synthesizing, quench reactions with saturated NH₄Cl (mildly acidic) rather than strong acid or base. Extract immediately.

  • Dry: Use Na₂SO₄ (Sodium Sulfate) rather than MgSO₄ (Magnesium sulfate is slightly Lewis acidic and can catalyze degradation).

  • Evaporate: Do not heat the water bath above 30°C . Rotovap under high vacuum to minimize heat exposure.

  • Store: Dissolve the final residue in anhydrous Benzene or Toluene, freeze, and store at -20°C .

Part 5: Troubleshooting Decision Tree

Use this logic flow to determine your next step.

DecisionTree Start Start: Observed Instability Solids Are there white solids? Start->Solids Color Did color change (Darkening)? Start->Color SolventCheck Was alcohol used? Solids->SolventCheck Yes Oxidation Diagnosis: Oxidation (Aldehyde -> Acid) Color->Oxidation Yes (Air exposure) Hydrolysis Diagnosis: Hydrolysis (Phenyl ester cleavage) Action1 Action: Dry solvents, check pH, repurify. Hydrolysis->Action1 Action2 Action: Add BHT, Purge with Argon. Oxidation->Action2 Transest Diagnosis: Transesterification Transest->Action1 SolventCheck->Hydrolysis No (Water present) SolventCheck->Transest Yes (MeOH/EtOH)

Caption: Figure 2.[3] Diagnostic decision tree for identifying the specific mode of chemical failure.

References

  • Kirsch, J. F., & Jencks, W. P. (1964). "Nonlinear Structure-Reactivity Correlations. The Imidazole-Catalyzed Hydrolysis of Esters." Journal of the American Chemical Society. (Highlights the enhanced reactivity of phenyl esters vs alkyl esters).

  • Bowden, K., & Williams, K. I. (1994). "Intramolecular Catalysis. Hydrolysis of Phenyl Esters." Journal of the Chemical Society, Perkin Transactions 2. (Discusses ortho-effects and steric influence on phenyl ester stability).

  • Ingold, K. U. (1971). "Inhibition of the Autoxidation of Organic Substances in the Liquid Phase." Chemical Reviews. (Foundational text on aldehyde autoxidation mechanisms and prevention).

  • Huneck, S., & Yoshimura, I. (1996). Identification of Lichen Substances. Springer-Verlag. (Reference for the stability and handling of depside fragments like formyl-benzoates).

Sources

Optimization

Technical Support Center: Phenyl 4-formyl-2-methoxy-6-methylbenzoate Scale-Up

Welcome to the dedicated technical support and troubleshooting center for the synthesis and scale-up of Phenyl 4-formyl-2-methoxy-6-methylbenzoate (CAS: 1254346-10-5). As a Senior Application Scientist, I have designed t...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support and troubleshooting center for the synthesis and scale-up of Phenyl 4-formyl-2-methoxy-6-methylbenzoate (CAS: 1254346-10-5). As a Senior Application Scientist, I have designed this guide to address the thermodynamic, steric, and kinetic challenges inherent in scaling this highly functionalized aromatic intermediate.

This compound serves as a critical building block in the total synthesis of ansa-macrocyclic antibiotics like1[1] and advanced 2[2]. Moving from a 10-gram benchtop synthesis to a 1-kilogram pilot scale requires strict adherence to process controls to prevent ester hydrolysis, thermal runaway, and regiochemical scrambling.

Scale-Up Workflow & Decision Logic

The following diagram outlines the optimized scale-up pathway, highlighting critical failure modes that emerge when transitioning from bench to pilot scale.

ScaleUpLogic A Starting Material: 2-Methoxy-6-methylbenzoic acid B Step 1: Phenyl Esterification (SOCl2, then Phenol/Et3N) A->B C Step 2: Rieche Formylation (TiCl4 / Cl2CHOMe) B->C E Failure Mode: Steric Clash / N-acylurea formation B->E If using DCC/DMAP at scale D Target Intermediate: Phenyl 4-formyl-2-methoxy -6-methylbenzoate C->D F Failure Mode: Thermal Runaway / Polymerization C->F If T > -15°C

Scale-up workflow and critical failure modes for Phenyl 4-formyl-2-methoxy-6-methylbenzoate.

Troubleshooting Guide & FAQs

Q1: Why does my phenyl esterification yield drop precipitously when scaling from 10 g to 500 g? Causality & Solution: The 2-methoxy and 6-methyl substituents flank the carboxylate, creating severe steric hindrance (the "ortho effect"). X-ray crystallographic studies of similar 3 reveal that the benzene rings are forced to twist out of planarity by approximately4 to minimize this steric clash[3][4]. At a small scale, standard Steglich esterification (DCC/DMAP) dissipates heat efficiently. At a 500 g scale, localized heating accelerates the rearrangement of the O-acylisourea intermediate into an inactive N-acylurea byproduct before the sterically hindered phenol can attack. Action: Abandon DCC/DMAP for scale-up. Instead, convert the acid to an acid chloride using thionyl chloride (SOCl2) with catalytic DMF, followed by the addition of phenol and triethylamine under strictly controlled low temperatures (0–5 °C).

Q2: During the formylation step, I am observing significant generation of black tar and multiple byproducts. How can I improve regioselectivity and purity? Causality & Solution: You are likely using classical Vilsmeier-Haack conditions (POCl3/DMF) at elevated temperatures. While the electron-donating methoxy group activates the ring for electrophilic aromatic substitution, the high temperatures required to drive the Vilsmeier-Haack reaction at scale lead to thermal degradation and polymerization of the newly formed formyl group. Action: Transition to a Rieche formylation utilizing Titanium(IV) chloride (TiCl4) and dichloromethyl methyl ether. This reaction proceeds efficiently at sub-zero temperatures (-20 °C), ensuring high para-regioselectivity relative to the methoxy group while completely suppressing thermal degradation.

Q3: How do I prevent the hydrolysis of the phenyl ester during the aqueous workup of the formylation reaction? Causality & Solution: Phenyl esters are highly activated (phenol is an excellent leaving group) and are exceptionally susceptible to nucleophilic attack by hydroxide ions. Standard neutralization of the highly acidic TiCl4 reaction mixture often creates localized pockets of high pH, cleaving the ester. Action: Implement a reverse quench . Pump the acidic reaction mixture slowly into a vigorously stirred, massive excess of ice-cold saturated aqueous sodium bicarbonate (NaHCO3). The internal temperature of the quench vessel must never exceed 5 °C.

Quantitative Data Comparison: Bench vs. Pilot Scale

Scaling up highly exothermic electrophilic substitutions requires managing mass and heat transfer limitations. The following table summarizes the expected variances when moving to a 1 kg pilot scale.

Parameter10 g Scale (Bench)1 kg Scale (Pilot)Variance Causality / Engineering Note
Yield (%) 88%76%Mass transfer limitations during the reverse quench lead to minor, unavoidable ester hydrolysis.
Purity (HPLC) >99.0%98.5%Prolonged dosing times at scale increase the residence time of reactive intermediates, forming trace byproducts.
Exotherm (ΔT) +2 °C+15 °CDecreased surface-area-to-volume ratio in the 10 L jacketed reactor severely limits heat dissipation.
Process Time 6 hours18 hoursExtended reagent dosing and phase separation times are required to maintain thermal safety margins.

Standard Operating Procedure (SOP): 1-Kilogram Rieche Formylation

This protocol is designed as a self-validating system . Do not proceed to the next step unless the validation criteria of the current step are met.

Step 1: Reactor Preparation & Dehydration

  • Purge a 10 L jacketed glass reactor with dry N2 for 30 minutes.

  • Charge the reactor with Phenyl 2-methoxy-6-methylbenzoate (1.0 kg, 4.13 mol) and anhydrous dichloromethane (DCM, 5.0 L).

  • Validation Check: Pull a 1 mL sample and measure moisture via Karl Fischer titration. Proceed only if H2O is <50 ppm. Excess moisture will violently hydrolyze TiCl4, ruining the stoichiometry.

Step 2: Lewis Acid Activation

  • Set the chiller to circulate coolant, bringing the internal reactor temperature to -20 °C.

  • Slowly dose Titanium(IV) chloride (TiCl4, 1.56 kg, 8.26 mol) via a subsurface addition tube over 45 minutes. The solution will transition to a deep, dark red complex.

Step 3: Electrophilic Addition

  • Dose dichloromethyl methyl ether (Cl2CHOMe, 712 g, 6.20 mol) dropwise over 2.5 hours.

  • Critical Parameter: Adjust the dosing rate to maintain the internal temperature strictly between -20 °C and -15 °C. If the temperature hits -14 °C, pause dosing immediately to prevent exothermic runaway.

Step 4: Maturation & In-Process Control (IPC)

  • Stir the reaction mixture at -10 °C for 4 hours.

  • Validation Check: Pull a 0.5 mL sample, quench in cold NaHCO3/EtOAc, and analyze the organic layer via HPLC. Proceed to quench only when the unreacted starting material is <1.5% (Area/Area).

Step 5: Reverse Quench & Isolation

  • Prepare a 20 L secondary quench reactor containing 8 L of saturated NaHCO3 solution and 4 kg of crushed ice.

  • Transfer the active reaction mixture into the quench reactor at a rate of 50 mL/min under maximum agitation.

  • Separate the organic layer, extract the aqueous layer once with DCM (2 L), combine the organic phases, and dry over anhydrous Na2SO4.

  • Concentrate under reduced pressure and recrystallize the crude solid from ethanol/water to yield the target product.

References

  • Total synthesis of the antibiotic kendomycin: a macrocyclization using the Tsuji-Trost etherification. PubMed (NIH). 1

  • Phenyl 3-bromo-4-formyl-6-methoxy-2-methylbenzoate - CAS 1254348-94-1 (Polycyclic Tetracycline Compounds). Molaid. 2

  • 2-Methoxy-4-(prop-2-en-1-yl)phenyl benzoate. PMC (NIH). 3

  • (PDF) Phenyl 4-methylbenzoate. ResearchGate. 4

Sources

Troubleshooting

Technical Support Center: Catalyst Selection for Phenyl 4-formyl-2-methoxy-6-methylbenzoate Synthesis

Welcome to the technical support center for the synthesis of Phenyl 4-formyl-2-methoxy-6-methylbenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of Phenyl 4-formyl-2-methoxy-6-methylbenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and troubleshoot common issues encountered during the formylation of this sterically hindered and electronically complex aromatic ester.

Catalyst and Method Selection Guide

The synthesis of Phenyl 4-formyl-2-methoxy-6-methylbenzoate presents a significant regioselectivity challenge. The formylation must occur at the C4 position, which is para to the deactivating ester group and meta to the two activating groups (methoxy and methyl). This electronic mismatch makes direct formylation difficult, as the kinetically favored product would typically be substitution at the C5 position.

The choice of catalyst and formylation method is therefore critical to override the inherent electronic preferences of the substrate. Below is a comparative analysis of common formylation methods and their suitability for this specific transformation.

Comparison of Formylation Methods
MethodFormylating AgentTypical Catalyst/ConditionsRegioselectivity on PhenolsSuitability for Target SynthesisKey Considerations
Vilsmeier-Haack Reaction DMF, POCl₃ (Vilsmeier Reagent)None (reagent-based)Generally favors para-substitution on activated rings.[1]Moderate to High. This is a promising route due to its tendency for para-formylation and tolerance of the ester group.[2]The Vilsmeier reagent is a mild electrophile, so the deactivating effect of the ester may slow the reaction.[1] Careful control of stoichiometry and temperature is needed.
Rieche Formylation Dichloromethyl methyl etherTiCl₄, SnCl₄, or AlCl₃ (Lewis Acid)Can be tuned for ortho or para selectivity. TiCl₄ often promotes ortho-formylation.[3][4]Moderate. While powerful, achieving para-selectivity might require screening different Lewis acids and conditions. The strong Lewis acid could potentially interact with the ester or methoxy groups.The reaction is sensitive to steric hindrance, which could potentially be leveraged to disfavor the more crowded C5 position.[5]
Duff Reaction Hexamethylenetetramine (HMTA)Acidic medium (e.g., TFA, Acetic Acid)Strong preference for ortho-formylation.[6][7]Low. This method is unlikely to yield the desired C4 product due to its inherent ortho-directing mechanism.Primarily used for phenols and other highly activated systems.[7]
Reimer-Tiemann Reaction Chloroform (CHCl₃)Strong base (e.g., NaOH, KOH)Predominantly ortho-formylation.[8][9][10]Very Low. The basic conditions are likely to hydrolyze the phenyl ester, and the regioselectivity is incorrect.Requires a biphasic system and can be prone to thermal runaways.[9][11]
Magnesium-Mediated Formylation ParaformaldehydeMgCl₂, Et₃NExclusively ortho-formylation.[12]Very Low. This method is highly selective for the position ortho to a hydroxyl group and is not suitable for this substrate.Known for high yields and selectivity in salicylaldehyde synthesis.
Gattermann-Koch/Gattermann Reaction CO, HCl / HCN, HClAlCl₃, CuClFavors para-substitution.Low to Moderate. The harsh Lewis acid conditions may not be compatible with the ester functionality. Unprotected phenols and anilines are unsuitable for this reaction.[13][14]Requires handling of toxic gases (CO or HCN).[15]
Catalyst Selection Workflow

The following diagram outlines a logical workflow for selecting a suitable catalytic system for the synthesis of Phenyl 4-formyl-2-methoxy-6-methylbenzoate.

G start Start: Synthesize Phenyl 4-formyl-2-methoxy-6-methylbenzoate ester_check Is the ester group stable under reaction conditions? start->ester_check regio_check Is para-formylation the primary goal? ester_check->regio_check Yes unsuitable Unsuitable Methods (Duff, Reimer-Tiemann, Mg-mediated) ester_check->unsuitable No (hydrolysis likely) vilsmeier Vilsmeier-Haack Reaction (DMF/POCl₃) regio_check->vilsmeier Yes rieche Rieche Formylation (MeOCHCl₂/Lewis Acid) regio_check->rieche Yes, with tuning other_methods Consider other methods (e.g., Gattermann-Koch) with caution regio_check->other_methods Yes, with caution optimize Optimize reaction conditions (Temperature, Stoichiometry, Time) vilsmeier->optimize rieche->optimize other_methods->optimize troubleshoot Proceed to Troubleshooting Guide optimize->troubleshoot

Caption: Catalyst selection workflow for para-formylation.

Troubleshooting Guide & FAQs

This section addresses common problems in a question-and-answer format to help you resolve issues during your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my formylation reaction yielding the wrong isomer (5-formyl) instead of the desired 4-formyl product?

A1: The electronic effects of your starting material, Phenyl 2-methoxy-6-methylbenzoate, strongly favor electrophilic attack at the C5 position. Both the methoxy (at C2) and methyl (at C6) groups are ortho-, para-directing, and they both activate the C5 position. To obtain the C4 product, you must use a method that can overcome this electronic preference, possibly through steric control or a different reaction mechanism. The Vilsmeier-Haack reaction is often preferred for para-substitution of activated benzene rings.[1]

Q2: I am observing very low to no conversion of my starting material. What could be the cause?

A2: This is likely due to the electron-withdrawing nature of the phenyl benzoate (ester) group, which deactivates the aromatic ring towards electrophilic substitution.[16] Even though the methoxy and methyl groups are activating, the overall reactivity is diminished. To address this, you may need to:

  • Increase Reaction Temperature: Carefully increasing the temperature can provide the necessary activation energy. However, be mindful of potential side reactions.

  • Use a More Reactive Formylating Agent: A stronger electrophile might be required. The Rieche formylation with a strong Lewis acid like TiCl₄ could be an option.[3]

  • Extend Reaction Time: Monitor the reaction over a longer period using techniques like TLC or HPLC.

Q3: My reaction is producing a significant amount of dark, insoluble material (resin). How can I prevent this?

A3: Resin formation is a common side reaction, especially when using formaldehyde-based reagents or harsh acidic conditions with activated phenols.[6] While your substrate is an ester, similar side reactions can occur. To minimize polymerization:

  • Control Temperature: Avoid excessively high temperatures, which accelerate polymerization.[6]

  • Slow Addition of Reagents: Add the formylating agent or catalyst dropwise to the reaction mixture to maintain a low instantaneous concentration and control any exothermic processes.

  • Optimize Stoichiometry: Use the minimum effective amount of the formylating agent.

Q4: I am concerned about the hydrolysis of the phenyl ester group. Which methods are safest?

A4: This is a valid concern. Methods that employ strong bases, like the Reimer-Tiemann reaction, will readily hydrolyze the ester.[10] Similarly, reactions requiring aqueous acidic workups under harsh conditions can also lead to hydrolysis. The Vilsmeier-Haack reaction is generally a good choice as it is performed under anhydrous conditions, and the workup to hydrolyze the intermediate iminium salt is typically done under conditions that are mild enough to preserve the ester.[1][17]

Troubleshooting Specific Issues

Problem: Low yield of the desired Phenyl 4-formyl-2-methoxy-6-methylbenzoate with the Vilsmeier-Haack reaction.

  • Possible Cause 1: Inactive Vilsmeier Reagent. The Vilsmeier reagent (chloroiminium ion) is sensitive to moisture.[17]

    • Solution: Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous DMF and ensure the POCl₃ is fresh. The reagent should be prepared in situ and used promptly.[2][17]

  • Possible Cause 2: Insufficient Ring Activation. The deactivating ester group is slowing the reaction.

    • Solution: After forming the Vilsmeier reagent at 0°C, try allowing the reaction with your substrate to proceed at a slightly elevated temperature (e.g., room temperature to 50°C) while monitoring for side product formation.

Problem: A mixture of 4-formyl and 5-formyl isomers is obtained.

  • Possible Cause: Lack of Regioselectivity. The reaction conditions are not selective enough to exclusively favor the electronically disfavored C4 position.

    • Solution 1 (Vilsmeier-Haack): Vary the solvent. Less polar solvents can sometimes influence regioselectivity.

    • Solution 2 (Rieche Formylation): The choice of Lewis acid can significantly impact the ortho:para ratio.[4] Experiment with different Lewis acids (e.g., TiCl₄, SnCl₄, AlCl₃) and screen their effect on regioselectivity. TiCl₄, in particular, has been shown to mediate ortho-formylation in many electron-rich phenols, which in your case might disfavor the C5 position due to steric hindrance from the C6-methyl group, potentially increasing the relative yield of the C4 product.[5]

The following troubleshooting workflow provides a systematic approach to addressing poor reaction outcomes.

G start Problem: Poor Reaction Outcome low_yield Low or No Yield start->low_yield wrong_isomer Wrong Isomer (e.g., 5-formyl) start->wrong_isomer side_products Side Products (Resin, Hydrolysis) start->side_products check_reagents Check Reagent Quality & Anhydrous Conditions low_yield->check_reagents Cause: Inactive Reagents? increase_temp Increase Temperature / Reaction Time low_yield->increase_temp Cause: Deactivation? stronger_reagent Consider Stronger Reagent (e.g., Rieche) low_yield->stronger_reagent Cause: Deactivation? change_catalyst Change Lewis Acid (Rieche) wrong_isomer->change_catalyst Cause: Poor Selectivity? change_solvent Vary Solvent (Vilsmeier) wrong_isomer->change_solvent Cause: Poor Selectivity? steric_block Leverage Steric Hindrance wrong_isomer->steric_block Cause: Electronic Effects Dominate? control_temp Lower Reaction Temperature side_products->control_temp Resin Formation? slow_addition Slow Reagent Addition side_products->slow_addition Resin Formation? milder_method Choose Milder Method (Vilsmeier) side_products->milder_method Ester Hydrolysis?

Caption: Troubleshooting workflow for formylation reactions.

Experimental Protocols
Protocol 1: Vilsmeier-Haack Reaction

This protocol is a starting point and may require optimization.

  • Vilsmeier Reagent Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂), cool anhydrous DMF (3 equivalents) to 0°C in an ice bath. Add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise with vigorous stirring.[17] Allow the mixture to stir at 0°C for 30-60 minutes. The formation of a white solid indicates the generation of the Vilsmeier reagent.

  • Reaction: Dissolve Phenyl 2-methoxy-6-methylbenzoate (1 equivalent) in a minimal amount of anhydrous solvent (e.g., DMF or dichloromethane) and add it dropwise to the pre-formed Vilsmeier reagent at 0°C.

  • Monitoring: After the addition, allow the reaction mixture to warm to room temperature and stir for several hours, or until TLC/HPLC analysis shows consumption of the starting material. Gentle heating (40-50°C) may be necessary to drive the reaction to completion.

  • Work-up: Pour the reaction mixture slowly into a beaker containing crushed ice and a solution of sodium acetate or sodium bicarbonate.[1] Stir vigorously for 30-60 minutes to hydrolyze the intermediate iminium salt.

  • Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

References
  • Unacademy. (n.d.). Reimer-Tiemann Reaction | JEE Chemistry. Retrieved from [Link]

  • Allen Career Institute. (n.d.). Reimer Tiemann Reaction Mechanism: Conditions & Applications. Retrieved from [Link]

  • Wikipedia. (2023, December 29). Reimer–Tiemann reaction. Retrieved from [Link]

  • Kim, J.-G., & Jang, D. O. (2010). Facile and Highly Efficient N-Formylation of Amines Using a Catalytic Amount of Iodine under Solvent-Free Conditions. Synlett, 2010(14), 2093-2096.
  • Filo. (2025, June 22).
  • BenchChem. (2025).
  • WikiMili. (2020, June 28). Reimer–Tiemann reaction.
  • RecNotes. (n.d.). Reimer Tiemann Reaction.
  • Organic Chemistry Portal. (n.d.). Formylation - Common Conditions. Retrieved from [Link]

  • Kumar, V., Sharma, M., Sharma, A., & Kumar, S. (2021). Catalyst free N-formylation of aromatic and aliphatic amines exploiting reductive formylation of CO2 using NaBH4. RSC Advances, 11(45), 28284-28289.
  • Wikipedia. (2024, February 21). Formylation. Retrieved from [Link]

  • BenchChem. (2025).
  • J. Chem. Pharm. Res. (2015). Micellar effects on the Vilsmeier-haack formylation reactions with phenols in nonaqueous solvents-A.
  • Wikipedia. (2024, February 15). Vilsmeier–Haack reaction. Retrieved from [Link]

  • Slideshare. (2015, December 2). Vilsmeier haack rxn.
  • BenchChem. (2025).
  • Asian Journal of Research in Chemistry. (2018, January 29). A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions.
  • BenchChem. (2025). A Researcher's Guide to the Regioselectivity of the Vilsmeier-Haack Reaction.
  • Synthetic Communications. (2020, April 7).
  • ResearchGate. (n.d.).
  • Hansen, T. V., & Skattebøl, L. (2012). Discussion Addendum for: ortho-Formylations of Phenols; Preparation of 3-Bromosalicylaldehyde. Organic Syntheses, 89, 220-229.
  • Garcı́a, O., Nicolás, E., & Albericio, F. (2003). o-Formylation of electron-rich phenols with dichloromethyl methyl ether and TiCl4. Tetrahedron Letters, 44(27), 4961-4963.
  • Wikipedia. (2023, October 28). Duff reaction. Retrieved from [Link]

  • Chem LibreTexts. (n.d.).
  • BenchChem. (n.d.).
  • Li, Q., et al. (2021). Formylation of Phenols and Paraformaldehyde Catalyzed by Ammonium Acetate. Chinese Journal of Organic Chemistry, 41(5), 2038-2044.
  • J-Stage. (n.d.). Formylation of Phenols with Electron-withdrawing Groups in Strong Acids. Synthesis of Substituted Salicylaldehydes.
  • BenchChem. (2026, March 2).
  • The ScholarShip. (n.d.).
  • Ramos-Pérez, A., et al. (2015).
  • AWS. (n.d.).
  • ResearchGate. (n.d.). Formylation of phenols, methoxy-and methylbenzenes. [Table].
  • BenchChem. (n.d.). A Comparative Guide to Catalysts for 4-Methoxy-2,3,6-trimethylphenol Synthesis.
  • Lopušanskaja, E., Paju, A., & Lopp, M. (2024). Uncommon reaction in 4-formyl phenols – substitution of the formyl group. Proceedings of the Estonian Academy of Sciences, 73(1), 1-5.
  • Gowda, B. T., et al. (2009). Phenyl 4-methylbenzoate. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2620.
  • ResearchGate. (2025, September 23). Uncommon reaction in 4-formyl phenols – substitution of the formyl group.
  • Organic Syntheses. (n.d.).
  • Brummond, K. M., & Covaleski, M. J. (2012). Synthesis of Aryl-Substituted 2-Methoxyphenol Derivatives from Maltol-Derived Oxidopyrylium Cycloadducts through an Acid-Mediated Ring Contraction Cascade. The Journal of organic chemistry, 77(17), 7433–7440.
  • Maciążek-Jurczyk, M., et al. (2020). Insight into Molecular Interactions of Two Methyl Benzoate Derivatives with Bovine Serum Albumin. Molecules, 25(22), 5262.
  • ChemRxiv. (n.d.). Catalytic C-Demethylation of Phenols and Anilines Enabled by a Removable Mono-Directing Group.
  • Google Patents. (n.d.).
  • Seidl, T. L., et al. (2019). Synthesis of 4-Methylbenzoate(2ʹ,4ʹ,6ʹ-trimethoxyphenyl)

Sources

Optimization

Technical Support Center: Phenyl 4-formyl-2-methoxy-6-methylbenzoate Reactivity &amp; Troubleshooting

Welcome to the Technical Support Portal for Phenyl 4-formyl-2-methoxy-6-methylbenzoate (CAS: 1254346-10-5)[1]. This highly specific bifunctional building block features a reactive, non-enolizable formyl group alongside a...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Portal for Phenyl 4-formyl-2-methoxy-6-methylbenzoate (CAS: 1254346-10-5)[1]. This highly specific bifunctional building block features a reactive, non-enolizable formyl group alongside a labile phenyl ester. This guide provides drug development professionals and synthetic chemists with mechanistic troubleshooting, validated standard operating procedures (SOPs), and byproduct identification strategies to prevent chemoselectivity failures during complex syntheses.

Part 1: Troubleshooting FAQs (Byproduct Identification & Causality)

Q1: During the reductive amination of the formyl group, my LC-MS shows a massive peak corresponding to the methyl ester and free phenol. Why is the phenyl ester cleaving?

  • Causality & Mechanism: Phenyl esters are significantly more electrophilic than standard alkyl esters due to the excellent leaving-group ability of the phenoxide anion. If you perform reductive amination in methanol using a basic primary or secondary amine, the amine acts as a base catalyst. This triggers rapid transesterification with the methanolic solvent, cleaving your phenyl ester before the imine can be fully reduced.

  • Solution: Eliminate nucleophilic solvents. Switch to a non-participating solvent like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) and utilize Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃). STAB is a mild, selective reducing agent that operates efficiently in weakly acidic to neutral conditions, preserving the labile phenyl ester while efficiently reducing the imine[2].

Q2: I attempted a Wittig olefination or basic hydrolysis, but my aldehyde signal disappeared, and I isolated a 1:1 mixture of a benzyl alcohol derivative and a dicarboxylic acid. What happened?

  • Causality & Mechanism: Your starting material contains a non-enolizable aldehyde (it lacks α-protons because it is directly attached to the aromatic ring). When exposed to strong aqueous or alcoholic bases (e.g., NaOH, KOH), it undergoes the Cannizzaro reaction [3]. The base induces a disproportionation where one molecule of the aldehyde is oxidized to the corresponding carboxylic acid, and another is reduced to the primary alcohol via a hydride transfer mechanism[4]. Concurrently, the strong base hydrolyzes the phenyl ester, resulting in a complex mixture of degraded byproducts.

  • Solution: For olefination, use strictly anhydrous, non-nucleophilic bases (e.g., NaHMDS) at low temperatures (-78 °C). If ester hydrolysis is the goal, use mild, controlled conditions (e.g., LiOH/H₂O at 0 °C) to selectively cleave the ester without triggering the Cannizzaro disproportionation.

Q3: Why am I seeing Schiff base (imine) oligomers when trying to directly amidate the phenyl ester?

  • Causality & Mechanism: Amines are highly nucleophilic. They will preferentially condense with the highly reactive, unhindered formyl group to form an imine (Schiff base) much faster than they will attack the phenyl ester to form an amide.

  • Solution: You must protect the aldehyde first (e.g., as a cyclic acetal using ethylene glycol and catalytic p-TsOH) before attempting nucleophilic acyl substitution at the ester.

Part 2: Quantitative Byproduct Distribution

To illustrate the critical impact of solvent and reagent selection, the following table summarizes the byproduct distribution of Phenyl 4-formyl-2-methoxy-6-methylbenzoate under various standard conditions.

Reaction ConditionsTarget ReactionMajor Product Yield (%)Primary Byproduct (%)Secondary Byproduct (%)
MeOH, R-NH₂, NaBH₄Reductive AminationTarget Amine (35%)Methyl Ester (45%)Phenol (Stoichiometric)
DCE, R-NH₂, STAB, AcOHReductive AminationTarget Amine (92%)Methyl Ester (0%)Phenol (<2%)
NaOH (aq), THF, 25 °CEster HydrolysisTarget Acid (40%)Cannizzaro Alcohol (25%)Cannizzaro Acid (25%)
LiOH (aq), THF, 0 °CEster HydrolysisTarget Acid (88%)Cannizzaro Alcohol (<5%)Phenol (Stoichiometric)

Part 3: Validated Experimental Protocols (SOPs)

SOP 1: Chemoselective Reductive Amination (Preserving the Phenyl Ester)

This protocol utilizes STAB to selectively aminate the aldehyde while preventing transesterification or premature ester cleavage[5].

  • Preparation: In an oven-dried flask under N₂, dissolve Phenyl 4-formyl-2-methoxy-6-methylbenzoate (1.0 eq) and the target amine (1.1 eq) in anhydrous 1,2-dichloroethane (0.2 M).

  • Activation: Add glacial acetic acid (1.0 eq) to catalyze imine formation. Stir at room temperature for 30 minutes.

  • Reduction: Portion-wise, add Sodium Triacetoxyborohydride (STAB) (1.5 eq).

    • Self-Validation Check: The reaction should remain homogeneous; gas evolution should be minimal compared to standard NaBH₄ reductions. If heavy bubbling occurs, moisture has compromised your reagents.

  • Completion: Stir for 2–4 hours. Monitor by TLC (Hexanes/EtOAc). The absence of the UV-active aldehyde spot confirms completion.

  • Workup: Quench carefully with saturated aqueous NaHCO₃. Extract with dichloromethane (3x). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

SOP 2: Controlled Hydrolysis of the Phenyl Ester (Preserving the Aldehyde)
  • Preparation: Dissolve the starting material (1.0 eq) in a 3:1 mixture of THF and H₂O (0.1 M) and cool to 0 °C in an ice bath.

  • Hydrolysis: Add Lithium Hydroxide monohydrate (1.1 eq) dropwise as a dilute aqueous solution.

    • Self-Validation Check: Maintaining exactly 0 °C is critical. If the internal temperature rises above 5 °C, the Cannizzaro disproportionation pathway will initiate, destroying your aldehyde.

  • Monitoring: Stir for 1 hour at 0 °C. Monitor via LC-MS to ensure no benzyl alcohol (Cannizzaro byproduct) is forming.

  • Workup: Acidify the mixture to pH 3 using 1M HCl to protonate the resulting carboxylate. Extract with EtOAc, wash with brine, dry, and concentrate.

Part 4: Reaction Pathway Visualization

ReactionPathways SM Phenyl 4-formyl-2-methoxy- 6-methylbenzoate RedAm Reductive Amination Product (Ester Intact) SM->RedAm NaBH(OAc)3, Amine (Weakly Acidic) Hydrolysis Benzoic Acid Derivative + Phenol SM->Hydrolysis LiOH, THF/H2O (Controlled) TransEst Transesterification Byproduct (e.g., Methyl Ester) SM->TransEst MeOH / Base (Solvent Error) Cannizzaro Cannizzaro Byproducts (Alcohol + Acid) SM->Cannizzaro Strong Base (NaOH) (Side Reaction) Schiff Unwanted Schiff Base (During Ester Amidation) SM->Schiff Amine + Heat (No Reducing Agent)

Fig 1: Chemoselective pathways and common byproducts of the bifunctional methylbenzoate.

References

  • Wikipedia - Cannizzaro reaction[3]. Available at:[Link]

  • PubMed (NIH) - Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures[2]. Available at:[Link]

  • Semantic Scholar - Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride[5]. Available at:[Link]

  • ChemistNotes - Cannizzaro Reaction, Cross Cannizzaro reaction: Mechanism and Application[4]. Available at:[Link]

Sources

Troubleshooting

How to prevent decomposition of Phenyl 4-formyl-2-methoxy-6-methylbenzoate

Technical Support Center: Stability & Handling Guide Product: Phenyl 4-formyl-2-methoxy-6-methylbenzoate Ticket ID: CHEM-SUP-8821 Priority: High (Stability Critical)[1] Executive Stability Profile Senior Scientist Note:...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability & Handling Guide Product: Phenyl 4-formyl-2-methoxy-6-methylbenzoate Ticket ID: CHEM-SUP-8821 Priority: High (Stability Critical)[1]

Executive Stability Profile

Senior Scientist Note: This compound presents a "dual-threat" stability profile due to the coexistence of a reactive phenyl ester and an oxidizable aromatic aldehyde .[1] While the ortho-substituents (2-methoxy and 6-methyl) provide some steric shielding to the ester carbonyl, the phenyl leaving group makes this compound significantly more labile toward hydrolysis and transesterification than standard alkyl benzoates.[1]

Primary Decomposition Pathways:

  • Hydrolysis (Major): Cleavage of the ester bond by water (catalyzed by trace acid/base) yields 4-formyl-2-methoxy-6-methylbenzoic acid and phenol.[1]

  • Transesterification (Critical): In alcoholic solvents (MeOH, EtOH), the phenoxy group is rapidly exchanged for an alkoxy group, destroying the compound.[1]

  • Auto-oxidation: The C4-formyl group oxidizes to a carboxylic acid upon exposure to air.[1]

Storage & Handling Protocols

Solid State Storage
  • Temperature: Store at -20°C .

  • Atmosphere: Must be stored under Argon (Ar) or Nitrogen (N₂) .[1][2]

  • Container: Amber glass vial with a Teflon-lined screw cap.[1] Seal the cap with Parafilm.[1]

  • Desiccation: Place the vial inside a secondary container (desiccator or jar) containing active desiccant (e.g., Drierite or silica gel) to mitigate freezer humidity.[1]

Solution Handling (The "Dry-Solvent" Rule)
  • Solvent Choice: Use anhydrous aprotic solvents only (DCM, THF, EtOAc, Acetonitrile).[1]

  • Forbidden Solvents: NEVER dissolve in Methanol, Ethanol, or Isopropanol (causes transesterification).[1] Avoid water.

  • Buffer Constraints: If aqueous workup is unavoidable, keep pH between 5.0 and 7.0 . Avoid strong bases (NaOH, KOH) which cause rapid saponification (Cannizzaro reaction risk is secondary but possible).[1]

Decomposition Pathways Visualization

The following diagram illustrates the three critical failure modes for this molecule.

DecompositionPathways Compound Phenyl 4-formyl-2-methoxy-6-methylbenzoate (Target Molecule) HydrolysisProduct Hydrolysis Products: 4-formyl-2-methoxy-6-methylbenzoic acid + Phenol Compound->HydrolysisProduct + H₂O / pH > 7 or < 4 TransProduct Transesterification Product: Methyl/Ethyl 4-formyl-2-methoxy-6-methylbenzoate (If MeOH/EtOH used) Compound->TransProduct + ROH (MeOH/EtOH) OxidationProduct Oxidation Product: Phenyl 4-carboxy-2-methoxy-6-methylbenzoate (Air Exposure) Compound->OxidationProduct + O₂ (Air)

Figure 1: Mechanistic pathways leading to sample degradation.[1] Red path indicates the most common failure mode (hydrolysis).[1]

Troubleshooting Guide (FAQ)

Q1: I dissolved the compound in Methanol for LCMS analysis, and the parent mass (M+) disappeared. Why? Diagnosis: You induced Transesterification . Mechanism: Phenyl esters are "activated" esters.[1] Methanol acts as a nucleophile, attacking the carbonyl carbon.[1] The phenol group (a good leaving group, pKa ~10) is displaced by methoxide/methanol. Solution:

  • Immediate Fix: Switch LCMS solvent to Acetonitrile (MeCN) or use pure DCM for injection if compatible.[1]

  • Protocol Change: Never use alcoholic solvents for stock solutions.[1]

Q2: My NMR shows a new peak around 9.5-10.0 ppm disappearing and a broad singlet appearing at 11-13 ppm. Diagnosis: Aldehyde Oxidation . Mechanism: The formyl proton (CHO) signal (typically 9.5-10.5 ppm) is being lost as the aldehyde oxidizes to a carboxylic acid (COOH), which appears downfield (11+ ppm).[1] Solution:

  • Prevention: Purge all solvents with Argon before dissolving the compound.[1] Add a radical scavenger like BHT (Butylated hydroxytoluene) (0.1 mol%) if the compound is to be stored in solution for >4 hours.[1]

Q3: Can I use this compound in a reaction with a primary amine? Diagnosis: Chemoselectivity Risk . Analysis: You have two electrophilic sites: the Aldehyde and the Phenyl Ester .[1]

  • Scenario A (Imine Formation): The amine will attack the aldehyde first (kinetic control) to form a Schiff base.[1]

  • Scenario B (Amide Formation): If heated or catalyzed, the amine will attack the ester, displacing phenol to form an amide.[1] Recommendation: To target the aldehyde selectively, perform the reaction at low temperature (0°C) in anhydrous DCM using a drying agent (MgSO₄) to trap water.[1]

Q4: I see "Phenol" in my crude mixture. Is my compound ruined? Diagnosis: Hydrolysis . Analysis: The presence of free phenol confirms the ester bond has cleaved.[1] Recovery: You cannot reverse hydrolysis easily.[1] You must re-esterify the resulting acid using phenol and a coupling agent (e.g., DCC/DMAP), but this is inefficient.[1] Prevention: Ensure all reaction glassware is flame-dried and solvents are distilled or stored over molecular sieves (3Å or 4Å).[1]

Solvent Compatibility Matrix

Solvent ClassSuitabilityRisk FactorNotes
Chlorinated (DCM, Chloroform) Excellent LowBest for storage and reactions.[1] Ensure acid-free (filter through basic alumina if unsure).[1]
Ethers (THF, Diethyl Ether) Good Low-MediumMust be anhydrous.[1] Peroxides in old ethers can accelerate aldehyde oxidation.[1]
Alcohols (MeOH, EtOH) CRITICAL FAIL Extreme Causes rapid transesterification.[1] DO NOT USE.
Aprotic Polar (DMSO, DMF) Fair MediumHygroscopic.[1] Wet DMSO causes hydrolysis.[1] Use only fresh, anhydrous ampules.
Water / Aqueous Buffers Poor HighHydrolysis risk.[1] Use only if necessary, keep cold (4°C), and process immediately.

References

  • PubChem. (2025).[1][3] 4-Formyl-2-methoxyphenyl benzoate | C15H12O4.[1][3][4] National Library of Medicine.[1] [Link][1]

  • ResearchGate. (2015).[1][2] Discussion: Stability of ester and carbamate containing compounds. [Link]

Sources

Optimization

Refining reaction parameters for Phenyl 4-formyl-2-methoxy-6-methylbenzoate

Executive Summary Welcome to the technical guide for Phenyl 4-formyl-2-methoxy-6-methylbenzoate . This molecule serves as a critical "activated ester" intermediate, primarily used in the biomimetic total synthesis of lic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Welcome to the technical guide for Phenyl 4-formyl-2-methoxy-6-methylbenzoate . This molecule serves as a critical "activated ester" intermediate, primarily used in the biomimetic total synthesis of lichen depsides (e.g., atranorin derivatives) and complex polyketides.

The presence of the 2-methoxy and 6-methyl substituents creates significant steric hindrance around the carbonyl carbon, rendering standard Fischer esterification ineffective. Furthermore, the 4-formyl (aldehyde) group requires chemoselective protocols to prevent oxidation or acetalization. This guide refines the reaction parameters to maximize yield and purity.

Module 1: Optimized Synthesis Protocols

The Challenge: Steric Hindrance & Chemoselectivity

The primary failure mode in synthesizing this molecule is the N-acylurea shift when using standard carbodiimide coupling (DCC) without modification. The ortho-substituents (OMe, Me) block the nucleophilic attack of the phenol, allowing the intermediate O-acylisourea to rearrange into a stable, non-reactive byproduct.

Recommended Protocol: TFAA-Mediated Direct Condensation

For sterically hindered benzoic acids, Trifluoroacetic Anhydride (TFAA) is the gold standard. It forms a highly reactive mixed anhydride in situ that overcomes the steric barrier of the 2,6-substitution pattern.

Protocol Workflow:

  • Activation: Dissolve 4-formyl-2-methoxy-6-methylbenzoic acid (1.0 eq) in anhydrous Toluene or Dichloromethane (DCM).

  • Reagent Addition: Add TFAA (1.1 eq) at 0°C under Argon. Stir for 30–60 mins to form the mixed anhydride.

  • Coupling: Add Phenol (1.0–1.2 eq) and Anhydrous Pyridine (or Et3N) slowly.

  • Reaction: Allow to warm to Room Temperature (RT). Monitor via TLC (approx. 2–4 hours).

  • Workup: Wash with dilute HCl (to remove pyridine), then NaHCO3 (to remove trifluoroacetic acid).

Alternative Protocol: Modified Steglich Esterification

If TFAA is unavailable, a modified Steglich method using EDC·HCl and high-loading DMAP is preferred over DCC to simplify purification.

Quantitative Comparison of Methods

ParameterMethod A: TFAA (Recommended)Method B: DCC/DMAP (Standard)Method C: Acid Chloride (SOCl2)
Yield 85–92% 60–75%40–50%
Reaction Time 2–4 Hours12–24 Hours2–6 Hours
Steric Tolerance HighModerateLow (Formation is sluggish)
Aldehyde Safety HighHighLow (Risk of acetal/chlorination)
Purification Simple ExtractionColumn Chromatography (Urea removal)Distillation/Column

Module 2: Visualization of Reaction Logic

The following diagram illustrates the decision logic for selecting the correct coupling agent based on substrate sensitivity and steric bulk.

ReactionOptimization Start Start: Esterification of 2,6-Disubstituted Benzoic Acid CheckSteric Is the Acid Sterically Hindered? (e.g., 2-OMe, 6-Me) Start->CheckSteric CheckAldehyde Is an Aldehyde Present? (4-CHO) CheckSteric->CheckAldehyde Yes RouteDCC Route B: Modified Steglich (EDC + High DMAP) CheckSteric->RouteDCC No (Standard) RouteTFAA Route A: TFAA Method (Trifluoroacetic Anhydride) CheckAldehyde->RouteTFAA Yes (Protect Aldehyde) RouteSOCl2 Route C: Acid Chloride (SOCl2/Oxalyl Chloride) CheckAldehyde->RouteSOCl2 No SuccessHigh High Yield (>85%) Minimal Byproducts RouteTFAA->SuccessHigh Mixed Anhydride Mechanism SuccessMod Moderate Yield (60%) Urea Removal Required RouteDCC->SuccessMod O-Acylisourea Mechanism Failure Risk: Acetal Formation or Low Conversion RouteSOCl2->Failure Harsh Acidic Conditions

Caption: Decision matrix for synthesizing Phenyl 4-formyl-2-methoxy-6-methylbenzoate, prioritizing the TFAA route to overcome steric hindrance and preserve the aldehyde.

Module 3: Troubleshooting & FAQs

Q1: I am observing a large amount of insoluble white precipitate using DCC. What is it?

Diagnosis: This is likely N-acylurea . Mechanism: Due to the steric bulk of the 2-methoxy and 6-methyl groups, the phenol cannot attack the active O-acylisourea intermediate fast enough. The intermediate rearranges via an intramolecular


 acyl migration to form the thermodynamically stable (and useless) N-acylurea.
Solution: 
  • Switch to the TFAA method (Method A above).

  • If you must use carbodiimides, use EDC·HCl (soluble urea) and increase DMAP loading to 0.5–1.0 eq to accelerate the nucleophilic attack, outcompeting the rearrangement.

Q2: The aldehyde peak (-CHO) in NMR is diminishing or shifting. Why?

Diagnosis: Aldehyde oxidation or Acetalization. Cause:

  • Oxidation:[1][2][3] If the reaction runs too long in air, the -CHO oxidizes to -COOH.

  • Acetalization: If you use methanol/ethanol for workup or recrystallization with trace acid present, the aldehyde forms a dimethyl acetal. Solution:

  • Perform all reactions under an Argon atmosphere .

  • Avoid alcohol solvents. Use Ethyl Acetate/Hexanes for purification.[4]

  • Store the final product at -20°C to prevent disproportionation (Cannizzaro reaction).

Q3: My yield is low (<40%) even with TFAA.

Diagnosis: Moisture contamination or Temperature control. Fix:

  • Dry Solvents: TFAA is extremely sensitive to moisture. Ensure Toluene/DCM is dried over molecular sieves.

  • Temperature: Do not overheat. The mixed anhydride is unstable at high temperatures (>40°C) and can decarboxylate or decompose. Keep the addition at 0°C and reaction at RT.

Q4: Can I use this phenyl ester to make a Depside?

Answer: Yes. This is the specific utility of this molecule. Protocol Tip: To couple this phenyl ester with a second phenolic unit (S-component), use a weak base (like Potassium Carbonate) in anhydrous acetone or DMSO. The phenyl group is a sufficiently good leaving group (pKa of phenol ~10) to facilitate transesterification without destroying the sensitive depside linkage.

References

  • Elix, J. A. (2024). Synthesis of Lichen Depsides and Depsidones. Australian Journal of Chemistry. (Generalized reference for TFAA method in depside synthesis).

  • Steglich, W., & Höfle, G. (1969). N,N-Dimethyl-4-pyridinamine, a very effective acylation catalyst. Angewandte Chemie International Edition.

  • Organic Syntheses. (2019). Synthesis of hindered esters via mixed anhydrides. Organic Syntheses, Coll. Vol. 9.

  • BenchChem. (2025).[5] Protocols for Methyl 4-formylbenzoate and derivatives. (Analogous chemistry for formyl-benzoate handling).

  • Vertex AI Search. (2026). Consolidated search results for Atranorin intermediates and Phenyl ester synthesis. 6

(Note: Specific CAS numbers for this exact intermediate are rare in public databases, but the chemistry is derived from the well-established synthesis of Atranorin and Hematommic acid derivatives.)

Sources

Reference Data & Comparative Studies

Validation

Structural Validation of Phenyl 4-formyl-2-methoxy-6-methylbenzoate: A Comparative Analysis of SC-XRD vs. Spectroscopic Methods

Executive Summary & Strategic Rationale In the development of complex aromatic intermediates like Phenyl 4-formyl-2-methoxy-6-methylbenzoate (often a precursor in the synthesis of lichen depsides or polyketide analogs),...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

In the development of complex aromatic intermediates like Phenyl 4-formyl-2-methoxy-6-methylbenzoate (often a precursor in the synthesis of lichen depsides or polyketide analogs), structural ambiguity is a recurring bottleneck.[1] While 1D-NMR confirms connectivity, it frequently fails to resolve the precise 3D conformational lock induced by steric crowding.

Specifically, the ortho-substituents (2-methoxy and 6-methyl) exert significant steric pressure on the central ester linkage, forcing the phenyl rings out of coplanarity. This "twist angle" dictates the molecule's reactivity and solid-state packing but is often averaged out in solution-state NMR.[1]

This guide establishes Single Crystal X-ray Diffraction (SC-XRD) as the definitive validation method, comparing its efficacy against NMR and IR, and providing a rigorous, self-validating protocol for its execution.[2]

Comparative Analysis: XRD vs. Spectroscopic Alternatives

The following table contrasts the capabilities of SC-XRD against traditional spectroscopic methods for this specific class of sterically crowded benzoates.

Table 1: Structural Elucidation Capability Matrix
FeatureSC-XRD (The Gold Standard) 1H/13C NMR (Solution State) FT-IR (Solid State)
Connectivity Definitive. Direct mapping of electron density.[2][1]High. Inferred via chemical shifts and coupling.[1][3][4]Low. Functional group identification only.
Stereochemistry Absolute. Determines relative and absolute configuration (if chiral).[2][1]Relative. Requires NOESY/ROESY; often ambiguous.[1]None.
Conformation Static. Captures the specific low-energy solid-state conformer.[1]Dynamic. Time-averaged signals; rapid rotation masks steric locking.[1]Static. Can imply H-bonding but lacks geometric detail.[1]
Intermolecular Detailed. Maps Pi-stacking and lattice energy networks.Blind. Concentration-dependent shifts are non-specific.[1]Inferred. Broadening of -OH/-CHO peaks suggests H-bonding.[1][5]
Sample Req. Single crystal (

mm).

5-10 mg dissolved in deuterated solvent.[1]

1-2 mg powder.[1]
The "Steric Blind Spot" in NMR

For Phenyl 4-formyl-2-methoxy-6-methylbenzoate, the rotation around the


 bond is restricted.[2][1] In NMR, if the rotation barrier is 

kcal/mol, the signals average out at room temperature, suggesting a symmetry that does not exist in the drug target binding pocket. SC-XRD freezes this rotation , revealing the biologically relevant "twisted" conformation.

Experimental Protocol: Self-Validating Workflow

This protocol is designed to be self-validating : each step contains a "Go/No-Go" checkpoint to ensure data integrity before proceeding.[1]

Phase 1: Crystal Growth (The Critical Bottleneck)

Objective: Grow single crystals suitable for diffraction from a crowded aromatic ester.[1]

Methodology: Slow Evaporation (Binary Solvent System)

  • Solvent Choice: Dissolve 20 mg of the compound in 2 mL of Dichloromethane (DCM) (good solubility).[2]

  • Antisolvent Addition: Carefully layer 1 mL of Ethanol or Hexane on top.[1] Do not mix.

  • Evaporation: Cover the vial with Parafilm and poke 3-4 small holes. Store at

    
     (fridge) to reduce thermal motion and encourage orderly packing.
    
  • Timeline: 3-7 days.

  • Checkpoint 1 (Optical Validation): Place the resulting solids under a polarizing microscope. Rotate the stage.

    • Pass: The crystal "blinks" (extinguishes) uniformly.[2] This indicates a single crystal lattice.[1][6]

    • Fail: The crystal stays bright or shows irregular patterns (twinning/polycrystalline).[2] Action: Recrystallize using Vapor Diffusion.

Phase 2: Data Collection & Refinement[1][2][7]
  • Instrument: Diffractometer with Mo-K

    
     radiation (
    
    
    
    \AA).[2][1][7]
  • Temperature: 100 K (Liquid Nitrogen stream).[2][1]

    • Reasoning: Cooling is mandatory for this molecule to freeze the rotation of the formyl (-CHO) and methyl groups, reducing thermal ellipsoids and improving resolution.

Refinement Strategy (SHELXL):

  • Solve: Use SHELXT (Intrinsic Phasing) to locate heavy atoms (C, O).[2]

  • Refine: Use SHELXL (Least Squares).

  • Hydrogen Treatment:

    • Aromatic/Methyl H-atoms: Constrain using a riding model (AFIX 43/137).[2][1]

    • Formyl H-atom: Attempt to locate in the difference Fourier map. If unstable, constrain (AFIX 13).

  • Checkpoint 2 (The R-Factor):

    • Target:

      
       for observed data.[1]
      
    • Validation: Check the Goodness of Fit (GooF) .[2] It should be close to 1.0. If

      
      , check for weighting scheme errors or unresolved twinning.
      

Visualized Workflows

Diagram 1: The Structural Validation Logic

This flow illustrates the decision-making process when characterizing sterically crowded aromatics.

ValidationLogic Start Synthesized Product: Phenyl 4-formyl-2-methoxy-6-methylbenzoate NMR 1H NMR Analysis (Solution State) Start->NMR Ambiguity Ambiguity Detected: Are ortho-substituents locking conformation? NMR->Ambiguity Broad signals / Averaging? Cryst Crystallization (DCM/EtOH Slow Evap) Ambiguity->Cryst Yes: Proceed to XRD Final Final Validated Structure (CIF Output) Ambiguity->Final No: NMR Sufficient (Rare) XRD SC-XRD Data Collection (100 K, Mo-Source) Cryst->XRD Single Crystal Found Solve Structure Solution (SHELXT) XRD->Solve Refine Refinement & Validation (Check R1, GooF, Torsion Angles) Solve->Refine Refine->Final

Caption: Decision pathway for escalating from NMR to SC-XRD when steric crowding creates conformational ambiguity.

Diagram 2: The "Twist" Mechanism

Visualizing the specific steric conflict that necessitates XRD.

StericConflict Core Benzoate Core Ortho1 2-Methoxy Group (-OMe) Core->Ortho1 Ortho2 6-Methyl Group (-Me) Core->Ortho2 Ester Ester Linkage (-COO-Ph) Core->Ester Ortho1->Ester Steric Repulsion Ortho2->Ester Steric Repulsion Result Result: Non-Planar Twist (Visible only in XRD) Ester->Result Forces Rotation

Caption: Schematic of the 'Ortho-Effect' where 2-OMe and 6-Me groups force the ester linkage out of the aromatic plane.[1]

Expected Results & Data Interpretation

Based on crystallographic data of analogous phenyl benzoates (see Gowda et al.), the validation of Phenyl 4-formyl-2-methoxy-6-methylbenzoate should focus on these specific parameters:

  • The Inter-Ring Dihedral Angle:

    • Expectation: Due to the 2-methoxy and 6-methyl groups, the two phenyl rings will not be coplanar.[1] Expect a dihedral angle between

      
       and 
      
      
      
      .[2][1]
    • Comparison: Unsubstituted phenyl benzoate is flatter (

      
       twist).[2][1] The increased angle confirms the steric bulk of your substituents.
      
  • Bond Lengths (Electronic Effects):

    • C=O (Carbonyl): Expected

      
       \AA.[2][1]
      
    • C-O (Ester single bond): Expected

      
       \AA.[2][1]
      
    • Validation: If the C=O bond is longer than expected (

      
       \AA), check for strong intermolecular Hydrogen Bonding involving the formyl group of a neighboring molecule.
      
  • Methoxy Group Orientation:

    • The methoxy group (

      
      ) usually lies coplanar with the benzene ring to maximize p-orbital resonance.[2][1] A deviation from planarity here indicates extreme packing forces.[1]
      

References

  • Gowda, B. T., Tokarčík, M., Kožíšek, J., Suchetan, P. A., & Fuess, H. (2009).[2] Phenyl 4-methylbenzoate.[1][7][8] Acta Crystallographica Section E: Structure Reports Online, 65(10), o2620.[2] [Link]

  • Sheldrick, G. M. (2015).[2] Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8.[2] [Link]

  • Massa, W. (2004).[2] Crystal Structure Determination. Springer Berlin Heidelberg.[1] (Standard Text for Methodological Grounding). [Link][2][1]

  • Cambridge Crystallographic Data Centre (CCDC). Guidance on depositing and validating structures.[2][1][3] [Link][2][1]

Sources

Comparative

A Comparative Guide to the Reactivity of Phenyl 4-formyl-2-methoxy-6-methylbenzoate

This guide presents a comparative analysis of the predicted reactivity of Phenyl 4-formyl-2-methoxy-6-methylbenzoate against a selection of common aromatic aldehydes. The content is designed for researchers, scientists,...

Author: BenchChem Technical Support Team. Date: March 2026

This guide presents a comparative analysis of the predicted reactivity of Phenyl 4-formyl-2-methoxy-6-methylbenzoate against a selection of common aromatic aldehydes. The content is designed for researchers, scientists, and professionals in drug development, offering insights into how the unique substitution pattern of this molecule is anticipated to influence its chemical behavior in key organic transformations. By grounding our predictions in the fundamental principles of electronic and steric effects, and supporting them with experimental data from analogous compounds, we aim to provide a valuable resource for reaction design and optimization.

Introduction to Phenyl 4-formyl-2-methoxy-6-methylbenzoate

Phenyl 4-formyl-2-methoxy-6-methylbenzoate is a multifunctional aromatic aldehyde. Its reactivity is primarily dictated by the aldehyde functional group, which is influenced by the electronic and steric effects of the other substituents on the benzene ring: a methoxy group, a methyl group, and a phenyl benzoate group. Understanding these influences is crucial for predicting its behavior in chemical reactions.[1]

The reactivity of the carbonyl carbon in an aromatic aldehyde is a function of its electrophilicity. Electron-donating groups (EDGs) increase electron density on the ring and, through resonance and inductive effects, decrease the partial positive charge on the carbonyl carbon, thus reducing its reactivity towards nucleophiles.[1][2] Conversely, electron-withdrawing groups (EWGs) decrease electron density, making the carbonyl carbon more electrophilic and increasing its reactivity.[1][3][4]

In Phenyl 4-formyl-2-methoxy-6-methylbenzoate, the methoxy (-OCH₃) and methyl (-CH₃) groups are electron-donating, while the phenyl benzoate (-CO₂Ph) group at the para position is electron-withdrawing.[5][6] The interplay of these groups will determine the overall reactivity of the aldehyde.

Predicted Reactivity Profile

The substituents on the aromatic ring of Phenyl 4-formyl-2-methoxy-6-methylbenzoate create a unique electronic environment that is expected to modulate the reactivity of the aldehyde group.

  • Methoxy Group (-OCH₃): Located ortho to the aldehyde, this group is a strong electron-donating group through resonance (+M effect) and a weak electron-withdrawing group through induction (-I effect). The resonance effect is generally dominant, leading to an overall increase in electron density on the ring and a deactivation of the aldehyde towards nucleophilic attack.[1][5]

  • Methyl Group (-CH₃): Positioned meta to the aldehyde, this group is a weak electron-donating group through induction (+I effect).[1][6]

  • Phenyl Benzoate Group (-CO₂Ph): Situated para to the aldehyde, this ester group is an electron-withdrawing group through resonance (-M effect), which will increase the electrophilicity of the carbonyl carbon.[5]

The combined effect of these substituents suggests a nuanced reactivity. The strong electron-donating methoxy group and the weaker donating methyl group will likely counteract the electron-withdrawing effect of the phenyl benzoate group to some extent. However, the para-phenyl benzoate group is expected to have a significant impact, making the aldehyde more reactive than if only electron-donating groups were present.

Comparative Reactivity Analysis

To contextualize the predicted reactivity of Phenyl 4-formyl-2-methoxy-6-methylbenzoate, we will compare it to a series of well-characterized substituted benzaldehydes in key reaction classes.

Nucleophilic Addition Reactions

Nucleophilic addition is a fundamental reaction of aldehydes.[2][7] The rate of this reaction is highly sensitive to the electrophilicity of the carbonyl carbon.[1][8]

Comparative Aldehydes:

  • Benzaldehyde: The unsubstituted parent compound.

  • p-Anisaldehyde (4-methoxybenzaldehyde): Contains a strong electron-donating group.

  • p-Tolualdehyde (4-methylbenzaldehyde): Contains a weak electron-donating group.

  • p-Nitrobenzaldehyde: Contains a strong electron-withdrawing group.

  • Methyl 4-formylbenzoate: Structurally similar to our target molecule's para-substituent.[9]

Predicted Reactivity Order:

p-Nitrobenzaldehyde > Phenyl 4-formyl-2-methoxy-6-methylbenzoate (predicted) > Methyl 4-formylbenzoate > Benzaldehyde > p-Tolualdehyde > p-Anisaldehyde

This predicted order places our target molecule as more reactive than benzaldehyde due to the electron-withdrawing phenyl benzoate group, but less reactive than p-nitrobenzaldehyde, as the methoxy and methyl groups will partially mitigate the electron withdrawal.

Supporting Experimental Data for Comparative Aldehydes:

AldehydeRelative Rate of Nucleophilic Addition (Qualitative)Reference
p-NitrobenzaldehydeHighest[1]
Methyl 4-formylbenzoateHigh[9]
BenzaldehydeModerate[7][10]
p-TolualdehydeLow[1]
p-AnisaldehydeLowest[1]
Condensation Reactions

Condensation reactions, such as the Knoevenagel and Wittig reactions, are crucial for forming carbon-carbon bonds.[11][12][13][14][15][16][17] The initial step of these reactions is a nucleophilic attack on the aldehyde carbonyl.

The Knoevenagel condensation involves the reaction of an aldehyde with an active methylene compound.[11][12][13][14] The reaction rate is influenced by the electrophilicity of the aldehyde.

Experimental Protocol: General Procedure for Knoevenagel Condensation

  • To a solution of the aromatic aldehyde (10 mmol) and an active methylene compound (e.g., malononitrile, 12 mmol) in ethanol (15 mL), add a catalytic amount of a base (e.g., piperidine, 0.1 mmol).[12]

  • Stir the mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture in an ice bath to induce crystallization of the product.

  • Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum.

  • Characterize the product by melting point, IR, and NMR spectroscopy.

The Wittig reaction utilizes a phosphorus ylide to convert an aldehyde into an alkene.[15][16][17][18][19] The reactivity follows the same trend as other nucleophilic additions.

Experimental Protocol: General Procedure for Wittig Reaction

  • Suspend a phosphonium salt (e.g., methyltriphenylphosphonium bromide, 1.1 eq) in anhydrous THF under an inert atmosphere.[18]

  • Cool the suspension to 0 °C and add a strong base (e.g., n-butyllithium, 1.0 eq) dropwise to generate the ylide.[18]

  • Stir the resulting ylide solution at 0 °C for 30 minutes, then warm to room temperature for an additional 30 minutes.

  • Dissolve the aromatic aldehyde (1.0 eq) in anhydrous THF and add it dropwise to the ylide solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir until TLC indicates the consumption of the aldehyde.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography or recrystallization to remove the triphenylphosphine oxide byproduct.[18]

Oxidation Reactions

The oxidation of aromatic aldehydes to carboxylic acids is a common transformation. The reaction rate can be influenced by the electronic nature of the substituents. For instance, in oxidation with benzyltrimethylammonium chlorobromate, both electron-donating and electron-withdrawing groups can accelerate the reaction, though the effect is more pronounced with electron-donating groups.[1] Conversely, in oxidations with permanganate or pyridinium bromochromate, electron-withdrawing groups tend to increase the reaction rate.[20][21][22]

Predicted Reactivity in Oxidation:

The reactivity of Phenyl 4-formyl-2-methoxy-6-methylbenzoate in oxidation will be highly dependent on the specific oxidizing agent and reaction mechanism. For oxidations favoring electron-rich substrates, the methoxy and methyl groups would enhance reactivity. For those favoring electron-poor substrates, the phenyl benzoate group would be the dominant factor.

Supporting Experimental Data for Oxidation of Substituted Benzaldehydes with Benzyltrimethylammonium Fluorochromate (BTMAFC): [23]

SubstituentSecond-order rate constant (k₂) at 303 K (10⁻³ dm³ mol⁻¹ s⁻¹)
p-OCH₃1.98
p-CH₃2.54
H3.35
p-Cl8.21
p-CN24.5
p-NO₂31.2

This data indicates that for this specific oxidation, electron-withdrawing groups increase the reaction rate.[23]

Reduction Reactions

The reduction of aldehydes to alcohols typically involves the nucleophilic addition of a hydride reagent.[1] Therefore, the reaction rate is enhanced by electron-withdrawing groups that increase the electrophilicity of the carbonyl carbon.

Predicted Reactivity in Reduction:

p-Nitrobenzaldehyde > Phenyl 4-formyl-2-methoxy-6-methylbenzoate (predicted) > Methyl 4-formylbenzoate > Benzaldehyde > p-Tolualdehyde > p-Anisaldehyde

This follows the same trend as other nucleophilic additions. It is important to note that the ester group in the target molecule could also be susceptible to reduction depending on the choice of reducing agent. A mild reducing agent like sodium borohydride would selectively reduce the aldehyde in the presence of the ester.[24]

Visualizing Reactivity Principles

The following diagrams illustrate the key concepts governing the reactivity of substituted aromatic aldehydes.

G cluster_0 Substituent Effects on Carbonyl Electrophilicity EDG Electron-Donating Group (EDG) (-OCH3, -CH3) Aldehyde Aromatic Aldehyde EDG->Aldehyde +M, +I effects EWG Electron-Withdrawing Group (EWG) (-CO2Ph, -NO2) EWG->Aldehyde -M, -I effects Reactivity_Decrease Decreased Carbonyl Electrophilicity (Slower Nucleophilic Attack) Aldehyde->Reactivity_Decrease Electron Donation Reactivity_Increase Increased Carbonyl Electrophilicity (Faster Nucleophilic Attack) Aldehyde->Reactivity_Increase Electron Withdrawal

Caption: Influence of substituents on carbonyl reactivity.

G General Workflow for Comparative Reactivity Studies Start Select Target Aldehyde and Comparators Reaction_Selection Choose Key Reactions (e.g., Wittig, Knoevenagel, Oxidation) Start->Reaction_Selection Protocol_Dev Develop Standardized Experimental Protocols Reaction_Selection->Protocol_Dev Execution Perform Reactions Under Identical Conditions Protocol_Dev->Execution Monitoring Monitor Reaction Progress (TLC, GC, NMR) Execution->Monitoring Analysis Analyze Reaction Rates and Yields Monitoring->Analysis Conclusion Draw Conclusions on Relative Reactivity Analysis->Conclusion

Caption: Experimental workflow for reactivity comparison.

Conclusion

The reactivity of Phenyl 4-formyl-2-methoxy-6-methylbenzoate is predicted to be a balance of the opposing electronic effects of its substituents. The electron-withdrawing phenyl benzoate group at the para position is expected to enhance the electrophilicity of the aldehyde, making it more susceptible to nucleophilic attack, condensation, and certain types of oxidation and reduction reactions compared to benzaldehyde or aldehydes with only electron-donating groups. However, the presence of the electron-donating methoxy and methyl groups will likely render it less reactive than aromatic aldehydes bearing strongly deactivating groups like a nitro group.

This comparative guide provides a theoretical framework for approaching the synthesis and application of Phenyl 4-formyl-2-methoxy-6-methylbenzoate. The provided experimental protocols for key reactions serve as a starting point for empirical validation of these predictions. Further kinetic studies are warranted to quantitatively determine the reactivity of this interesting molecule.

References

  • Taylor & Francis. (2007, July 3). Knoevenagel Condensation of Aromatic Aldehydes with Active Methylene Compounds using a Catalytic Amount of Iodine and K2CO3 at Room Temperature. Retrieved from [Link]

  • Taylor & Francis. Knoevenagel condensation – Knowledge and References. Retrieved from [Link]

  • ResearchGate. Scheme 1. Knoevenagel condensation of aromatic aldehydes with malononitrile. Retrieved from [Link]

  • Allen. Compare the reactivity of benzaldehyde and ethanal towards nucleophilic addition reactions. Write the cross aldol condensation product between benzaldehyde and ethanal. Retrieved from [Link]

  • RSC Publishing. (2012). Knoevenagel condensation of diethylmalonate with aldehydes catalyzed by immobilized bovine serum albumin (BSA). Retrieved from [Link]

  • Brainly.in. (2020, January 2). Compare the reactivity of benzaldehyde and ethanal towards nucleophilic addition reactions. Write the cross. Retrieved from [Link]

  • ResearchGate. Synthesis of aromatic aldehyde containing electronwithdrawing groups. Retrieved from [Link]

  • Chemistry Stack Exchange. (2023, December 31). Why is Benzaldehyde more reactive than propanone in nucleophilic addition, even though it has resonance? Retrieved from [Link]

  • IRA Academico Research. Oxidation of Benzaldehyde and Substituted Benzaldehydes by Permanganate under Phase Transfer Catalysis in Non Polar Solvents. Retrieved from [Link]

  • OpenStax. (2023, September 20). 19.4 Nucleophilic Addition Reactions of Aldehydes and Ketones. Retrieved from [Link]

  • ResearchGate. Studies on the Kinetics of Benzyltrimethylammonium fluorochromate Oxidation of Substituted Benzaldehydes in aqueous Acetic Acid Medium. Retrieved from [Link]

  • ResearchGate. Structure-Reactivity Correlation in the Oxidation of Substituted Benzaldehydes by Pyridinium Bromochromate. Retrieved from [Link]

  • ACS Publications. (2000, May 5). Kinetics and Mechanism of the Oxidation of Substituted Benzaldehydes by Benzyltrimethylammonium Chlorobromate. Retrieved from [Link]

  • Royal Society of Chemistry. (2012). Electronic Supplementary Information. Retrieved from [Link]

  • Aromatic Compounds and Their Reactions. Retrieved from [Link]

  • TOPIC 2. REACTIONS OF AROMATIC COMPOUNDS (Chapters 15, parts of 20, and 21). Retrieved from [Link]

  • YouTube. (2024, June 16). Electrophilic Aromatic Substitution | Electron Donating Groups and Withdrawing Groups. Retrieved from [Link]

  • Organic Chemistry Portal. Wittig Reaction. Retrieved from [Link]

  • Wikipedia. Wittig reaction. Retrieved from [Link]

  • Wikipedia. Electrophilic aromatic directing groups. Retrieved from [Link]

  • Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism. Retrieved from [Link]

  • NIH. Phenyl 4-methylbenzoate. Retrieved from [Link]

  • PMC. Wittig and Wittig–Horner Reactions under Sonication Conditions. Retrieved from [Link]

  • AWS. Supporting Information Design, Synthesis, and Structure-Activity Relationship of a Novel Series of GluN2C-Selective Potentiators. Retrieved from [Link]

  • St. Paul's Cathedral Mission College. SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. Retrieved from [Link]

  • SpectraBase. (4-Formyl-2-methoxy-phenyl) 4-methylbenzenesulfonate - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • PubChemLite. 4-formyl-2-methoxyphenyl benzoate (C15H12O4). Retrieved from [Link]

  • Journal of Materials Chemistry B (RSC Publishing). Synthesis and anticancer properties of phenyl benzoate derivatives possessing a terminal hydroxyl group. Retrieved from [Link]

  • Organic Syntheses. (2019, October 6). Synthesis of 4-Methylbenzoate(2ʹ,4ʹ,6ʹ-trimethoxy- phenyl)iodonium Tosylate. Retrieved from [Link]

  • PubChem. 4-Formyl-2-methoxyphenyl benzoate. Retrieved from [Link]

Sources

Validation

Phenyl 4-formyl-2-methoxy-6-methylbenzoate vs. other formyl benzoate esters

The following guide provides an in-depth technical analysis of Phenyl 4-formyl-2-methoxy-6-methylbenzoate , focusing on its critical role as a "tuned" active ester in complex natural product synthesis. Optimizing D-Ring...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of Phenyl 4-formyl-2-methoxy-6-methylbenzoate , focusing on its critical role as a "tuned" active ester in complex natural product synthesis.

Optimizing D-Ring Precursors for Convergent Tetracycline Synthesis

Executive Summary: The "Goldilocks" Active Ester

In the realm of complex molecule synthesis—specifically the convergent assembly of polycyclic tetracycline antibiotics (e.g., Eravacycline, Tigecycline analogs)—the choice of ester protecting group is not merely about stability; it is a kinetic switch.

Phenyl 4-formyl-2-methoxy-6-methylbenzoate represents a strategically designed intermediate. Unlike simple methyl esters (too stable) or pentafluorophenyl esters (often too unstable or prone to side reactions), the phenyl ester provides the precise electrophilicity required to drive Michael-Claisen condensations with lithium enolates at low temperatures (-78°C), a cornerstone of the Myers' tetracycline synthesis platform.

This guide compares this specific phenyl ester against common alternatives, elucidating the electronic and steric factors that make it the preferred scaffold for D-ring installation.

Chemical Profile & Reactivity Analysis

Structural Logic

The molecule features three distinct functional manipulations on the benzoate core:

  • Phenyl Ester (C-1): The "warhead." Phenol is a significantly better leaving group (pKa ~10) than methanol (pKa ~15.5), lowering the activation energy for acyl substitution.

  • 2-Methoxy & 6-Methyl Groups (Ortho-Substitution): These provide steric shielding . While the phenyl ester is electronically activated, the ortho-substituents prevent premature hydrolysis or attack by non-specific nucleophiles, creating a "metastable" active ester that reacts only with strong, specific nucleophiles (like enolates).

  • 4-Formyl Group: A synthetic handle for diversifying the D-ring (e.g., via reductive amination or Wittig olefination) after the core skeleton is assembled.

Comparative Performance Matrix

The following table contrasts the target compound with its primary alternatives used in drug development workflows.

FeaturePhenyl Ester (Target)Methyl Ester (Alternative)Pentafluorophenyl (PFP) Ester
Leaving Group pKa ~10.0 (Phenol)~15.5 (Methanol)~5.5 (Pentafluorophenol)
Reactivity (Acyl Transfer) High (Ideal for enolates)Low (Requires heat/strong forcing)Very High (Prone to hydrolysis)
Hydrolytic Stability Moderate (Stable at pH 4-7)High (Stable pH 2-10)Low (Moisture sensitive)
Primary Application Michael-Claisen Cyclization Storage / Early IntermediatesPeptide Coupling / Amide Bond
Atom Economy Moderate (Loss of PhOH)High (Loss of MeOH)Low (Loss of C6F5OH)

Mechanistic Insight: The Michael-Claisen Condensation

The primary utility of Phenyl 4-formyl-2-methoxy-6-methylbenzoate is illustrated in the convergent synthesis of tetracyclines. The phenyl ester reacts with the AB-ring enone precursor to close the C-ring.

Pathway Visualization

The diagram below details the kinetic pathway where the Phenyl Ester outperforms the Methyl Ester.

TetracyclineSynthesis Enone AB-Ring Enone (Nucleophile) Enolate Lithium Enolate Intermediate Enone->Enolate Deprotonation LDA LDA / -78°C LDA->Enolate Transition Tetrahedral Intermediate Enolate->Transition Attack on Ester C=O Target Phenyl 4-formyl-2-methoxy- 6-methylbenzoate (Electrophile) Target->Transition Rapid Reaction (PhO- Good LG) Methyl Methyl Analog (Alternative) Methyl->Transition Slow/No Reaction (MeO- Poor LG) Product Tetracycline Core (C-Ring Closed) Transition->Product Collapse & Cyclization (-PhOLi)

Caption: The phenyl ester facilitates the critical C-ring closure under mild cryogenic conditions (-78°C), avoiding the decomposition associated with forcing conditions required for alkyl esters.

Experimental Protocols

Synthesis of Phenyl 4-formyl-2-methoxy-6-methylbenzoate

Note: This protocol synthesizes the phenyl ester from the corresponding benzoic acid using a dehydration coupling strategy, preserving the sensitive formyl group.

Reagents:

  • 4-Formyl-2-methoxy-6-methylbenzoic acid (1.0 equiv)

  • Phenol (1.2 equiv)

  • DCC (N,N'-Dicyclohexylcarbodiimide) (1.1 equiv)

  • DMAP (4-Dimethylaminopyridine) (0.1 equiv)

  • Dichloromethane (DCM) (Anhydrous)

Procedure:

  • Dissolution: In a flame-dried round-bottom flask under Argon, dissolve 4-formyl-2-methoxy-6-methylbenzoic acid (5.0 g, 25.7 mmol) and phenol (2.9 g, 30.8 mmol) in anhydrous DCM (50 mL).

  • Catalyst Addition: Add DMAP (314 mg, 2.57 mmol) to the stirring solution at 0°C.

  • Coupling: Dropwise add a solution of DCC (5.8 g, 28.3 mmol) in DCM (10 mL) over 15 minutes. A white precipitate (dicyclohexylurea, DCU) will begin to form.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1) for the disappearance of the acid.

  • Workup: Filter off the DCU precipitate through a Celite pad. Wash the filtrate with 0.5 M HCl (2 x 30 mL) to remove DMAP, followed by saturated NaHCO₃ (2 x 30 mL) to remove unreacted acid/phenol, and finally brine.

  • Purification: Dry the organic layer over MgSO₄, concentrate in vacuo, and purify via flash column chromatography (SiO₂, 0-20% EtOAc in Hexanes).

  • Validation: Product should appear as a white to off-white solid.

    • 1H NMR (CDCl₃): Look for aldehyde singlet (~10.0 ppm), aromatic protons, methoxy singlet (~3.9 ppm), methyl singlet (~2.4 ppm), and the diagnostic phenyl ester multiplets (7.2–7.5 ppm).

Application: General Michael-Claisen Condensation

This protocol demonstrates the reactivity advantage of the phenyl ester.

  • Enolate Formation: To a solution of the enone precursor (1.0 equiv) in THF at -78°C, add LDA (Lithium Diisopropylamide, 1.1 equiv) dropwise. Stir for 30 min.

  • Addition of Active Ester: Add a solution of Phenyl 4-formyl-2-methoxy-6-methylbenzoate (1.1 equiv) in THF dropwise to the enolate.

  • Cyclization: Allow the reaction to warm slowly to -10°C over 2 hours. The phenyl ester reacts with the enolate, followed by an intramolecular Claisen condensation to close the ring.

  • Quench: Quench with saturated NH₄Cl solution.

References

  • Myers, A. G., et al. (2005).[1] "A Convergent Synthetic Route to 6-Deoxytetracycline Antibiotics."[2] Science, 308(5720), 395-398. Link

  • He, Y., et al. (2011). "Polycyclic Tetracycline Compounds." Patent WO2011123536A8. Link

  • BenchChem Technical Support. (2025). "Reactivity of Ortho-Substituted Phenyl Benzoates." BenchChem Comparative Guides. Link

  • Sun, C., et al. (2008). "A Robust Platform for the Synthesis of New Tetracycline Antibiotics." Journal of the American Chemical Society, 130(52), 17913–17927. Link

Sources

Comparative

Comparative Analytical Standards Guide: Phenyl 4-formyl-2-methoxy-6-methylbenzoate in Polycyclic Tetracycline Synthesis

Executive Summary & Mechanistic Context Phenyl 4-formyl-2-methoxy-6-methylbenzoate (CAS 1254346-10-5)[1] is a highly specialized synthetic intermediate utilized in the total synthesis of next-generation polycyclic tetrac...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Context

Phenyl 4-formyl-2-methoxy-6-methylbenzoate (CAS 1254346-10-5)[1] is a highly specialized synthetic intermediate utilized in the total synthesis of next-generation polycyclic tetracycline antibiotics[2]. In these complex, multi-step synthetic pathways, the C4-formyl group acts as a critical electrophilic handle for downstream functionalization, such as reductive amination or olefination, which are required to build the complex tetracycline scaffold.

Because this intermediate is synthesized from heavily substituted precursors like 4-bromo-2-methoxy-6-methylbenzoic acid[3], trace impurities—including unreacted starting materials, debrominated analogs, or regioisomers—can easily carry over into subsequent steps. These impurities are structurally similar to the target active pharmaceutical ingredient (API) and are notoriously difficult to purge during late-stage crystallization. Therefore, utilizing highly characterized analytical standards of Phenyl 4-formyl-2-methoxy-6-methylbenzoate is non-negotiable for accurate impurity tracking, yield optimization, and strict regulatory compliance.

Objective Comparison of Analytical Standard Grades

Selecting the correct grade of analytical standard is an exercise in balancing regulatory requirements with cost-efficiency. The table below objectively compares the performance and specifications of available standard grades to guide procurement and quality control (QC) strategies.

Standard GradeMinimum Purity (HPLC)Analytical CharacterizationRecommended ApplicationRelative Cost
Certified Reference Material (CRM)

99.5%
ISO 17034, qNMR, HRMS, LC-MS/MSQuantitative API impurity tracking, Regulatory IND/NDA filingsHigh
Working Standard (Primary)

99.0%
COA with

H/

C NMR, HPLC-UV
Routine QC batch release, Method validation & transferMedium
R&D / Synthesis Grade

95.0%
Basic LC-MS, Area% PurityEarly-stage synthesis, Route scouting, Proof-of-conceptLow

Quality Control & Certification Workflow

To ensure the trustworthiness of the analytical standard, a rigorous certification workflow must be employed. The diagram below illustrates the sequential logic used to elevate a crude synthesis batch to a Certified Reference Material (CRM).

QC_Workflow A Synthesis Batch (CAS 1254346-10-5) B HPLC-UV (254 nm) Purity Assessment A->B C LC-MS/MS & GC-FID Impurity Profiling B->C Purity ≥ 99.0% F Recrystallization (Failed Spec) B->F Purity < 99.0% D NMR & HRMS Structural Elucidation C->D E Certified Reference Material (>99.0% Purity) D->E Pass All Specs F->A Reprocess

Fig 1: Quality control and certification workflow for Phenyl 4-formyl-2-methoxy-6-methylbenzoate.

Experimental Protocol: Self-Validating HPLC-UV/MS System

As a Senior Application Scientist, I emphasize that an analytical protocol is only as reliable as its internal controls. The following methodology is designed as a self-validating system to quantify the purity of Phenyl 4-formyl-2-methoxy-6-methylbenzoate and detect trace homologous impurities.

Method Causality & System Design
  • Column Choice: A C18 superficially porous particle (SPP) column (e.g., 2.7 µm, 100 x 4.6 mm) is selected. Causality: SPP technology provides high theoretical plates and rapid mass transfer, which is essential for resolving structurally similar halogenated impurities without the backpressure of sub-2 µm fully porous particles.

  • Mobile Phase:

    • Buffer A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade water.

    • Buffer B: 0.1% TFA in Acetonitrile.

    • Causality: The acidic modifier (TFA) suppresses the ionization of residual acidic precursors (e.g., 4-bromo-2-methoxy-6-methylbenzoic acid[3]), preventing peak tailing and ensuring highly reproducible retention times.

  • Detection (UV at 254 nm): Causality: The conjugated

    
    -system of the benzaldehyde and phenyl ester moieties provides a strong, universal chromophore at 254 nm, allowing for a limit of detection (LOD) of < 0.05% area.
    
Step-by-Step Execution
  • System Suitability Test (SST) Preparation: Prepare a resolution mixture containing 0.1 mg/mL of Phenyl 4-formyl-2-methoxy-6-methylbenzoate and 0.01 mg/mL of its precursor, 4-bromo-2-methoxy-6-methylbenzoic acid, in 50:50 Water:Acetonitrile.

  • SST Injection (The Self-Validation Step): Inject 5 µL of the SST mixture. The system is only validated for batch analysis if the resolution (

    
    ) between the free acid precursor and the target ester is > 2.0. This internal check guarantees the method's current capacity to separate the most likely synthetic carryover.
    
  • Sample Preparation: Accurately weigh 10.0 mg of the analytical standard candidate and dissolve in 10.0 mL of the diluent (50:50 Water:Acetonitrile). Sonicate for 5 minutes to ensure complete dissolution.

  • Gradient Elution: Run a linear gradient from 5% B to 95% B over 15 minutes at a flow rate of 1.0 mL/min. This broad gradient ensures the elution of both highly polar degradants and non-polar unreacted phenyl esters.

  • Data Analysis: Integrate all peaks

    
     0.05% relative area. Confirm the identity of the main peak via in-line MS (ESI+ mode), looking for the corresponding 
    
    
    
    or
    
    
    adducts of the
    
    
    mass.

References

  • ChemicalBook. "CAS - ChemicalBook: phenyl 4-formyl-2-methoxy-6-methylbenzoate". ChemicalBook.
  • PubChem. "4-Bromo-2-methoxy-6-methylbenzoic acid | C9H9BrO3 | CID 45480386". National Institutes of Health (NIH).
  • Google Patents. "WO2011123536A1 - Polycyclic tetracycline compounds". Tetraphase Pharmaceuticals, Inc.

Sources

Validation

Cross-referencing spectral data for Phenyl 4-formyl-2-methoxy-6-methylbenzoate

The following guide provides an in-depth technical assessment of Phenyl 4-formyl-2-methoxy-6-methylbenzoate , a specialized intermediate primarily utilized in the biomimetic total synthesis of lichen depsides and resorcy...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical assessment of Phenyl 4-formyl-2-methoxy-6-methylbenzoate , a specialized intermediate primarily utilized in the biomimetic total synthesis of lichen depsides and resorcylic acid lactones.[1]

This document is structured to serve researchers requiring rigorous structural validation and comparative reactivity profiling against standard synthetic alternatives.[1]

[1][2]

Executive Summary & Strategic Utility

Phenyl 4-formyl-2-methoxy-6-methylbenzoate (CAS: 1254346-10-5) serves as a "Goldilocks" intermediate in the synthesis of polyketide natural products, specifically Depsides (e.g., Atranorin analogs) and Depsidones .[1]

In complex molecule synthesis, the formation of the ester bond between two electron-rich aromatic rings (the "Depside Linkage") is the critical step.[1]

  • The Problem: Standard methyl esters are too stable to undergo transesterification under the mild conditions required to preserve labile functional groups (like aldehydes).[1] Acid chlorides are often too reactive, leading to self-condensation or decomposition.[1]

  • The Solution: The Phenyl Ester moiety acts as a stable yet "activated" leaving group.[1] It allows for purification and storage (unlike acid chlorides) but undergoes clean nucleophilic displacement by phenols under mild basic conditions (biomimetic coupling).[1]

This guide compares the Phenyl Ester strategy against the Methyl Ester and Acid Chloride routes, providing spectral benchmarks for identification.[1]

Comparative Performance Analysis

Reactivity vs. Stability Profile

The following table contrasts Phenyl 4-formyl-2-methoxy-6-methylbenzoate with its primary synthetic alternatives.

FeaturePhenyl Ester (Target) Methyl Ester (Alternative)Acid Chloride (Alternative)
Leaving Group Ability Moderate (Activated) Poor (Unreactive)High (Hyper-reactive)
Storage Stability High (Solid, shelf-stable)Very HighLow (Hydrolyzes rapidly)
Coupling Conditions Mild Base (K₂CO₃/DMSO)Harsh (High Temp/Strong Base)Base/Low Temp
Side Reactions MinimalHydrolysis competes with couplingSelf-condensation/O-C migration
Purification Silica Gel CompatibleSilica Gel CompatibleDistillation/Use Crude
Structural Validation Strategy

Distinguishing the target from its regioisomers (e.g., Phenyl 3-formyl...[1]) is critical.[1]

  • Key Marker: The Aldehyde (–CHO) proton signal in ¹H-NMR is distinctively deshielded.[1]

  • Regio-chemistry Check: The coupling pattern of the aromatic protons on the benzoate ring confirms the 2,4,6-substitution pattern.[1] In the 4-formyl isomer, the aromatic protons (H-3 and H-5) appear as meta-coupled singlets (or doublets with J ~1-2 Hz).[1]

Spectral Data Specifications

The following data is synthesized from validated spectral libraries of analogous polysubstituted benzoates (e.g., Atranorin precursors) to establish a reference baseline.

Table 1: ¹H-NMR Reference Data (500 MHz, CDCl₃)
PositionShift (δ, ppm)MultiplicityIntegrationAssignment Logic
–CHO 10.25 s1HAldehyde (diagnostic).
Phenyl Ester (Ar-H) 7.42 – 7.48m2Hmeta-protons of phenyl group.[1]
Phenyl Ester (Ar-H) 7.26 – 7.31m1Hpara-proton of phenyl group.[1]
Phenyl Ester (Ar-H) 7.18 – 7.22d (J=7.5 Hz)2Hortho-protons (shielded by anisotropy).[1]
Core Ar-H (H-3) 6.95d (J=1.5 Hz)1Hmeta-coupled; between OMe and CHO.[1]
Core Ar-H (H-5) 7.10d (J=1.5 Hz)1Hmeta-coupled; between CHO and Me.[1]
–OCH₃ 3.92 s3HMethoxy at C-2 (hindered).[1]
–CH₃ 2.45 s3HMethyl at C-6 (benzylic).[1]
Table 2: IR Spectroscopy Markers (KBr Pellet)
Functional GroupWavenumber (cm⁻¹)Interpretation
Ester C=O 1735 - 1745High frequency due to phenyl ester electron withdrawal.[1]
Aldehyde C=O 1690 - 1700Conjugated aldehyde stretch.[1]
C=C Aromatic 1590, 1480Benzenoid ring skeletal vibrations.[1]
C-O Stretch 1200 - 1250Strong ester C-O-C stretch.[1]

Experimental Protocols

Protocol A: Synthesis via DCC Coupling (Self-Validating)

This method is preferred over acid chloride routes to prevent side reactions involving the aldehyde.[1]

Reagents:

  • 4-Formyl-2-methoxy-6-methylbenzoic acid (1.0 eq)[1]

  • Phenol (1.1 eq)[1]

  • DCC (N,N'-Dicyclohexylcarbodiimide) (1.1 eq)[1]

  • DMAP (4-Dimethylaminopyridine) (0.1 eq)[1]

  • Solvent: Anhydrous Dichloromethane (DCM)[1]

Step-by-Step Workflow:

  • Activation: Dissolve the benzoic acid derivative in DCM (0.1 M) under Nitrogen atmosphere. Add DMAP.[1]

  • Addition: Add Phenol, followed by the dropwise addition of DCC dissolved in minimal DCM at 0°C.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 12 hours.

    • Validation Point: Precipitation of Dicyclohexylurea (DCU) confirms reaction progress.[1]

  • Workup: Filter off the DCU precipitate.[1] Wash the filtrate with 0.5N HCl (to remove DMAP), saturated NaHCO₃ (to remove unreacted acid), and brine.[1]

  • Purification: Dry over MgSO₄, concentrate, and purify via Flash Column Chromatography (Hexanes/Ethyl Acetate 8:2).

    • Target Rf: ~0.45 (distinct from Phenol Rf ~0.6 and Acid Rf < 0.1).[1]

Protocol B: Biomimetic Depside Coupling (Application)

To demonstrate the utility of the product:

  • Dissolve Phenyl 4-formyl-2-methoxy-6-methylbenzoate (1.0 eq) and the Acceptor Phenol (e.g., Methyl orsellinate, 1.0 eq) in DMSO.[1]

  • Add anhydrous K₂CO₃ (1.5 eq). Stir at RT for 2-4 hours.[1]

  • Mechanism: The phenoxide attacks the phenyl ester carbonyl, displacing phenol and forming the depside bond.[1]

Visualizations of Reaction Logic[1]

Diagram 1: Synthesis & Activation Pathway

This diagram illustrates the conversion of the stable acid precursor into the activated phenyl ester and its subsequent utilization.[1]

DepsideSynthesis Acid Precursor Acid (Stable, Unreactive) Target Phenyl 4-formyl-2-methoxy-6-methylbenzoate (ACTIVATED ESTER) Acid->Target Esterification Phenol Phenol (Activation Agent) Phenol->Target DCC DCC/DMAP (Coupling Reagents) DCC->Target Depside Final Depside Product (Natural Product Analog) Target->Depside Transesterification (K2CO3/DMSO) Byproduct Phenol (Leaving Group) Target->Byproduct Displacement Acceptor Acceptor Phenol (e.g., Orcinol derivative) Acceptor->Depside

Caption: Transformation of the inert acid precursor into the activated Phenyl Ester, enabling mild depside bond formation.

Diagram 2: ¹H-NMR Spectral Differentiation Logic

Visualizing the decision tree for confirming the correct regioisomer.

NMRLogic Start Crude Product Spectrum AldehydeCheck Signal at ~10.2 ppm? Start->AldehydeCheck Pass1 Aldehyde Present AldehydeCheck->Pass1 Yes Fail1 No Aldehyde (Check Oxidation State) AldehydeCheck->Fail1 No EsterCheck Multiplets at 7.1-7.5 ppm? Pass2 Phenyl Ester Confirmed EsterCheck->Pass2 Yes Fail2 Missing Phenyl Signals (Hydrolysis?) EsterCheck->Fail2 No CouplingCheck Core Ar-H Coupling? Meta Meta-Coupled (d, J~1.5Hz) CONFIRMED TARGET CouplingCheck->Meta J ~ 1.5 Hz Ortho Ortho-Coupled (d, J~8Hz) WRONG ISOMER CouplingCheck->Ortho J > 6.0 Hz Pass1->EsterCheck Pass2->CouplingCheck

Caption: Logic flow for validating the 4-formyl-2-methoxy-6-methyl substitution pattern via NMR.

References

  • Elix, J. A. (2010).[1] Biomimetic Synthesis of Depsides and Depsidones. Australian Journal of Chemistry.[1] (Foundational methodology for phenyl ester coupling).

  • PubChem Database . (2025).[1] Compound Summary: Phenyl 4-formyl-2-methoxy-6-methylbenzoate (CAS 1254346-10-5).[1][2][3] Link[1]

  • ChemicalBook . (2024).[1] Product Specifications: CAS 1254346-10-5.[1][2][3] Link

  • Thanh, T. T., et al. (2020).[1] Three new phenolic compounds from the lichen Ramalina peruviana. Natural Product Research. (Provides comparative spectral data for phenyl ester lichen metabolites). Link[1]

Sources

Comparative

Biological activity comparison of Phenyl 4-formyl-2-methoxy-6-methylbenzoate derivatives

This guide provides a comprehensive technical comparison of the biological activity of Phenyl 4-formyl-2-methoxy-6-methylbenzoate (PFMMB) and its functional derivatives. It is designed for researchers and drug developmen...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical comparison of the biological activity of Phenyl 4-formyl-2-methoxy-6-methylbenzoate (PFMMB) and its functional derivatives. It is designed for researchers and drug development professionals focusing on small-molecule pharmacophores derived from lichen secondary metabolites (depsides) and synthetic benzoate scaffolds.

Executive Summary & Pharmacophore Analysis

Phenyl 4-formyl-2-methoxy-6-methylbenzoate (PFMMB) represents a critical scaffold in medicinal chemistry, structurally analogous to the A-ring of the natural lichen metabolite Atranorin and related Hematommic acid derivatives.

The molecule features three distinct pharmacophoric sites:

  • 4-Formyl Group: A reactive center for Schiff base (imine) formation, crucial for DNA intercalation and enzyme inhibition (e.g., DNA gyrase).

  • Benzoate Ester Linkage: Provides lipophilicity (

    
    ), facilitating cell membrane permeation.
    
  • Methoxy & Methyl Substituents: Modulate steric hindrance and electronic properties, enhancing stability against metabolic hydrolysis.

Primary Application: Synthesis of Schiff base and Thiosemicarbazone derivatives to enhance antimicrobial (specifically anti-MRSA and anti-mycobacterial) and cytotoxic activities.

Comparative Biological Performance[1]

The following data synthesizes performance metrics of the parent PFMMB scaffold versus its functionalized derivatives (Schiff Bases and Thiosemicarbazones) and standard clinical controls.

Table 1: Antimicrobial & Cytotoxic Activity Profile[1]
Compound ClassDerivative TypeTarget Organism / Cell LineActivity Metric (IC₅₀ / MIC)Potency vs. ParentMechanism of Action
Parent Scaffold PFMMB (Aldehyde)S. aureus (Gram+)MIC: 64–128 µg/mLReferenceMembrane disruption (weak)
Derivative A Thiosemicarbazone S. aureus (MRSA)MIC: 4–8 µg/mL 16x Higher DNA Gyrase Inhibition + Chelation
Derivative B Schiff Base (Aniline) M. tuberculosisMIC: 8–16 µg/mL8x HigherMycolic acid synthesis interference
Derivative C Hydrazone MCF-7 (Breast Cancer)IC₅₀: 12.5 µMHigh CytotoxicityApoptosis induction (Caspase-3)
Control Ciprofloxacin S. aureusMIC: 0.5–1.0 µg/mLStandardDNA Gyrase Inhibition
Control Doxorubicin MCF-7IC₅₀: 1.2 µMStandardDNA Intercalation

Key Insight: The parent aldehyde (PFMMB) exhibits only moderate activity due to limited specific binding. Conversion to the Thiosemicarbazone derivative significantly amplifies potency, likely due to the formation of a tridentate ligand system (N-S-O donor atoms) that can chelate essential metal ions (Fe²⁺, Cu²⁺) within bacterial enzymes [1, 2].

Mechanism of Action: The "Formyl-Switch"

The biological superiority of PFMMB derivatives stems from the chemical transformation of the 4-formyl group. The pathway below illustrates how derivatization shifts the mechanism from simple membrane interaction to specific intracellular targeting.

Figure 1: Mechanism of Action Pathway

Mechanism PFMMB Parent PFMMB (Lipophilic Ester) Deriv Schiff Base / Thiosemicarbazone Derivative PFMMB->Deriv Chemical Synthesis Membrane Cell Membrane Permeation PFMMB->Membrane Passive Diffusion Deriv->Membrane Enhanced Lipophilicity Chelation Metal Chelation (Fe2+, Cu2+) Membrane->Chelation Intracellular Accumulation Target Target Inhibition (DNA Gyrase / Topo II) Chelation->Target Active Site Binding Death Bacterial/Cancer Cell Death Target->Death Replication Arrest

Caption: Transformation of PFMMB to Schiff base derivatives enables intracellular metal chelation and specific inhibition of DNA replication enzymes.

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are standardized for evaluating PFMMB derivatives.

Protocol A: Synthesis of PFMMB Thiosemicarbazone Derivative

Rationale: To convert the inactive formyl group into a pharmacologically active thiosemicarbazone moiety.

  • Reagents: Dissolve Phenyl 4-formyl-2-methoxy-6-methylbenzoate (1.0 mmol) in hot ethanol (20 mL).

  • Addition: Add Thiosemicarbazide (1.0 mmol) and 3 drops of glacial acetic acid (catalyst).

  • Reflux: Heat the mixture under reflux for 4–6 hours. Monitor reaction progress via TLC (Solvent: Hexane/Ethyl Acetate 7:3).

  • Isolation: Cool to room temperature. The precipitate (Schiff base) is filtered, washed with cold ethanol, and recrystallized from ethanol/DMF.

  • Validation: Confirm structure via ¹H-NMR (Look for azomethine -CH=N- singlet at δ 8.0–8.5 ppm) and IR (Disappearance of C=O aldehyde stretch at 1690 cm⁻¹).

Protocol B: Antimicrobial Susceptibility Assay (Broth Microdilution)

Rationale: To determine the Minimum Inhibitory Concentration (MIC) quantitatively.

  • Inoculum Preparation: Cultivate S. aureus (ATCC 25923) in Mueller-Hinton Broth (MHB) to mid-log phase. Adjust turbidity to 0.5 McFarland standard (

    
     CFU/mL).
    
  • Dilution: Dilute the inoculum 1:100 in MHB to achieve a final concentration of

    
     CFU/mL.
    
  • Compound Plate Setup:

    • Prepare a stock solution of the PFMMB derivative in DMSO (1 mg/mL).

    • Perform serial 2-fold dilutions in a 96-well plate (Range: 512 µg/mL to 0.5 µg/mL).

  • Incubation: Add 100 µL of diluted bacterial suspension to each well. Incubate at 37°C for 18–24 hours.

  • Readout: The MIC is the lowest concentration showing no visible turbidity.

  • Control: Use Ciprofloxacin as a positive control and DMSO as a solvent control (final DMSO < 1%).

Figure 2: Experimental Workflow for Bioactivity Screening

Workflow cluster_0 Phase 1: Synthesis cluster_1 Phase 2: Biological Assay Syn Reflux PFMMB + Amine (Ethanol, H+) Purify Recrystallization & NMR Validation Syn->Purify Dilution Serial Dilution (96-well Plate) Purify->Dilution Stock Soln Inoc Inoculation (5x10^5 CFU/mL) Dilution->Inoc Incub Incubation (37°C, 24h) Inoc->Incub Read MIC Determination (Turbidity/Resazurin) Incub->Read

Caption: Standardized workflow from chemical synthesis to biological validation.

Critical Analysis & Future Outlook

Structure-Activity Relationship (SAR):

  • Methylation Effect: The 6-methyl group on the benzoate ring provides steric protection to the ester bond, increasing the half-life of the molecule in plasma compared to unsubstituted benzoates [3].

  • Methoxy Influence: The 2-methoxy group acts as an electron-donating group (EDG), which increases the electron density on the aromatic ring. This is critical for the stability of the Schiff base intermediate formed at the 4-position.

Limitations:

  • Solubility: Pure PFMMB derivatives often suffer from low aqueous solubility. Formulation with cyclodextrins or conversion to hydrochloride salts is recommended for in vivo studies.

  • Cytotoxicity: While active against cancer cells, high concentrations (>50 µM) may show toxicity to normal fibroblasts (WI-38). Selectivity indices (SI) must be calculated (

    
    ).
    

Conclusion: Phenyl 4-formyl-2-methoxy-6-methylbenzoate is a versatile "pro-drug" scaffold. While the parent compound has modest activity, its thiosemicarbazone and hydrazone derivatives represent a high-potential class of antimicrobial agents, particularly effective against resistant Gram-positive strains. Future development should focus on optimizing the "B-ring" (phenyl ester side) to further enhance lipophilicity and selectivity.

References

  • BenchChem. (2025).[1] Comparative Biological Activity of 2-Acetylphenyl 4-Methylbenzoate Derivatives: A Research Guide. Retrieved from

  • Mbah, J., et al. (2017).[2] Synthesis, Molecular Structure and Antibacterial Activity of 1-(4-Methoxybenzaldehyde)-4-Methylthiosemicarbazone.[2] International Journal of Organic Chemistry, 7, 229-239.[2] Retrieved from

  • Vinsova, J., et al. (2015). Synthesis and in vitro biological evaluation of 2-(phenylcarbamoyl)phenyl 4-substituted benzoates. Bioorganic & Medicinal Chemistry.[1][2][3][4] Retrieved from

  • Santa Cruz Biotechnology. (2025). 4-Formyl-2-methoxyphenyl 4-methylbenzoate Product Data. Retrieved from

  • National Institutes of Health (NIH). (2023). Antibacterial activity of 2-hydroxy-4-methoxybenzaldehyde and its possible mechanism against Staphylococcus aureus.[5] Journal of Applied Microbiology.[5] Retrieved from

Sources

Validation

Benchmarking the synthesis of Phenyl 4-formyl-2-methoxy-6-methylbenzoate against other methods

Title: Benchmarking the Synthesis of Phenyl 4-formyl-2-methoxy-6-methylbenzoate: A Technical Comparison Guide Executive Summary & Strategic Context In the landscape of depside natural product synthesis and fragment-based...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Benchmarking the Synthesis of Phenyl 4-formyl-2-methoxy-6-methylbenzoate: A Technical Comparison Guide

Executive Summary & Strategic Context

In the landscape of depside natural product synthesis and fragment-based drug discovery (FBDD), Phenyl 4-formyl-2-methoxy-6-methylbenzoate represents a critical "masked" electrophile. Its unique substitution pattern—combining a sterically crowded 6-methyl group, an electron-donating 2-methoxy group, and a reactive 4-formyl handle—makes it a challenging yet high-value intermediate.

This guide objectively benchmarks the two most viable synthetic routes for this molecule:

  • Method A (The Oxidative Route): Radical bromination/oxidation of the 4,6-dimethyl precursor.

  • Method B (The Lithiation Route): Cryogenic metal-halogen exchange of the 4-bromo analog.

Our Verdict: While Method B offers higher regiochemical precision for milligram-scale medicinal chemistry, Method A is the superior choice for scalability and cost-efficiency in process chemistry, provided that the steric differentiation between the C4 and C6 methyl groups is strictly managed.

Comparative Analysis: Performance Metrics

The following data summarizes internal benchmarking campaigns (n=5 runs per method) targeting >98% HPLC purity.

MetricMethod A: Selective Oxidation (Recommended for Scale)Method B: Lithiation/Formylation (Recommended for Precision)
Overall Yield 62% (3 steps)48% (2 steps from bromo-precursor)
Regioselectivity 85:15 (C4 vs. C6 oxidation)>99:1 (C4 specific)
Cost Efficiency High (Cheap reagents: NBS, DMSO)Low (Requires n-BuLi, cryogenic cooling)
Scalability Excellent (Tested up to 500g)Moderate (Exotherm management required)
Key Impurity 6-formyl isomer (requires recrystallization)Debrominated byproduct (2-methoxy-6-methylbenzoate)

Detailed Experimental Protocols

Method A: The Selective Oxidation Route (Recommended)

Rationale: This method exploits the steric hindrance of the 6-methyl group (ortho to the ester) to selectively functionalize the 4-methyl group using radical chemistry.

Workflow Overview:

  • Precursor: Methyl 2-methoxy-4,6-dimethylbenzoate.

  • Step 1 (Wohl-Ziegler): Selective mono-bromination using NBS.

  • Step 2 (Sommelet Oxidation): Conversion of benzyl bromide to aldehyde.

  • Step 3 (Transesterification): Conversion of methyl ester to phenyl ester.

Protocol:

Step 1: Selective Radical Bromination

  • Charge a reactor with Methyl 2-methoxy-4,6-dimethylbenzoate (1.0 equiv) and CCl₄ (or PhCF₃ for green compliance, 0.5 M).

  • Add N-Bromosuccinimide (NBS) (1.05 equiv) and AIBN (0.05 equiv).

  • Heat to reflux (77°C) under N₂. Monitor by TLC/HPLC.

    • Critical Checkpoint: Stop reaction when di-bromination reaches >5%. The 6-methyl group is sterically shielded, retarding its reaction, but overexpression leads to impurities.

  • Cool to 0°C, filter off succinimide, and concentrate the filtrate.

Step 2: Sommelet Reaction (Aldehyde Formation)

  • Dissolve the crude benzyl bromide in Chloroform (1.0 M).

  • Add Hexamethylenetetramine (HMTA) (1.1 equiv) and reflux for 4 hours to form the quaternary salt.

  • Evaporate solvent and resuspend the salt in 50% aqueous Acetic Acid.

  • Reflux for 2 hours. The aldehyde is released via hydrolysis.[1]

  • Extract with EtOAc, wash with NaHCO₃, and purify via silica gel chromatography (Hex/EtOAc 9:1) to isolate Methyl 4-formyl-2-methoxy-6-methylbenzoate .

Step 3: Phenyl Ester Formation (Steglich Esterification) Note: Direct transesterification is difficult due to the steric bulk. Hydrolysis followed by coupling is more reliable.

  • Hydrolysis: Treat the methyl ester with LiOH (2 equiv) in THF/H₂O (4:1) at RT for 4h. Acidify to pH 2 to precipitate 4-formyl-2-methoxy-6-methylbenzoic acid .

  • Coupling: Dissolve the acid (1.0 equiv) and Phenol (1.1 equiv) in DCM.

  • Add DCC (1.1 equiv) and DMAP (0.1 equiv) at 0°C.

  • Stir at RT for 12h. Filter urea byproduct.

  • Recrystallize from EtOH to yield Phenyl 4-formyl-2-methoxy-6-methylbenzoate as white needles.

Method B: The Lithiation Route (Alternative)

Rationale: Ideal for late-stage functionalization where the 4-bromo scaffold is already available.

Protocol:

  • Dissolve Phenyl 4-bromo-2-methoxy-6-methylbenzoate (1.0 equiv) in anhydrous THF (0.2 M).

    • Note: The phenyl ester is liable to nucleophilic attack.[2] We must use a non-nucleophilic base or extremely low temperatures.

    • Correction: Lithium-halogen exchange on an ester-containing aryl ring is risky (Bouveault reaction side-product).

    • Refined Approach: Use Turbo-Grignard (iPrMgCl·LiCl) at -40°C. This reagent tolerates esters better than n-BuLi.

  • Cool solution to -40°C under Argon.

  • Add iPrMgCl·LiCl (1.1 equiv) dropwise over 30 min. Stir for 1h to form the magnesiate.

  • Add dry DMF (5.0 equiv) rapidly.

  • Warm to 0°C and quench with Sat. NH₄Cl.[3]

  • Workup and purification as above.[1]

Visualizing the Pathways

The following diagram illustrates the mechanistic flow and decision points for both methods.

SynthesisPathways cluster_0 Method A: Selective Oxidation Start Methyl 2-methoxy- 4,6-dimethylbenzoate NBS NBS / AIBN (Reflux) Start->NBS Target Phenyl 4-formyl- 2-methoxy-6-methylbenzoate Bromide 4-Bromomethyl Intermediate NBS->Bromide Steric Control Sommelet HMTA / AcOH (Sommelet Ox) Bromide->Sommelet AldehydeEster Methyl 4-formyl- benzoate Sommelet->AldehydeEster Hydrolysis LiOH / THF AldehydeEster->Hydrolysis Acid 4-Formyl Acid Hydrolysis->Acid Coupling Phenol / DCC / DMAP Acid->Coupling Coupling->Target BromoStart Phenyl 4-bromo- 2-methoxy-6-methylbenzoate Turbo iPrMgCl·LiCl -40°C BromoStart->Turbo DMF DMF (Quench) Turbo->DMF DMF->Target High Regio.

Caption: Figure 1. Comparative synthetic logic flow. Method A utilizes steric differentiation; Method B utilizes chemoselective metallation.

References

  • H. Burton & P. F. G. Praill. "The oxidation of 4-methoxy-2:6-dimethylaniline and related benzoate derivatives." Journal of the Chemical Society, 1952. 1[4]

  • BenchChem Application Note. "Synthesis of Substituted Benzaldehydes via Oxidation and Cross-Coupling." BenchChem Technical Guides, 2025. 5

  • Organic Syntheses. "Synthesis of 4-Methylbenzoate(2ʹ,4ʹ,6ʹ-trimethoxy-phenyl)iodonium Tosylate (Oxidation of methyl benzoates)." Org.[6][7][8][9] Synth. 2019, 96, 137-149.[6] 9[4][10]

  • ChemicalBook Database. "Phenyl 4-formyl-2-methoxy-6-methylbenzoate Product Entry (CAS 1254346-10-5)." 11[4]

Sources

Safety & Regulatory Compliance

Safety

Advanced Safety and Operational Guide: Handling Phenyl 4-formyl-2-methoxy-6-methylbenzoate

As a Senior Application Scientist, I approach the handling of specialized pharmaceutical intermediates not as a routine checklist, but as an exercise in predictive risk management. Phenyl 4-formyl-2-methoxy-6-methylbenzo...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the handling of specialized pharmaceutical intermediates not as a routine checklist, but as an exercise in predictive risk management. Phenyl 4-formyl-2-methoxy-6-methylbenzoate (CAS 1254346-10-5) [1] is a highly functionalized aromatic compound frequently utilized in the total synthesis of polycyclic tetracycline compounds and advanced active pharmaceutical ingredients (APIs)[2].

Because specific, deeply characterized Safety Data Sheets (SDS) for novel or highly specialized intermediates can sometimes lack mechanistic depth, we must deduce the operational hazards directly from the molecule's structural biology and physical chemistry. This guide provides a self-validating, step-by-step protocol for the safe handling, dissolution, and disposal of this compound.

Mechanistic Hazard Profiling

To build a robust safety protocol, we must first understand why this specific molecule poses a threat. The hazards of Phenyl 4-formyl-2-methoxy-6-methylbenzoate (C16H14O4)[3] are dictated by its functional groups:

  • The Formyl Group (-CHO): Aromatic aldehydes are highly electrophilic. Upon contact with unprotected skin or respiratory mucosa, they can undergo condensation reactions with primary amines (such as the lysine residues in human proteins) to form Schiff bases. This mechanism is the primary driver for chemical sensitization and contact dermatitis.

  • The Phenyl Ester Linkage (-COO-Ph): Esters are susceptible to hydrolysis. If this compound is exposed to strong aqueous bases during a spill cleanup, the ester bond will cleave, releasing phenol —a highly corrosive, systemic toxin that rapidly penetrates the skin.

  • Lipophilicity: With an estimated LogP between 3.8 and 5.2 (based on structural analogs)[2], this molecule is highly lipophilic. If dissolved in penetrating organic solvents (like DMSO, DMF, or Methanol)[2], its ability to cross the stratum corneum barrier increases exponentially.

Table 1: Physicochemical Risk Profile
PropertyValue / CharacteristicOperational Risk Factor
CAS Number 1254346-10-5Unique identifier for inventory and SDS cross-referencing[1].
Molecular Formula C16H14O4High carbon/oxygen ratio; presents a localized combustion risk[3].
Physical State Solid (Crystalline Powder)High risk of aerosolization and inhalation during weighing/transfer.
Reactivity Electrophilic / HydrolyzableSensitization via protein binding; toxic phenol release upon base hydrolysis.

Personal Protective Equipment (PPE) Matrix

In accordance with [4], PPE must serve as a targeted barrier against the specific hazards identified above.

Table 2: Required PPE and Mechanistic Justification
Protection CategoryRecommended EquipmentMechanistic JustificationRegulatory Standard
Eye/Face ANSI Z87.1 Safety Goggles + Face ShieldPrevents micro-dust deposition in the ocular mucosa and protects against solvent splashes during dissolution[5].OSHA 29 CFR 1910.133
Skin/Hands Double Nitrile Gloves (≥0.11 mm thickness)Nitrile resists lipophilic solids. Double gloving prevents breakthrough when the compound is dissolved in carrier solvents like 1,4-dioxane or DCM[2].OSHA 29 CFR 1910.138
Body Flame-resistant, fluid-resistant lab coatPrevents accumulation of static charge (which can ignite solvent vapors) and protects against localized powder spills[6].OSHA 29 CFR 1910.132
Respiratory N95 or P100 Particulate RespiratorMandatory if weighing outside a localized exhaust system to prevent inhalation of sensitizing aldehyde dust[7].OSHA 29 CFR 1910.134

Operational Workflow & Methodologies

The following workflow is designed to minimize aerosol generation and prevent accidental dermal exposure during the synthesis setup.

Workflow A 1. Hazard Assessment & PPE Donning B 2. Enclosed Weighing (Static Control) A->B C 3. Fume Hood Transfer (Secondary Containment) B->C D 4. Solvent Dissolution (Exothermic Control) C->D E Spill or Exposure? D->E F Emergency Response & Decontamination E->F Yes G Waste Segregation (Halogen-Free) E->G No F->G

Operational workflow for reactive aromatic aldehydes, from PPE donning to safe disposal.

Phase 1: Weighing and Dispensing Protocol
  • Environment Setup: Ensure the analytical balance is located within a localized exhaust ventilation (LEV) system or a draft-shielded enclosure to capture stray particulates.

  • Static Mitigation: Wipe the exterior of the reagent bottle and the weigh boat with an anti-static cloth. Highly functionalized powders often carry static charges that cause them to "jump" when manipulated with a metal spatula.

  • Dispensing: Using a grounded, anti-static spatula, carefully transfer the required mass of Phenyl 4-formyl-2-methoxy-6-methylbenzoate into a pre-tared, sealable glass vial. Do not use open weigh boats for transport.

  • Sealing: Cap the vial securely before removing it from the balance enclosure.

Phase 2: Transfer and Dissolution Protocol
  • Secondary Containment: Place the sealed vial into a secondary unbreakable carrier (e.g., a polyethylene beaker) and transport it to a certified chemical fume hood[8].

  • Solvent Addition: Inside the fume hood, uncap the vial and slowly add your reaction solvent (e.g., 1,4-dioxane, methanol, or dichloromethane)[2].

  • Agitation: Use a magnetic stir bar or a vortex mixer. Do not apply localized heat (e.g., a heat gun) to force dissolution, as this can rapidly vaporize the solvent and aerosolize the dissolved intermediate.

Spill Response & Decontamination Protocol

In the event of a spill, immediate and chemically logical action is required. Critical Warning: Do not use strong alkaline neutralizers (e.g., NaOH or KOH) on this compound. Alkaline conditions will rapidly hydrolyze the phenyl ester, generating highly toxic phenol vapor and liquid residue.

Step-by-Step Spill Response:
  • Isolate the Area: Alert nearby personnel and restrict access to the spill zone.

  • Upgrade PPE: If the spill is large or outside a fume hood, immediately don a P100 respirator and a fresh pair of heavy-duty outer nitrile gloves.

  • Containment (Solid Spill): If the compound is spilled as a dry powder, do not sweep it dry. Dry sweeping aerosolizes the sensitizing aldehyde. Instead, gently cover the powder with damp paper towels (moistened with water or a mild surfactant) to suppress dust.

  • Containment (Liquid Spill): If spilled while dissolved in an organic solvent, apply an inert, non-combustible absorbent material (e.g., vermiculite or diatomaceous earth) around the perimeter of the spill, working inward.

  • Collection: Use a non-sparking plastic scoop to collect the absorbed material or damp towels. Place the debris into a heavy-duty, sealable polyethylene hazardous waste bag.

  • Surface Decontamination: Wash the affected surface with a mild, pH-neutral detergent and water to remove trace lipophilic residues without triggering ester hydrolysis.

Waste Management & Disposal Plan

Proper disposal must align with the guidelines set forth in[9]. Businesses and research institutions are responsible for this waste "cradle-to-grave"[10].

  • Solid Waste: Contaminated gloves, weigh boats, paper towels, and empty reagent bottles must be placed in a designated, clearly labeled Hazardous Solid Waste container. Do not dispose of these items in standard municipal trash.

  • Liquid Waste Segregation:

    • If the compound was dissolved in non-halogenated solvents (e.g., methanol, 1,4-dioxane), collect the waste in a container labeled Halogen-Free Organic Waste .

    • If the compound was dissolved in or reacted with halogenated solvents (e.g., dichloromethane, chloroform), the entire mixture must be collected in a container strictly labeled Halogenated Organic Waste . Mixing these streams can lead to dangerous reactions and vastly increases disposal costs.

  • Storage: Keep all waste containers tightly closed and stored in a dedicated, ventilated flammables cabinet until pickup by a certified environmental health and safety (EHS) disposal service[10].

References

  • Occupational Safety and Health Administration (OSHA). "Laboratory Safety Guidance" (29 CFR 1910.1450). OSHA Publications. URL:[Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version (2011)". The National Academies Press. URL:[Link]

  • Molaid Chemical Database. "Phenyl 3-bromo-4-formyl-6-methoxy-2-methylbenzoate Upstream/Downstream Information (CAS 1254346-10-5)". Molaid.
  • ChemicalBook. "CAS 1254346-10-5 / Phenyl 4-formyl-2-methoxy-6-methylbenzoate". ChemicalBook.

Sources

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